molecular formula C6H11Cl2N3 B1600462 4-(aminomethyl)pyridin-3-amine Dihydrochloride CAS No. 847666-49-3

4-(aminomethyl)pyridin-3-amine Dihydrochloride

Cat. No.: B1600462
CAS No.: 847666-49-3
M. Wt: 196.07 g/mol
InChI Key: HREWBDQQRCHSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)pyridin-3-amine Dihydrochloride (CAS 847666-49-3) is a pyridine-based organic compound with the molecular formula C6H9N3·2(HCl) that serves as a versatile building block in medicinal chemistry and drug discovery research . This diamine-functionalized pyridine presents two distinct amine groups—a primary aminomethyl group and a primary amine directly on the pyridine ring—which offer multiple sites for chemical modification and can be selectively manipulated using techniques like reductive amination to create more complex molecular architectures . The compound is supplied as a dihydrochloride salt, a form that typically enhances stability and solubility for handling in laboratory environments. Its physical characteristics include a high melting point of approximately 279°C (dec.) . As a multifunctional heterocyclic scaffold, this compound is of significant value in the synthesis of potential pharmaceutical agents. Pyridine and dihydropyridine derivatives are well-established privileged structures in medicinal chemistry, renowned for their presence in blockbuster drugs and numerous bioactive molecules . Researchers can utilize this compound as a precursor for generating compound libraries or in the development of molecules that mimic natural products and coenzymes like NADH . The presence of two amine functional groups allows researchers to link this pyridine core to other pharmacophores, create prodrugs, or develop novel chemical entities for high-throughput screening campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals.

Properties

IUPAC Name

4-(aminomethyl)pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-3-5-1-2-9-4-6(5)8;;/h1-2,4H,3,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREWBDQQRCHSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464350
Record name 4-(aminomethyl)pyridin-3-amine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847666-49-3
Record name 4-(aminomethyl)pyridin-3-amine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(aminomethyl)pyridin-3-amine Dihydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of 4-(aminomethyl)pyridin-3-amine dihydrochloride (CAS No: 847666-49-3), a pivotal heterocyclic building block in medicinal chemistry.[1] This document elucidates its chemical properties, provides a detailed, logically derived protocol for its synthesis and characterization, and explores its significant role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. As a Senior Application Scientist, this guide is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile compound in their drug discovery programs.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The pyridine ring is a cornerstone motif in pharmaceutical sciences, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other aromatic systems. The introduction of amino and aminomethyl functionalities, as seen in 4-(aminomethyl)pyridin-3-amine, creates a scaffold with multiple reactive handles and precise three-dimensional vectoral chemistry. These groups are instrumental in forging interactions with biological targets, making this class of compounds particularly valuable for designing molecules that fit into the active sites of enzymes like kinases. This guide focuses on the dihydrochloride salt, which offers enhanced stability and solubility, facilitating its use in various synthetic and screening applications.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its application. The key characteristics of 4-(aminomethyl)pyridin-3-amine and its dihydrochloride salt are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name 4-(aminomethyl)pyridin-3-amine;dihydrochloride[1]
CAS Number 847666-49-3[1]
Molecular Formula C₆H₁₁Cl₂N₃[1]
Molecular Weight 196.07 g/mol [1]
Parent Compound CAS 144288-49-3 (free base)[2]
Parent Compound MW 123.16 g/mol [2]
Parent Boiling Point 334.2 °C at 760 mmHg (Predicted)[3]
Parent Density 1.173 g/cm³ (Predicted)[3]

G

Synthesis and Purification Protocol

Causality of the Synthetic Strategy:

The chosen strategy hinges on the selective reduction of a nitrile group in the presence of an aromatic amino group. This is a common and effective transformation in organic synthesis.

  • Starting Material Selection : 3-Amino-4-cyanopyridine is an ideal precursor. The cyano group at the 4-position is readily accessible to reduction, and the amino group at the 3-position directs the key functionalities to the desired locations on the pyridine ring.

  • Reduction Method : Catalytic hydrogenation is the method of choice for nitrile reduction due to its high efficiency and clean reaction profile. Raney Nickel is a well-established and cost-effective catalyst for this transformation. The use of ammonia in the reaction medium is crucial to suppress the formation of secondary amine byproducts, thereby maximizing the yield of the desired primary amine.

  • Salt Formation : The conversion of the final free base to its dihydrochloride salt is a standard procedure to enhance the compound's stability, crystallinity, and solubility in polar solvents, which is highly advantageous for subsequent applications in aqueous media for biological screening or as a reactant in further chemical synthesis.

G start 3-Amino-4-cyanopyridine intermediate 4-(aminomethyl)pyridin-3-amine (Free Base) start->intermediate Catalytic Hydrogenation (Raney Ni, NH₃, H₂) product 4-(aminomethyl)pyridin-3-amine Dihydrochloride intermediate->product HCl Treatment (e.g., HCl in Ether)

Step-by-Step Experimental Protocol:

PART A: Synthesis of 4-(aminomethyl)pyridin-3-amine (Free Base)

  • Reactor Setup : To a high-pressure hydrogenation vessel, add 3-amino-4-cyanopyridine (1 equivalent).

  • Catalyst and Solvent Addition : Under an inert atmosphere (e.g., argon or nitrogen), add Raney Nickel (5-10% by weight) and a suitable solvent such as methanol saturated with ammonia. The use of an ammonia-saturated solvent is critical to minimize the formation of secondary amine impurities.

  • Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to a moderate temperature (e.g., 40-60 °C).

  • Reaction Monitoring : Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)pyridin-3-amine as an oil or solid.

PART B: Preparation of this compound

  • Dissolution : Dissolve the crude free base from Part A in a suitable anhydrous solvent, such as methanol or isopropanol.

  • Acidification : Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) with stirring.

  • Precipitation and Isolation : The dihydrochloride salt will precipitate out of the solution. Continue stirring in the cold for a period to ensure complete precipitation. Collect the solid product by filtration.

  • Purification : Wash the filter cake with a cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.

  • Drying : Dry the final product under vacuum to obtain this compound as a stable, crystalline solid.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Data
AnalysisExpected Results
¹H NMR Signals corresponding to the pyridine ring protons, the aminomethyl (-CH₂-) protons, and the amine (-NH₂) protons. In the dihydrochloride salt, the amine protons will be shifted downfield and may be broad.
¹³C NMR Peaks for the five distinct carbon atoms of the pyridine ring and the one carbon of the aminomethyl group.
Mass Spec (ESI+) For the free base: [M+H]⁺ at m/z ≈ 124.09.
FT-IR Characteristic peaks for N-H stretching of the amino groups, C-H stretching of the aromatic ring and methylene group, and C=N and C=C stretching of the pyridine ring.
Purity (HPLC) >95% (typical for research-grade chemicals).

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors. The vicinal amino and aminomethyl groups provide a unique geometric arrangement for interaction with the hinge region of kinase active sites.

Role as a Kinase Inhibitor Scaffold:

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The aminopyridine core can act as a scaffold that presents key pharmacophoric features to the ATP-binding site of kinases.

G cluster_kinase Kinase Active Site cluster_inhibitor Aminopyridine-based Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_loop DFG Motif aminopyridine 4-(aminomethyl)pyridin-3-amine Core aminopyridine->hinge H-Bonding r_group R-Group for Selectivity r_group->gatekeeper Van der Waals Interactions r_group->d_loop Further Interactions

The 3-amino group can act as a hydrogen bond donor to the hinge region of the kinase, a critical interaction for potent inhibition. The 4-aminomethyl group can be further functionalized to introduce moieties that occupy adjacent pockets, thereby enhancing potency and selectivity for the target kinase.

Precursor for Bioactive Molecules:

This compound is a precursor for a wide range of more complex molecules. For instance, derivatives of aminomethyl-pyridines have been investigated as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[4]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place. The dihydrochloride salt is generally more stable than the free base.

  • First Aid :

    • In case of skin contact : Wash off with soap and plenty of water.

    • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled : Move the person into fresh air.

    • If swallowed : Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention.

Conclusion

This compound is a strategically important building block for drug discovery and development. Its unique substitution pattern offers multiple avenues for synthetic elaboration and provides a valuable scaffold for interacting with key biological targets. This guide has provided a comprehensive overview of its properties, a detailed proposed synthesis, and an exploration of its applications, equipping researchers with the foundational knowledge to effectively utilize this compound in their scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. An improved process for producing aminopyridines. WO 2012/095691 A1.
  • PubChem. 4-(aminomethyl)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Process for producing aminomethylpyridine having a chlorine atom at α-. US5300650A.
  • Google Patents. 4-aminopyridine preparation method. CN1807415A.
  • PubChem. 4-(Aminomethyl)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Preparation method of 3-amino-4-methylpyridine. CN104356057A.
  • Google Patents. Preparation process of 3 amino-4 methyl pyridine. CN100999491A.
  • Kaczanowska, K., Wiesmüller, K. H., & Schaffner, A. P. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS medicinal chemistry letters, 1(9), 530–535. Available from: [Link]

Sources

Introduction: The Pyridine Scaffold as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(aminomethyl)pyridin-3-amine Dihydrochloride for Drug Discovery Professionals

The pyridine ring is one of the most prolific heterocyclic scaffolds in drug discovery, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an invaluable component in the medicinal chemist's toolkit.[3] The strategic functionalization of the pyridine core allows for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacological profile, including target affinity and selectivity.

This guide provides a comprehensive technical overview of This compound , a versatile and highly functionalized building block. As a Senior Application Scientist, the aim here is not merely to present data, but to provide a causal understanding of why this specific molecule is a powerful tool for researchers, scientists, and drug development professionals. We will delve into its properties, synthetic utility, and strategic applications, offering field-proven insights to accelerate the discovery of novel therapeutics.

Section 1: Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of a building block is the first step toward its intelligent application. This compound is a diamino-substituted pyridine offered as a stable salt, enhancing its shelf-life and solubility in polar solvents, a critical consideration for reaction setup and biological screening.

The arrangement of the substituents is key to its utility. The 3-amino group and the 4-aminomethyl group offer two distinct points for chemical modification with differing reactivity profiles. The dihydrochloride form ensures that the basic nitrogen atoms are protonated, rendering the compound a crystalline solid that is generally easier to handle and weigh than its free-base counterpart, which is likely to be a liquid or low-melting solid.[4]

Key Properties Summary
PropertyValueSource
IUPAC Name 4-(aminomethyl)pyridin-3-amine;dihydrochloridePubChem CID: 11389965[5]
Molecular Formula C₆H₁₁Cl₂N₃PubChem CID: 11389965[5]
Molecular Weight 196.08 g/mol Calculated
CAS Number 847666-49-3PubChem CID: 11389965[5]
SMILES C1=CN=CC(=C1CN)N.Cl.ClPubChem CID: 11389965[5]
Free Base MW 123.16 g/mol PubChem CID: 11366979[6]
Free Base XLogP3-AA -0.4PubChem CID: 11366979[6]
Free Base H-Bond Donors 2PubChem CID: 11366979[6]
Free Base H-Bond Acceptors 3PubChem CID: 11366979[6]

Note: Molecular weight of the dihydrochloride is calculated based on the formula. Properties such as XLogP3-AA and H-bond counts are for the corresponding free base.

Structural and Reactivity Insights

The molecule possesses three nitrogen atoms, each with distinct chemical character:

  • Pyridine Ring Nitrogen: The most basic nitrogen, which will be protonated in the dihydrochloride salt. It acts as a hydrogen bond acceptor and influences the electronic distribution of the ring, making the C2 and C6 positions susceptible to nucleophilic attack under certain conditions.

  • 3-Amino Group (Aniline-type): An aromatic amine. Its nucleophilicity is tempered by the electron-withdrawing nature of the pyridine ring. It is an excellent handle for reactions like acylation, sulfonylation, and diazotization.

  • 4-Aminomethyl Group (Benzylamine-type): A primary alkylamine. This group is more basic and a stronger nucleophile than the 3-amino group, allowing for selective functionalization under controlled conditions. It is ideal for reductive amination and amide bond formation.

This differential reactivity is a powerful feature, enabling sequential, site-selective modifications to build molecular complexity.

Section 2: Synthetic Pathways and Strategic Application

A plausible approach begins with a commercially available 4-methyl-3-nitropyridine. This starting point is strategic because the methyl and nitro groups provide the latent functionality required to install the two amine groups in the correct positions.

Conceptual Synthetic Workflow

G A 4-Methyl-3-nitropyridine B Radical Bromination (NBS, AIBN) A->B Step 1 C 4-(Bromomethyl)-3-nitropyridine B->C D Nucleophilic Substitution (NaN3) C->D Step 2 E 4-(Azidomethyl)-3-nitropyridine D->E F Concurrent Reduction (e.g., H2, Pd/C or SnCl2) E->F Step 3 G 4-(Aminomethyl)pyridin-3-amine (Free Base) F->G H Salt Formation (HCl in Ether/IPA) G->H Step 4 I This compound H->I

Caption: Proposed synthetic route to the target compound.

Rationale for Experimental Choices:
  • Step 1 (Radical Bromination): The benzylic position of the 4-methyl group is selectively activated for free-radical halogenation using N-Bromosuccinimide (NBS) and a radical initiator like AIBN. This is a standard and reliable method for introducing a reactive handle without affecting the pyridine ring itself.

  • Step 2 (Nucleophilic Substitution): The resulting bromomethyl group is an excellent electrophile. Substitution with sodium azide (NaN₃) is a highly efficient method to introduce a nitrogen atom. The azide serves as a protected form of the amine, which is robust and unreactive in the subsequent reduction step.

  • Step 3 (Concurrent Reduction): The true efficiency of this route lies in this step. Both the nitro group and the azide can be reduced simultaneously to primary amines in a single pot. Catalytic hydrogenation (H₂, Pd/C) is a clean and effective method. Alternatively, metal-based reductions like tin(II) chloride (SnCl₂) in HCl can also achieve this transformation.[7] This concurrent reduction is a key element of an economical and scalable synthesis.

  • Step 4 (Salt Formation): The final free base is dissolved in a suitable organic solvent (like isopropanol or ether), and a solution of hydrochloric acid is added to precipitate the stable, solid dihydrochloride salt, which can then be easily isolated by filtration.

Section 3: A Privileged Building Block for Drug Discovery

The value of this compound lies in its capacity to serve as a versatile scaffold for generating libraries of diverse small molecules. The pyridine core is a proven pharmacophore, and the two amine handles allow for the exploration of chemical space in two different vectors.[1]

The "Privileged Scaffold" Application Workflow

This building block is ideally suited for diversity-oriented synthesis. A library of drug-like molecules can be rapidly assembled by reacting the diamine with a collection of diverse building blocks, such as carboxylic acids (to form amides) or aldehydes/ketones (to form imines, subsequently reduced to secondary amines).

G cluster_0 Core Building Block cluster_1 Reagent Libraries cluster_2 Generated Compound Library core 4-(Aminomethyl)pyridin-3-amine (Scaffold) acids R1-COOH (Carboxylic Acids) core->acids Acylation aldehydes R2-CHO (Aldehydes) core->aldehydes Reductive Amination amides Amide Library (Targets: Kinases, GPCRs) acids->amides amines Secondary Amine Library (Targets: Ion Channels, Transporters) aldehydes->amines

Caption: Diversification of the core scaffold.

This strategy is central to modern hit-to-lead campaigns. For instance, pyridine-based structures have been successfully developed as anti-tubercular agents and modulators of critical CNS targets like the mGlu4 receptor.[8][9] The ability to rapidly generate analogs using this scaffold allows for the systematic exploration of structure-activity relationships (SAR).

Exemplary Protocol: Parallel Amide Synthesis

This protocol outlines a self-validating system for generating a small library of amides, a common workflow in early-stage drug discovery.

Objective: To synthesize a 96-well plate of di-acylated analogs for primary screening.

Methodology:

  • Stock Solution Preparation: Prepare a 0.2 M solution of this compound and 0.4 M of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) in anhydrous Dimethylformamide (DMF). The base is crucial to neutralize the HCl salt and deprotonate the amines for reaction.

  • Reagent Plating: In a 96-well reaction block, dispense 100 µL of 0.22 M solutions of 96 different carboxylic acids in DMF (1.1 equivalents per amine group).

  • Activation: Add 100 µL of a 0.22 M solution of a peptide coupling reagent (e.g., HATU) in DMF to each well. Allow the activation to proceed for 15 minutes at room temperature. The use of a high-fidelity coupling reagent like HATU ensures rapid and clean amide bond formation, minimizing side reactions.

  • Scaffold Addition: Add 100 µL of the scaffold/base stock solution to each well.

  • Reaction: Seal the reaction block and agitate at room temperature for 12-18 hours.

  • Workup & Analysis:

    • Quench the reaction by adding 100 µL of water.

    • Analyze a small aliquot from each well via LC-MS to confirm the formation of the desired di-acylated product and assess purity. The expected mass will be (MW of free base) + 2(MW of R-CO) - 218.02. This built-in analysis step validates the success of each individual reaction.

  • Purification: If required, purify the compounds using mass-directed preparative HPLC.

Section 4: Safety, Handling, and Storage Protocols

As with many highly reactive amine-containing compounds, proper handling of this compound is paramount for researcher safety. The safety data for closely related compounds like 3-amino-4-methylpyridine and 4-(aminomethyl)pyridine indicate significant hazards.[10][11]

Hazard Identification Summary
Hazard Class (Inferred)GHS ClassificationPrecautionary Statement
Acute Toxicity, Oral Category 3 or 4H301/H302: Toxic or Harmful if swallowed.[6][11]
Skin Corrosion Category 1BH314: Causes severe skin burns and eye damage.[6][10]
Serious Eye Damage Category 1H318: Causes serious eye damage.[11]
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation.[6][10]

Note: Classifications are inferred from safety data sheets of structurally similar compounds.

Standard Operating Procedure for Safe Handling

1. Personal Protective Equipment (PPE):

  • Eyes/Face: Wear chemical safety goggles and a face shield.

  • Skin: Wear a flame-retardant lab coat and chemically resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling).

  • Respiratory: All handling of the solid and its solutions must be performed inside a certified chemical fume hood.[10]

2. Handling and Dispensing:

  • Designate a specific area within the fume hood for weighing and dispensing this compound.

  • Use anti-static tools and weighing paper.

  • Avoid creating dust. If transferring powder, do so slowly and carefully.

  • Solutions should be prepared by adding the solid to the solvent slowly. The dissolution may be exothermic.

  • Ensure all containers are clearly labeled.

3. Storage:

  • Store the compound in a tightly sealed container.[12]

  • Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[10]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids (beyond its salt form).[10]

  • Some related aminopyridines are air-sensitive; while the hydrochloride salt is more stable, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice for long-term integrity.[13]

4. Spill & Emergency Response:

  • Minor Spill: For a small dry spill, carefully sweep up the material (avoiding dust) and place it in a sealed container for chemical waste. Clean the area with a wet paper towel (wearing appropriate PPE).

  • Major Spill: Evacuate the area and contact institutional emergency response.

  • Exposure:

    • Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]

    • Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its dual amine functionality, anchored to the privileged pyridine scaffold, provides a robust platform for the rapid generation of diverse chemical libraries. The differential reactivity of its nucleophilic centers allows for controlled, site-selective modifications, enabling sophisticated molecular design. By understanding its physicochemical properties, synthetic accessibility, and safe handling protocols, research organizations can effectively leverage this building block to navigate the complex path of hit-to-lead optimization and ultimately deliver novel therapeutic candidates.

References

  • 4-Aminopyridine hydrochloride | C5H7ClN2 | CID 164772 . PubChem. [Link]

  • 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate | C13H21N3 | CID 11333471 . PubChem. [Link]

  • 4-(Aminomethyl)pyridin-3-amine | C6H9N3 | CID 11366979 . PubChem. [Link]

  • This compound | C6H11Cl2N3 | CID 11389965 . PubChem. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . National Center for Biotechnology Information (PMC). [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold . ResearchGate. [Link]

  • Preparation process of 3 amino-4 methyl pyridine.
  • Design, Synthesis and in Silico Study of Pyridine Based 1,3,4-oxadiazole Embedded Hydrazinecarbothioamide Derivatives as Potent Anti-Tubercular Agent . PubMed. [Link]

  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid . Royal Society of Chemistry Publishing. [Link]

  • Synthesis of 3‐aminomethyl pyridine . ResearchGate. [Link]

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) . PubMed. [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines.

Sources

4-(aminomethyl)pyridin-3-amine Dihydrochloride chemical properties.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Introduction and Strategic Importance

This compound (CAS No: 847666-49-3) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis sectors.[1] As a derivative of pyridine, a core scaffold in numerous bioactive molecules, this compound offers a unique arrangement of two primary amine groups with distinct chemical environments.[2] The presence of a benzylic amine at the 4-position and an aromatic amine at the 3-position provides differential reactivity, making it a versatile and strategic building block for creating complex molecular architectures.[3]

This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthetic considerations, and safe handling of this compound. The insights herein are designed to accelerate research and development by providing a foundational understanding of this valuable chemical entity.

Physicochemical and Structural Properties

The dihydrochloride salt form of 4-(aminomethyl)pyridin-3-amine enhances its stability and solubility in polar protic solvents, which is a critical consideration for its use in aqueous reaction media or for formulation studies. While some physical properties like a definitive melting point are not widely published, its fundamental characteristics can be summarized from available data.

Core Data Summary
PropertyValueSource
IUPAC Name 4-(aminomethyl)pyridin-3-amine;dihydrochloride[1]
Synonyms 3-amino-4-aminomethylpyridine dihydrochloride[1]
CAS Number 847666-49-3[1]
Parent CAS 144288-49-3 (Free Base)[4][5]
Molecular Formula C₆H₁₁Cl₂N₃[1]
Molecular Weight 196.07 g/mol [1]
Exact Mass 195.0330028 Da[1]
Appearance Off-white to yellow powder (inferred from related compounds)[3]
Stability Stable under normal storage conditions.[6]
Molecular Structure

The structure features a pyridine ring substituted with two primary amine functionalities, protonated by two equivalents of hydrochloric acid.

Caption: Structure of this compound.

Spectroscopic Profile (Predicted)

Experimental Protocol: Spectroscopic Characterization (Hypothetical)
  • Sample Preparation : For NMR, dissolve ~10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For IR, prepare a KBr pellet or use a thin film from a methanol solution.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer. The expected chemical shifts are outlined in the table below.

  • Verification : To confirm N-H protons, perform a D₂O shake. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the N-H signals validates their assignment.[8]

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum.

  • Mass Spectrometry : Analyze a dilute solution via electrospray ionization (ESI) in positive ion mode to observe the parent ion of the free base.

  • Infrared Spectroscopy : Acquire the IR spectrum from 4000 to 400 cm⁻¹.

Predicted Spectroscopic Data
TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR Aromatic Protons (Pyridine Ring)δ 7.5 - 8.8 ppmProtons on the electron-deficient pyridine ring are deshielded and appear downfield.
Aminomethyl Protons (-CH₂ -NH₃⁺)δ ~4.0 ppmAdjacent to an electron-withdrawing ammonium group and the aromatic ring.[7]
Amine Protons (-NH₂, -NH₃⁺)δ 5.0 - 9.0 ppm (broad)Highly variable, concentration-dependent, and subject to exchange. Will disappear upon D₂O shake.[8]
¹³C NMR Aromatic Carbonsδ 120 - 155 ppmTypical range for carbons in a heteroaromatic pyridine system.
Aminomethyl Carbon (-C H₂-NH₃⁺)δ 40 - 50 ppmAliphatic carbon attached to a nitrogen atom.[8]
IR N-H Stretch (Amine & Ammonium)3300 - 3500 cm⁻¹ (primary amine), 2800-3200 cm⁻¹ (ammonium salt, broad)Characteristic stretching vibrations for primary amines and ammonium salts.[8]
C-N Stretch1000 - 1350 cm⁻¹Stretching vibrations for both aliphatic and aromatic C-N bonds.[8]
Aromatic C=C and C=N Stretch1400 - 1650 cm⁻¹Skeletal vibrations of the pyridine ring.
MS (ESI+) [M+H]⁺ (of free base)m/z ≈ 124.08Corresponds to the protonated free base (C₆H₉N₃).[9]

Chemical Reactivity and Synthetic Strategy

The utility of this compound stems from the differential reactivity of its two amine groups. The 3-amino group, being directly attached to the aromatic ring, is a weaker nucleophile due to the delocalization of its lone pair into the π-system. In contrast, the 4-(aminomethyl) group is a primary, benzylic-type amine, making it a stronger nucleophile and more akin to a typical alkylamine. This difference allows for selective functionalization under carefully controlled reaction conditions.

Plausible Synthetic Pathway

A common and effective strategy for synthesizing aminomethylpyridines involves the catalytic reduction of a corresponding cyanopyridine.[10] This approach is often high-yielding and avoids harsh reagents.

Caption: Plausible synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Starting Material : 3-Amino-4-cyanopyridine is a logical precursor as the cyano group is readily reduced to an aminomethyl group.

  • Reduction Method : Catalytic hydrogenation is chosen for its efficiency and clean conversion. The use of ammonia during the reduction can be beneficial to prevent the formation of secondary amine side products.[10]

  • Final Step : Conversion to the dihydrochloride salt is achieved by treating the free base with two equivalents of hydrochloric acid. This step not only purifies the product via precipitation or crystallization but also significantly improves its handling and stability.

Applications in Drug Discovery and Development

The aminopyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in successful drug candidates.[2] this compound serves as a key building block for introducing this valuable pharmacophore.

  • Scaffold for Targeted Inhibitors : Its structure provides key hydrogen bond donors and acceptors that can interact with the active sites of enzymes. Derivatives of aminomethyl-pyridines have been successfully developed as potent inhibitors for targets like Dipeptidyl Peptidase IV (DPP-4), which is crucial in diabetes treatment.[11]

  • Versatility in Lead Optimization : The two distinct amine groups allow for the attachment of different pharmacophoric elements. For example, one amine could be used to enhance potency while the other is modified to improve pharmacokinetic properties like solubility or metabolic stability. This dual functionality is highly advantageous in the iterative process of drug design.

  • Bioisosteric Replacement : The aminopyridine core can act as a bioisostere for other aromatic systems, offering a way to modulate a compound's properties while maintaining its core binding interactions. Research into modulators for targets like the metabotropic glutamate receptor 4 (mGlu4) has explored related pyrazolopyridine scaffolds, highlighting the importance of nitrogen-containing heterocycles in neuroscience drug discovery.[12]

cluster_0 Core Scaffold cluster_1 Functionalization Sites cluster_2 Potential Therapeutic Areas Core 4-(Aminomethyl)pyridin-3-amine N3_Amine 3-Aromatic Amine (Weaker Nucleophile) Core->N3_Amine Provides N4_Methylamine 4-Alkyl Amine (Stronger Nucleophile) Core->N4_Methylamine Provides App3 GPCR Modulators (e.g., mGluR4) (Neuroscience) Core->App3 Scaffold for App1 DPP-4 Inhibitors (Diabetes) N3_Amine->App1 Derivatization leads to App2 Kinase Inhibitors (e.g., FLT3) (Oncology) N4_Methylamine->App2 Derivatization leads to

Caption: Role as a versatile scaffold in drug discovery.

Safety, Handling, and Storage

Given its chemical nature as a corrosive amine salt, proper handling procedures are mandatory to ensure laboratory safety. The parent free base is classified as harmful if swallowed and causes severe skin burns and eye damage.[4] The dihydrochloride salt should be treated with the same level of caution.

Protocol: Safe Handling and Storage
  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][13]

  • Ventilation : Handle the compound exclusively in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust or aerosols.[13][14]

  • Dispensing : When weighing or transferring the solid, avoid creating dust. Use appropriate tools and a contained weighing environment if possible.

  • Incompatibilities : Keep the compound away from strong oxidizing agents and strong acids (beyond what is used for its salt formation).[6][14]

  • Spill Response : In case of a spill, evacuate the area. Collect the spilled solid using an inert absorbent material and place it in a sealed container for proper disposal. Do not let the chemical enter drains.[13]

  • First Aid :

    • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6][13]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

  • Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][14]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(aminomethyl)pyridin-3-amine (C6H9N3). Retrieved from [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • precisionFDA. (n.d.). 4-(AMINOMETHYL)PYRIDINE DIHYDROCHLORIDE. Retrieved from [Link]

  • PubMed Central. (n.d.). 4-Amino-3,5-dichloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. News. Retrieved from [Link]

  • Google Patents. (n.d.). US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α-.
  • National Institutes of Health. (2010, October 5). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. Retrieved from [Link]

  • PubMed. (2016, September 21). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience. Retrieved from [Link]

  • PubMed. (2023, January 16). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Drug Development Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Aminomethyl)pyridin-3-amine and its dihydrochloride salt are valuable heterocyclic building blocks in medicinal chemistry and drug development. The vicinal diamine arrangement on the pyridine core is a key pharmacophore that allows for the construction of fused heterocyclic systems, such as imidazo[4,5-c]pyridines. These scaffolds are of significant interest for developing novel therapeutic agents. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to 4-(aminomethyl)pyridin-3-amine dihydrochloride, designed for researchers and professionals in organic synthesis and pharmaceutical development. The chosen pathway emphasizes strategic efficiency, starting from a commercially available precursor and proceeding through a critical simultaneous reduction step.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic approach to the target molecule, 4-(aminomethyl)pyridin-3-amine, identifies 3-nitropyridine-4-carbonitrile as a key strategic intermediate. This precursor is ideal as both the nitro and nitrile functionalities can be converted to the desired primary amine groups in a single, efficient reduction step.

The forward synthesis, therefore, is designed as a three-step sequence:

  • Nucleophilic Aromatic Substitution: Introduction of a cyanide group at the C4 position of a suitable 3-nitropyridine precursor.

  • Simultaneous Catalytic Hydrogenation: Concurrent reduction of the C3 nitro group and the C4 nitrile group to their respective primary amines.

  • Salt Formation: Conversion of the resulting diamine free base to its stable dihydrochloride salt for ease of handling, purification, and storage.

This pathway was selected for its convergence and efficiency, minimizing the total number of synthetic operations and leveraging a powerful, single-step dual reduction as the key transformation.

Visualized Synthesis Workflow

The selected three-step synthesis pathway is outlined below.

Caption: Overview of the three-step synthesis pathway.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-Nitropyridine-4-carbonitrile

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position activates the C4 position of the pyridine ring, facilitating the displacement of the chloride by the cyanide anion.

Experimental Protocol:

  • To a stirred solution of 4-chloro-3-nitropyridine (1.0 eq) in dimethyl sulfoxide (DMSO, approx. 5 mL per gram of substrate), add sodium cyanide (NaCN, 1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water (approx. 20 mL per gram of substrate).

  • A yellow precipitate of 3-nitropyridine-4-carbonitrile will form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 3-nitropyridine-4-carbonitrile as a yellow solid. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of 4-(Aminomethyl)pyridin-3-amine via Catalytic Hydrogenation

This is the pivotal step of the synthesis, where both the nitro and nitrile groups are reduced simultaneously. The choice of catalyst and the presence of ammonia are critical for achieving high selectivity for the primary amines and preventing the formation of secondary amine byproducts from the nitrile reduction.[1][2] Raney® Nickel is an effective and robust catalyst for this transformation.[3][4][5]

Experimental Protocol:

  • Catalyst Preparation: In a suitable hydrogenation vessel, add Raney® Nickel (approx. 10-15% by weight of the substrate) as a slurry in ethanol.

  • Reaction Setup: Add a solution of 3-nitropyridine-4-carbonitrile (1.0 eq) in a 7N solution of ammonia in ethanol (ethanolic ammonia). The use of ethanolic ammonia is crucial to suppress the formation of secondary amines during nitrile reduction.[1]

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Stir the mixture vigorously at room temperature (20-25 °C). The reaction is exothermic and may require initial cooling to maintain the temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Workup: Once hydrogen uptake ceases, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst can be pyrophoric and should be kept wet with solvent during handling.

  • Wash the filter cake with additional ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield crude 4-(aminomethyl)pyridin-3-amine as an oil or low-melting solid.

Step 3: Formation of this compound

The final step involves the conversion of the diamine free base into its more stable and easily handled dihydrochloride salt.

Experimental Protocol:

  • Dissolve the crude 4-(aminomethyl)pyridin-3-amine from the previous step in a minimal amount of absolute ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of concentrated hydrochloric acid (2.2 eq) dropwise with stirring, or bubble anhydrous HCl gas through the solution.

  • A white precipitate of the dihydrochloride salt will form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol and then with diethyl ether.

  • Dry the product in a vacuum oven at 40-50 °C to yield this compound as a stable, white to off-white crystalline solid.

Quantitative Data Summary

The following table provides representative data for the described synthetic pathway. Yields are indicative and may vary based on reaction scale and optimization.

StepReactionStarting MaterialKey ReagentsTypical YieldProduct Purity (Typical)
1 Cyanation4-Chloro-3-nitropyridineNaCN, DMSO85-95%>95%
2 Hydrogenation3-Nitropyridine-4-carbonitrileH₂, Raney® Ni, NH₃/EtOH75-85%>90% (crude)
3 Salt Formation4-(Aminomethyl)pyridin-3-amineHCl, EtOH90-98%>98%

Scientific Integrity & Mechanistic Rationale

Causality in Experimental Choices
  • Choice of Cyanide Source (Step 1): Sodium cyanide is a cost-effective and highly reactive nucleophile for the SNAr reaction. DMSO is used as the solvent due to its aprotic polar nature, which enhances the nucleophilicity of the cyanide anion and readily dissolves the reactants.

  • Choice of Catalyst (Step 2): Raney® Nickel is a highly active heterogeneous catalyst for the hydrogenation of both nitro and nitrile groups.[4][6] It is often preferred over Palladium on Carbon (Pd/C) for nitrile reductions where primary amines are the desired product, especially when used in conjunction with ammonia.[7]

  • Role of Ammonia in Nitrile Reduction (Step 2): The hydrogenation of a nitrile proceeds through an imine intermediate. This imine can react with the primary amine product to form a secondary amine after further reduction. By conducting the reaction in a large excess of ammonia, the imine intermediate is more likely to react with ammonia, which, after elimination and further reduction, regenerates the primary amine, thus suppressing the formation of secondary amine byproducts.[1]

Reaction Mechanisms

G cluster_mech1 Mechanism: Step 1 - SNAr Cyanation cluster_mech2 Mechanism: Step 2 - Catalytic Hydrogenation start1 4-Chloro-3-nitropyridine int1 Meisenheimer Complex start1->int1 + CN⁻ prod1 3-Nitropyridine-4-carbonitrile int1->prod1 - Cl⁻ nitro -NO₂ group nitro_red -NH₂ group nitro->nitro_red H₂ / Catalyst (e.g., Pd/C, Raney Ni) nitrile -C≡N group imine Imine Intermediate nitrile->imine H₂ / Catalyst amine -CH₂NH₂ group imine->amine H₂ / Catalyst

Caption: Simplified mechanisms for key transformations.

The SNAr mechanism in Step 1 proceeds via the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The catalytic hydrogenation in Step 2 occurs on the surface of the metal catalyst, where hydrogen is adsorbed and sequentially added across the multiple bonds of the nitro and nitrile groups.[8]

Conclusion

The presented three-step synthesis provides a reliable and scalable route to this compound. The pathway is strategically designed around a highly efficient, one-pot simultaneous reduction of a dually functionalized pyridine intermediate. The detailed protocols and mechanistic rationale offer researchers a solid foundation for producing this valuable building block for applications in pharmaceutical and materials science.

References

  • Mitsuya, Y., et al. (2000). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. Synlett, 2000(10), 1469-1471. Available from: [Link]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. ACS National Historic Chemical Landmarks. Available from: [Link]

  • Wikipedia contributors. (2023). Raney nickel. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. Available from: [Link]

  • Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476-488. Available from: [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction. Available from: [Link]

  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.

Sources

An In-Depth Technical Guide to the Structural Analysis of 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the complete structural elucidation of 4-(aminomethyl)pyridin-3-amine Dihydrochloride. This document is designed for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the structural characterization of novel chemical entities. We will explore the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography. Beyond a simple recitation of procedures, this guide delves into the causality behind experimental choices, the interpretation of complex data, and the establishment of self-validating protocols to ensure scientific integrity. While specific experimental data for the title compound is not publicly available, this guide will leverage data from closely related analogs to illustrate the analytical principles and expected outcomes.

Introduction: The Significance of Structural Elucidation

4-(aminomethyl)pyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The dihydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. A thorough understanding of its three-dimensional structure is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: The precise arrangement of atoms dictates the molecule's interaction with biological targets.

  • Pharmacokinetic and Pharmacodynamic Profiling: The molecule's physical properties, influenced by its structure, affect its absorption, distribution, metabolism, and excretion (ADME).

  • Intellectual Property: A complete structural characterization is essential for patent protection.

  • Regulatory Compliance: Health authorities require unambiguous proof of structure for drug approval.

This guide will provide the technical framework for achieving this comprehensive structural verification.

Foundational Physicochemical Properties

A prerequisite to in-depth structural analysis is the determination of the compound's basic physicochemical properties.

PropertyValueSource
IUPAC Name 4-(aminomethyl)pyridin-3-amine;dihydrochloride
CAS Number 847666-49-3
Molecular Formula C₆H₁₁Cl₂N₃
Molecular Weight 196.07 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.

The "Why": Experimental Design for this compound

For a molecule like this compound, a suite of NMR experiments is necessary for unambiguous assignment. The dihydrochloride salt form implies that the three nitrogen atoms (the pyridine ring nitrogen, the 3-amino group, and the 4-aminomethyl group) will be protonated in a suitable solvent like D₂O or DMSO-d₆. This protonation will significantly impact the chemical shifts of nearby protons and carbons.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_experiments NMR Experiments cluster_analysis Data Analysis & Interpretation Sample Dissolve in D₂O or DMSO-d₆ H1 ¹H NMR Sample->H1 Initial Proton Environment C13 ¹³C NMR H1->C13 Proton-Decoupled Carbon Skeleton COSY COSY C13->COSY ¹H-¹H Connectivity HSQC HSQC COSY->HSQC Direct ¹H-¹³C Correlation HMBC HMBC HSQC->HMBC Long-Range ¹H-¹³C Correlation Assign Assign Signals HMBC->Assign Structure Confirm Structure Assign->Structure

Caption: A logical workflow for the comprehensive NMR analysis of a novel compound.

Predicted ¹H NMR Spectral Analysis

Due to the lack of a published spectrum for this compound, we can predict the expected signals based on the analysis of similar structures and the known effects of protonation and substituents on the pyridine ring. The protonation of the pyridine nitrogen will cause a significant downfield shift for the aromatic protons.

Expected ¹H NMR Signals (in D₂O):

  • Aromatic Protons (H-2, H-5, H-6): These will appear in the aromatic region, likely between δ 7.5 and 9.0 ppm. The electron-withdrawing effect of the protonated amino groups and the pyridine nitrogen will deshield these protons. H-2 and H-6 will likely be the most downfield.

  • Aminomethyl Protons (-CH₂NH₃⁺): This will be a singlet, expected to be in the range of δ 4.0-4.5 ppm, shifted downfield due to the adjacent protonated amino group.

  • Amine Protons (-NH₃⁺): In D₂O, these protons will exchange with the solvent and will likely not be observed. In a non-protic solvent like DMSO-d₆, they would appear as broad singlets.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Expected ¹³C NMR Signals (in D₂O):

  • Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbons attached to the nitrogen atoms (C-3 and C-4) will have their chemical shifts significantly influenced by the amino and aminomethyl groups.

  • Aminomethyl Carbon (-CH₂NH₃⁺): A single signal is expected in the aliphatic region, likely around δ 40-50 ppm.

2D NMR for Unambiguous Assignments
  • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the connectivity of the pyridine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, allowing for the definitive assignment of carbon signals based on their attached, already-assigned protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the placement of the substituents on the pyridine ring.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

The "Why": Choosing the Right Ionization Technique

For a polar, pre-charged molecule like this compound, soft ionization techniques are preferred to minimize fragmentation and clearly observe the molecular ion.

  • Electrospray Ionization (ESI): This is the ideal choice as the compound is already a salt and will readily form ions in solution. We would expect to see the [M+H]⁺ ion of the free base.

  • Electron Impact (EI): This is a high-energy technique that would cause extensive fragmentation, making it difficult to identify the molecular ion. However, the fragmentation pattern can provide valuable structural information.

Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_experiments_ms MS Experiments cluster_analysis_ms Data Analysis & Interpretation Sample_MS Dissolve in suitable solvent (e.g., MeOH) ESI_MS ESI-MS Sample_MS->ESI_MS Soft Ionization HRMS High-Resolution MS ESI_MS->HRMS Accurate Mass MW_Confirm Confirm Molecular Weight ESI_MS->MW_Confirm MS_MS Tandem MS (MS/MS) HRMS->MS_MS Fragment Ion Analysis Formula_Confirm Confirm Elemental Composition HRMS->Formula_Confirm Frag_Analysis Analyze Fragmentation MS_MS->Frag_Analysis Structure_Confirm Corroborate Structure Frag_Analysis->Structure_Confirm

Caption: A systematic approach to mass spectrometry for structural confirmation.

Expected Mass Spectrum and Fragmentation
  • ESI-MS: In positive ion mode, the expected molecular ion would be that of the free base plus a proton, [C₆H₉N₃ + H]⁺, at m/z 124.08.

  • High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.

  • Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to fragmentation, we can gain further structural insights. Common fragmentation pathways for pyridine derivatives include the loss of small neutral molecules like HCN. For our target molecule, we might expect to see fragmentation corresponding to the loss of NH₃ from the aminomethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. It is a rapid and non-destructive technique.

The "Why": A Vibrational Fingerprint

The FT-IR spectrum serves as a "fingerprint" for a molecule, with characteristic absorption bands corresponding to specific bond vibrations. For this compound, we would look for vibrations associated with the amine groups, the aromatic ring, and C-H bonds.

Expected FT-IR Absorption Bands

The spectrum of the dihydrochloride salt will be significantly different from the free base, particularly in the N-H stretching region.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Ammonium)3200-2800 (broad)Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)3000-2850Stretching
N-H (Ammonium)1600-1500Bending
C=C, C=N (Aromatic Ring)1600-1450Stretching
C-N1350-1000Stretching

The broadness of the N-H stretching bands is a key indicator of the presence of the ammonium salts.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR, MS, and FT-IR provide strong evidence for the structure, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.

The "Why": Absolute Structural Confirmation

This technique is the gold standard for structural determination. It provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

XRay_Workflow

4-(aminomethyl)pyridin-3-amine Dihydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: 4-(aminomethyl)pyridin-3-amine Dihydrochloride Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a novel compound featuring a diaminopyridine core. While direct pharmacological data for this specific molecule is not present in the public domain, its structure is highly analogous to well-characterized aminopyridines such as 3,4-diaminopyridine (Amifampridine) and 4-aminopyridine. These molecules are established blockers of voltage-gated potassium (Kv) channels and are used clinically to treat neurological disorders like Lambert-Eaton myasthenic syndrome (LEMS).[1][2][3] This guide posits a primary mechanism of action for this compound based on this strong structural precedent. We will delineate this proposed mechanism—the blockade of Kv channels leading to enhanced neurotransmitter release—and provide a comprehensive, step-by-step experimental blueprint for its validation. This document is designed to serve as a strategic roadmap for researchers initiating an investigation into the pharmacology of this compound.

Part 1: The Proposed Core Mechanism of Action: Voltage-Gated Potassium Channel Antagonism

The central hypothesis for the mechanism of action of this compound is its function as an antagonist of voltage-gated potassium (Kv) channels. This mechanism is the foundation of the therapeutic effects of related aminopyridines.[3][4]

Voltage-gated potassium channels are integral membrane proteins critical for the repolarization phase of the action potential in excitable cells, such as neurons.[5] Following depolarization caused by the influx of Na+ ions, Kv channels open, allowing K+ ions to efflux from the cell. This process restores the negative resting membrane potential, terminating the action potential and preparing the neuron to fire again.[5][6]

We propose that this compound binds to and blocks the pore of these Kv channels. This blockade impedes the efflux of potassium ions, thereby delaying the repolarization of the neuronal membrane.[7][8] The direct consequence of this delayed repolarization is a broadening of the action potential duration.[4][9]

This prolongation is critical at the presynaptic nerve terminal. The depolarization of the action potential is the signal that opens voltage-gated calcium channels (VGCCs). By extending the duration of this depolarization, this compound effectively increases the time that VGCCs remain open.[2][10] This leads to a greater influx of Ca2+ into the presynaptic terminal. Calcium is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, a process that releases neurotransmitters into the synaptic cleft.[7] Therefore, the elevated intracellular Ca2+ concentration significantly enhances the exocytosis of neurotransmitter-containing vesicles.[4][11] In cholinergic neurons, this results in an increased release of acetylcholine (ACh) at the neuromuscular junction, which can overcome deficits in neurotransmission seen in diseases like LEMS.[1][12][13]

Proposed_Mechanism_of_Action Compound 4-(aminomethyl)pyridin-3-amine Dihydrochloride Block Blockade Compound->Block KvChannel Voltage-Gated K+ Channel (Kv) KvChannel->Block Repolarization Delayed Membrane Repolarization Block->Repolarization Inhibits K+ Efflux AP Action Potential Broadening Repolarization->AP VGCC Voltage-Gated Ca2+ Channel (VGCC) Activation Time AP->VGCC Increases CaInflux Increased Presynaptic Ca2+ Influx VGCC->CaInflux NTRelease Enhanced Neurotransmitter (e.g., Acetylcholine) Release CaInflux->NTRelease Triggers Vesicle Fusion

Caption: Proposed signaling pathway for this compound.

Part 2: An Experimental Blueprint for Mechanism Validation

To rigorously test this hypothesis, a multi-phased experimental approach is required. This blueprint provides the rationale and methodology for confirming the proposed mechanism of action. As a senior scientist, the logic is to move from direct target interaction to cellular function, ensuring each step validates the next.

Phase 1: Primary Target Engagement and Functional Activity

The initial and most critical step is to confirm that the compound directly interacts with and functionally modulates Kv channels.

Experimental Protocol 1A: In Vitro Kv Channel Electrophysiology

  • Expertise & Causality: This is the gold-standard functional assay. It provides definitive evidence of channel blockade and quantifies the compound's potency (IC50). A cell-based electrophysiology assay is chosen over a simple binding assay as it measures the direct functional consequence of target engagement.

  • Methodology:

    • Cell Line Selection: Utilize a human embryonic kidney (HEK293) cell line stably expressing a specific human Kv channel subtype of interest (e.g., Kv3.3 or Kv3.4, which are found at the neuromuscular junction).[11][14]

    • Patch-Clamp Configuration: Employ the whole-cell patch-clamp technique. This allows for precise control of the membrane potential and direct measurement of the ionic currents flowing through the channels.

    • Voltage Protocol: Hold the cell at a negative potential (e.g., -80 mV) where channels are closed. Apply a series of depolarizing voltage steps (e.g., to +40 mV) to elicit outward potassium currents.

    • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound (e.g., from 10 nM to 100 µM).

    • Data Acquisition: At each concentration, measure the peak outward K+ current.

    • Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Trustworthiness (Self-Validation): The protocol must include a positive control (e.g., 3,4-diaminopyridine or 4-aminopyridine) to validate the assay's sensitivity and a vehicle control (the solution the compound is dissolved in) to rule out non-specific effects.

Experimental_Workflow_Phase1 Start Start: HEK293 cells expressing target Kv channel Patch Establish Whole-Cell Patch-Clamp Start->Patch Baseline Record Baseline K+ Current Patch->Baseline ApplyCompound Apply Increasing Concentrations of Compound Baseline->ApplyCompound RecordCurrent Measure Peak K+ Current at Each Concentration ApplyCompound->RecordCurrent RecordCurrent->ApplyCompound Next Concentration Analysis Calculate % Inhibition & Determine IC50 RecordCurrent->Analysis All Concentrations Tested End End: Potency Determined Analysis->End

Caption: Experimental workflow for determining compound potency via patch-clamp.

Anticipated Data Summary:

Channel SubtypeTest Compound IC50 (µM)Positive Control (3,4-DAP) IC50 (µM)
hKv3.3Hypothetical Value~1.5[14]
hKv3.4Hypothetical Value~1.5[14]
hKv1.1Hypothetical ValueLiterature Value
hKv1.2Hypothetical ValueLiterature Value
Phase 2: Cellular and Physiological Consequences

If Phase 1 confirms potent Kv channel blockade, the next logical step is to verify the downstream physiological effects predicted by the mechanism.

Experimental Protocol 2A: Action Potential Broadening Assay

  • Expertise & Causality: This experiment directly visualizes the key physiological consequence of Kv blockade. A voltage-sensitive dye provides a real-time readout of the membrane potential waveform in the relevant biological context of a nerve terminal.

  • Methodology:

    • Preparation: Utilize a neuromuscular junction (NMJ) preparation from a model organism (e.g., mouse) or a cultured neuronal system (e.g., dorsal root ganglion neurons).

    • Dye Loading: Load the preparation with a voltage-sensitive fluorescent dye (e.g., a BeRST-class dye).[9]

    • Stimulation & Imaging: Stimulate the nerve electrically to elicit action potentials and record the resulting fluorescence changes at the presynaptic terminal using high-speed microscopy. This provides the baseline action potential waveform.

    • Compound Application: Apply a physiologically relevant concentration of this compound (e.g., 3-5x its IC50 from Phase 1).

    • Data Acquisition: Repeat the stimulation and imaging protocol.

    • Analysis: Compare the action potential duration (e.g., width at 50% of peak amplitude) before and after compound application. A significant increase confirms action potential broadening.[14]

Experimental Protocol 2B: Presynaptic Calcium Influx Assay

  • Expertise & Causality: This protocol links the broadened action potential to the hypothesized increase in Ca2+ entry. It is essential for validating the mechanistic cascade.

  • Methodology:

    • Preparation: Use primary neuronal cultures or synaptosomes (isolated nerve terminals).

    • Dye Loading: Load the preparation with a fluorescent calcium indicator (e.g., Fluo-4 AM).

    • Stimulation: After establishing a baseline fluorescence, depolarize the terminals with a high-potassium solution to open VGCCs.

    • Compound Application: Pre-incubate the preparation with the test compound before stimulation.

    • Data Acquisition: Measure the peak fluorescence intensity, which is proportional to the intracellular calcium concentration.

    • Analysis: Compare the peak fluorescence in compound-treated samples versus vehicle-treated controls. An increased signal in the presence of the compound indicates enhanced calcium influx.

Phase 3: Target Selectivity and Off-Target Profiling
  • Expertise & Causality: A truly valuable therapeutic candidate must be selective. This phase is crucial for understanding the compound's broader pharmacology and predicting potential side effects. The choice of screening panels is informed by the known pharmacology of related aminopyridines.

  • Methodology:

    • Ion Channel Panel: Screen the compound against a panel of other key voltage-gated ion channels, particularly sodium (Nav) and calcium (Cav) channels, using automated patch-clamp systems. This will establish its selectivity for Kv channels.

    • Broad Ligand Profiling: Submit the compound to a comprehensive safety pharmacology screen (e.g., a CEREP panel) that tests for binding to a wide array of G-protein coupled receptors, kinases, and other enzymes.

    • Rationale for Specificity: 4-aminopyridine has known CNS side effects due to its ability to cross the blood-brain barrier, while 3,4-diaminopyridine is more peripherally restricted.[10][15][16] Understanding the selectivity profile and physicochemical properties of this compound will be critical in predicting its therapeutic window and potential applications.

Part 3: Data Interpretation and Forward-Looking Strategy

If the Hypothesis is Confirmed: Successful validation through the experimental blueprint—demonstrating potent and selective Kv channel blockade, action potential broadening, and enhanced neurotransmitter release—strongly supports the proposed mechanism. The next strategic steps would involve:

  • In Vivo Efficacy Models: Testing the compound in animal models of diseases characterized by impaired neuromuscular transmission, such as LEMS.[1][12] Key endpoints would include improvements in muscle strength and compound muscle action potential (CMAP) amplitudes.[1][13]

  • Pharmacokinetic and BBB Penetration Studies: Quantifying the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, determining its ability to cross the blood-brain barrier is critical. Low BBB penetration might suggest fewer CNS side effects (like seizures, which can occur with aminopyridines) and a profile more similar to 3,4-diaminopyridine.[2][15][16]

If the Hypothesis is Refuted: If the compound shows weak or no activity on Kv channels, alternative hypotheses must be considered. The diaminopyridine scaffold could interact with other targets. A data-driven approach using unbiased screening methods, such as phenotypic screening or chemoproteomics, would be necessary to identify the true molecular target.

Conclusion

While this compound is a novel chemical entity, its diaminopyridine core provides a strong, scientifically-grounded basis for proposing its mechanism of action. The hypothesis that it acts as a voltage-gated potassium channel blocker, thereby prolonging the presynaptic action potential and enhancing neurotransmitter release, is both plausible and testable. The multi-phased experimental blueprint detailed in this guide provides a rigorous and logical pathway for researchers to validate this mechanism, characterize the compound's pharmacological profile, and ultimately determine its potential as a therapeutic agent.

References

  • McEvoy KM, Windebank AJ, Daube JR, Low PA. 3,4-Diaminopyridine in the Treatment of Lambert–Eaton Myasthenic Syndrome. N Engl J Med. [URL: https://www.nejm.org/doi/full/10.1056/NEJM198912073212303]
  • PubChem. Amifampridine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Amifampridine]
  • myaware. 3,4-Diaminopyridine (3,4-DAP). myaware. [URL: https://www.myaware.org/34-diaminopyridine-34-dap]
  • Kirsch GE, Narahashi T. 3,4-diaminopyridine. A potent new potassium channel blocker. Biophys J. [URL: https://www.ncbi.nlm.nih.gov/pubmed/94151]
  • Choquet D, Korn H. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. J Gen Physiol. [URL: https://rupress.org/jgp/article-abstract/100/6/1123/4303/Mechanism-of-4-aminopyridine-action-on-voltage?
  • Strupp M, Kalla R, Dichgans M, et al. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. J Neurol. [URL: https://link.springer.com/article/10.1007/s00415-019-09437-z]
  • McEvoy KM, Windebank AJ, Daube JR, Low PA. 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome. N Engl J Med. [URL: https://www.ncbi.nlm.nih.gov/pubmed/2552839]
  • Taylor & Francis Online. 4 aminopyridine – Knowledge and References. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/14737175.2018.1542456]
  • MedChemExpress. Amifampridine (3,4-Diaminopyridine). MedChemExpress. [URL: https://www.medchemexpress.com/amifampridine.html]
  • Kirsch GE, Narahashi T. 3,4-diaminopyridine. A potent new potassium channel blocker. Biophys J. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1327393/]
  • Hartung HP, Kieseier BC. Neuroprotective Properties of 4-Aminopyridine. Neurol Neuroimmunol Neuroinflamm. [URL: https://nn.neurology.org/content/8/2/e953]
  • Keogh M, Sedehizadeh S, Maddison P. The use of aminopyridines in neurological disorders. J Neurol Neurosurg Psychiatry. [URL: https://jnnp.bmj.com/content/84/1/33]
  • Ojala KS, Gage PW, Napper RM, et al. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. J Biol Chem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7950007/]
  • Chan CS, Chen H, Li M. The versatile Kv channels in the nervous system: actions beyond action potentials. Cell Calcium. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7103444/]
  • Sanders DB, Guptill JT. 3,4-diaminopyridine for the treatment of Lambert–Eaton myasthenic syndrome. Expert Opin Orphan Drugs. [URL: https://www.tandfonline.com/doi/full/10.1517/21678707.2014.872322]
  • Li Y, Liu H, Wang M, et al. Current insight into the role of voltage-gated potassiumion chann. J Cancer Metastasis Treat. [URL: https://jcmtjournal.com/article/view/3642]
  • Rochelson B, Kwiecinski H, Blicharski J, et al. Kv3 voltage-gated potassium channels regulate neurotransmitter release from mouse motor nerve terminals. Eur J Neurosci. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/j.1460-9568.2004.03730.x]
  • Mantegazza R, Meisel A. 3,4-Diaminopyridine (amifampridine) for the treatment of Lambert–Eaton myasthenic syndrome. Expert Rev Clin Immunol. [URL: https://www.tandfonline.com/doi/full/10.1586/1744666X.2014.877717]
  • Ojala KS, Gage PW, Napper RM, et al. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. J Biol Chem. [URL: https://www.researchgate.net/figure/a-3-4-diaminopyridine-3-4-DAP-and-b-4-aminopyridine-4-AP-are-small-molecule_fig1_349704251]
  • Khammy MK, Kim S, Bentzen BH, et al. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. Br J Pharmacol. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7438289/]
  • Keogh M, Sedehizadeh S, Maddison P. Treatment for Lambert-Eaton myasthenic syndrome. Cochrane Database Syst Rev. [URL: https://www.cochranelibrary.com/cdsr/doi/10.1002/14651858.CD003279.pub3/full]
  • Onesti E, Frasca V, Ceccanti M, et al. Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Front Neurol. [URL: https://www.frontiersin.org/articles/10.3389/fneur.2022.951052/full]
  • Tocris Bioscience. 4-Aminopyridine. Tocris Bioscience. [URL: https://www.tocris.com/products/4-aminopyridine_0940]
  • Miller RD, Rupp SM, Fisher DM. 4-aminopyridine--a review. Anesthesiology. [URL: https://pubs.asahq.org/anesthesiology/article-abstract/57/5/416/32770/4-Aminopyridine-A-Review]
  • Choveau FS, Pardo LA, Stühmer W, et al. Mechanisms of Activation of Voltage-Gated Potassium Channels. Acta Naturae. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5543711/]
  • Theoretical and Computational Biophysics Group. Voltage-Gated K+ Channels. University of Illinois Urbana-Champaign. [URL: https://www.ks.uiuc.edu/Research/kv/]

Sources

A Technical Guide to the Characterization of 4-(aminomethyl)pyridin-3-amine Dihydrochloride: A Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(aminomethyl)pyridin-3-amine Dihydrochloride is a pyridinamine derivative whose specific biological activities remain largely uncharacterized in public scientific literature. Its structure, featuring a 3,4-substituted pyridine core with two primary amine functionalities, suggests a high potential for interactions with biological targets. This guide eschews a review of known activities; instead, it provides a comprehensive framework for the initial biological characterization of this compound. We will dissect its physicochemical properties, infer potential target classes based on structurally related analogs, and present a detailed, logic-driven workflow for its systematic evaluation. This document serves as a complete roadmap, from initial hypothesis generation to detailed experimental protocols, enabling researchers to unlock the therapeutic or investigative potential of this molecule.

Physicochemical Profile and Structural Features

A thorough understanding of a compound's physical and chemical properties is the foundation of any biological investigation. This compound is the hydrochloride salt form of the parent compound, 4-(aminomethyl)pyridin-3-amine, which enhances its solubility in aqueous media, a critical attribute for biological testing.

The core structure is a pyridine ring, a common scaffold in medicinal chemistry, substituted with a primary amine at the 3-position and an aminomethyl group at the 4-position. This arrangement of hydrogen bond donors and acceptors, combined with the aromatic system, provides a rich pharmacophore for potential interactions with protein targets.

PropertyValueSource
IUPAC Name 4-(aminomethyl)pyridin-3-amine;dihydrochloridePubChem[1]
Molecular Formula C₆H₁₁Cl₂N₃PubChem[1]
Molecular Weight 196.07 g/mol PubChem[1]
Parent Compound CAS 144288-49-3PubChem[2]
Dihydrochloride CAS 847666-49-3PubChem[1]
Topological Polar Surface Area 64.9 ŲPubChem[1][2]
Predicted XLogP3 -0.4PubChem[2]

The low predicted XLogP3 value suggests high hydrophilicity, consistent with the dihydrochloride salt form, ensuring suitability for in vitro aqueous buffer systems. The topological polar surface area (TPSA) is within the range typical for orally bioavailable drugs, suggesting that if the compound proves active, it may have favorable pharmacokinetic properties.

Inferring Biological Potential from Structural Analogs

While no direct biological activity is reported for this compound, the broader aminopyridine class is rich with biologically active molecules. By examining its structural relatives, we can formulate initial hypotheses about its potential targets.

  • Kinase Inhibition: The aminopyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The nitrogen of the pyridine ring often forms a critical hydrogen bond with the backbone amide of the kinase hinge region. Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[3]. Furthermore, complex pyrazolo[3,4-d]pyrimidine derivatives containing a substituted aminopyridine moiety have been developed as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase[4]. The 3-amino group on our target compound is well-positioned to act as a hinge binder.

  • Lysyl Oxidase-Like 2 (LOXL2) Inhibition: A series of 4-(aminomethyl)pyridine derivatives were recently identified as potent and irreversible inhibitors of LOXL2, a copper-dependent amine oxidase implicated in fibrosis[5]. These compounds, such as PAT-1251, feature the same 4-(aminomethyl)pyridine core. The aminomethyl group acts as a substrate mimic that, upon enzymatic oxidation, forms a reactive species that covalently modifies the enzyme. This represents a highly plausible mechanism of action for the title compound.

  • Ion Channel Modulation: The simplest aminopyridine, 4-aminopyridine (Fampridine), is a well-known potassium (K+) channel blocker used to improve walking in patients with multiple sclerosis[6]. It restores conduction in demyelinated axons by blocking voltage-gated potassium channels. While our compound is more substituted, the potential for ion channel modulation cannot be discounted.

Based on this analysis, primary screening efforts should logically focus on kinase and amine oxidase panels.

Proposed Research Workflow for Biological Activity Characterization

This section outlines a systematic, multi-tiered approach to efficiently characterize the biological activity of this compound. The workflow is designed to move from broad, unbiased screening to more focused, hypothesis-driven validation.

G cluster_0 Tier 1: Primary Screening & Cytotoxicity cluster_1 Tier 2: Hit Validation & Dose-Response cluster_2 Tier 3: Cellular Activity & Target Engagement A Compound Acquisition & QC (Purity >95%, NMR, LC-MS) B Broad Kinase Panel Screen (e.g., Eurofins DiscoverX ScanMAX) A->B Test Compound C Amine Oxidase Panel (LOX, LOXL2, MAO-A/B) A->C Test Compound D General Cytotoxicity Assay (e.g., MTT/MTS in multiple cell lines - HepG2, HEK293, A549) A->D Test Compound E IC50 Determination for Validated Hits from Tier 1 B->E Primary Hits (% Inhibition >50%) C->E Primary Hits (% Inhibition >50%) D->E Inform concentration range F Orthogonal Assay for Primary Target Confirmation E->F Confirmed Potency G Assess Mechanism (e.g., Reversibility/Irreversibility Assay) F->G H Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) G->H Validated Target I Downstream Signaling Pathway Analysis (Western Blot for p-Substrates) H->I J Phenotypic Cellular Assay (e.g., Anti-proliferative, Anti-fibrotic) I->J G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Generates PIP3, leading to p-AKT mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation Compound 4-(aminomethyl)pyridin-3-amine (Hypothetical Inhibitor) Compound->PI3K Inhibits

Figure 2. Hypothetical inhibition of the PI3K/AKT signaling pathway.

Experimental data should be organized clearly for analysis and reporting.

Table 2: Template for Kinase Inhibition Data

Kinase Target % Inhibition @ 1 µM IC50 (nM)
CDK2/CycA
PI3Kα
EGFR (T790M)

| ... | | |

Table 3: Template for Cellular Activity Data

Cell Line Target Pathway Assay Type EC50 / CC50 (µM)
HCT116 PI3K/AKT Proliferation (MTT)
PC-9 EGFR Proliferation (MTT)

| HepG2 | N/A | Cytotoxicity (MTT) | |

Conclusion

This compound represents a molecule with significant, albeit currently undefined, potential for biological activity. Its structural similarity to known kinase inhibitors and amine oxidase inhibitors provides a strong rationale for its investigation. The lack of existing data should not be seen as a deterrent but as an opportunity for novel discovery. By following the systematic, evidence-based workflow presented in this guide—from analog-based hypothesis generation to tiered screening and cellular validation—researchers can efficiently and rigorously characterize its biological function, potentially uncovering a novel chemical probe or a starting point for a future therapeutic.

References

  • PubChem. (n.d.). 4-(Aminomethyl)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers Media S.A. Retrieved from [Link]

  • MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Retrieved from [Link]

  • PubMed. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. National Library of Medicine. Retrieved from [Link]

  • Tsvetkova, D., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Retrieved from [Link]

  • PubMed. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). National Library of Medicine. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. National Library of Medicine. Retrieved from [Link]

Sources

A Technical Guide to the Research Applications of 4-(aminomethyl)pyridin-3-amine Dihydrochloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(aminomethyl)pyridin-3-amine Dihydrochloride is a structurally distinct chemical entity poised for significant utility in drug discovery and medicinal chemistry. Characterized by a pyridine core substituted with vicinal aminomethyl and amino moieties, this compound serves as a highly versatile building block for the synthesis of novel, biologically active molecules. Its inherent structural features—a hydrogen-bond accepting pyridine nitrogen, a primary aromatic amine, and a more nucleophilic primary alkyl amine—provide multiple, chemically distinct handles for synthetic elaboration. This guide provides an in-depth analysis of the compound's properties, its strategic value in synthetic chemistry, and explores its potential applications in oncology and central nervous system (CNS) disorders, supported by established research on analogous structures. We present detailed experimental protocols and logical workflows to empower researchers to effectively leverage this scaffold in their drug development programs.

Introduction to the Scaffold: Physicochemical Profile and Structural Significance

This compound is an organic salt that offers enhanced solubility and stability over its free base form, making it an ideal starting material for aqueous and protic solvent-based reactions.[1] The core structure consists of a pyridine ring, a foundational heterocyclic motif in numerous approved pharmaceuticals, valued for its ability to enhance pharmacokinetic properties.[2][3]

The defining feature of this molecule is the arrangement of its functional groups at the 3 and 4 positions. The C3 aromatic amine and the C4 aminomethyl group are positioned to allow for the creation of rigid, bicyclic structures or to serve as divergent points for library synthesis.

Chemical Structure

Caption: Chemical structure of the 4-(aminomethyl)pyridin-3-amine core.

Physicochemical Properties

The properties of the dihydrochloride salt and its parent compound are summarized below, providing essential data for experimental design.

PropertyValueSource
IUPAC Name 4-(aminomethyl)pyridin-3-amine;dihydrochloride[1]
Molecular Formula C₆H₁₁Cl₂N₃[1]
Molecular Weight 196.07 g/mol [1]
CAS Number 144288-49-3 (Parent Base)[4][5][6]
Parent Base Formula C₆H₉N₃[4]
Parent Base MW 123.16 g/mol [4]
XLogP3 (Parent) 1.4[5]
PSA (Parent) 64.9 Ų[1][4]

Core Application: A Scaffold for Bioactive Kinase Inhibitors in Oncology

The pyridin-3-amine scaffold is a privileged structure in the design of protein kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The structural features of pyridin-3-amine derivatives allow them to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.

Research has demonstrated that novel series of pyridin-3-amine derivatives act as potent, multi-targeted protein kinase inhibitors for treating non-small cell lung cancer (NSCLC).[7] These compounds have shown nanomolar inhibition against critical oncogenic kinases, including FGFR, RET, EGFR, and ALK.[7] Furthermore, related aminopyridine structures have been developed as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia (AML) and as inhibitors of cyclin-dependent kinase 2 (CDK2) for broader cancer therapy.[8][9]

Proposed Research Workflow

Leveraging 4-(aminomethyl)pyridin-3-amine as a starting scaffold, a logical drug discovery workflow would involve its derivatization to create a focused library, followed by systematic screening and optimization.

G start Scaffold 4-(aminomethyl)pyridin- 3-amine Dihydrochloride synth Combinatorial Library Synthesis start->synth screen High-Throughput Kinase Panel Screen synth->screen hit_id Hit Identification & Validation screen->hit_id sar Structure-Activity Relationship (SAR) & Lead Optimization hit_id->sar invivo In Vivo Xenograft Efficacy Studies sar->invivo

Caption: A logical workflow for developing kinase inhibitors from the core scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to quantify kinase activity by measuring the amount of ADP produced. It is a robust, self-validating system suitable for high-throughput screening.

Objective: To determine the IC₅₀ value of synthesized derivatives against a target kinase (e.g., FGFR1).

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution containing the target kinase (e.g., FGFR1) and the appropriate substrate (e.g., a poly-Glu-Tyr peptide).

    • Serially dilute the test compounds (derivatives of 4-(aminomethyl)pyridin-3-amine) in DMSO, then further dilute in kinase buffer to create 2X compound solutions.

    • Prepare a 2X ATP solution in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of 2X test compound solution to the wells of a 384-well plate.

    • Causality: This step pre-incubates the inhibitor with the enzyme, allowing for binding to occur before the reaction is initiated.

    • Include controls: "No inhibitor" wells (DMSO vehicle) for 100% activity and "No enzyme" wells for background control.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Trustworthiness: This step is critical. Depleting the ATP ensures that the subsequent luminescence signal is directly proportional only to the ADP produced by the target kinase.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which is then used by a luciferase to generate a light signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background ("No enzyme") signal from all other readings.

    • Normalize the data by setting the "No inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Potential Application in Central Nervous System (CNS) Disorders

The aminomethylpyridine motif is also present in molecules with CNS activity. Studies have shown that certain acylaminomethylpyridines act as CNS depressants, while other derivatives exhibit significant anticonvulsant properties.[10][11][12] The ability of the pyridine ring to cross the blood-brain barrier and the presence of hydrogen bonding groups make this scaffold a promising starting point for novel CNS-active agents.

Synthetic Derivatization Strategy

The differential reactivity of the two amine groups is the key to synthetic exploration. The primary amine of the aminomethyl group is significantly more nucleophilic than the C3 aromatic amine. This allows for selective derivatization.

G start Core Scaffold acyl Selective Acylation (R-COCl, Base) start->acyl -CH₂NH₂ attack reductive Selective Reductive Amination (R-CHO, NaBH(OAc)₃) start->reductive -CH₂NH₂ attack prod1 Product A (Derivatized at -CH₂NH₂) acyl->prod1 reductive->prod1 sulfonylation Sulfonylation at C3-NH₂ (R-SO₂Cl) prod1->sulfonylation C3-NH₂ attack prod2 Product B (Dually Derivatized) sulfonylation->prod2

Caption: Synthetic pathways exploiting the differential reactivity of the amine groups.

Experimental Protocol: Radioligand Binding Assay

This protocol is used to determine the affinity of a test compound for a specific CNS receptor (e.g., a serotonin or dopamine receptor).

Objective: To determine the inhibition constant (Ki) of a synthesized derivative for a target CNS receptor.

Methodology:

  • Membrane Preparation:

    • Use commercially available cell membranes prepared from cells overexpressing the target receptor (e.g., HEK293 cells expressing the 5-HT₂A receptor).

    • Thaw the membranes on ice and dilute to the desired concentration in binding buffer.

  • Assay Setup:

    • In a 96-well filter plate, combine:

      • 25 µL of test compound dilutions.

      • 25 µL of a known radioligand (e.g., [³H]-Ketanserin for the 5-HT₂A receptor) at a fixed concentration near its K_d value.

      • 50 µL of the diluted cell membranes.

    • Controls:

      • Total Binding: Wells containing radioligand and membranes but no test compound (vehicle only).

      • Non-specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of a known, non-labeled competitor ligand to saturate the target receptors.

    • Causality: The NSB control is crucial as it measures the binding of the radioligand to non-receptor components (like the filter plate itself), which must be subtracted to isolate specific binding.

  • Incubation and Filtration:

    • Incubate the plate for 90 minutes at room temperature to allow the binding to reach equilibrium.

    • Rapidly filter the contents of the plate through the filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Allow the filter mat to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ from the resulting competition curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Summary and Future Outlook

This compound is more than a simple chemical; it is a strategic starting point for innovation in medicinal chemistry. Its potential is not defined by its own biological activity but by the vast chemical space it unlocks. The demonstrated success of the pyridin-3-amine core in oncology, particularly in kinase inhibition, provides a strong, evidence-based rationale for its use in this field.[7][8][9] Concurrently, established research on related aminopyridines in the CNS space suggests a parallel and equally promising avenue of investigation.[10][11]

Future research should focus on using this scaffold in advanced drug discovery paradigms such as fragment-based screening, DNA-encoded library (DEL) technology, and as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). The dual functionality and constrained geometry of the scaffold make it an exceptionally attractive candidate for these next-generation therapeutic modalities.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6018–6035. Retrieved from [Link]

  • PubChem. (n.d.). 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. Retrieved from [Link]

  • Wang, G., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. Retrieved from [Link]

  • Durgapal, S. D., et al. (2018). 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies. Chemical Biology & Drug Design, 92(1), 1279–1287. Retrieved from [Link]

  • Ravlee, I., et al. (2003). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. Chemical & Pharmaceutical Bulletin, 51(2), 162-170. Retrieved from [Link]

  • Shaik, A. B., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Retrieved from [Link]

  • Gartz, E., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3222. Retrieved from [Link]

  • Avendaño, C. (2011). Pharmaceutical Chemistry of Acylaminomethylpyridines. Anales de la Real Academia Nacional de Farmacia, 77(3), 33-57. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine chalcone derivatives. Retrieved from [Link]

  • Semantic Scholar. (2003). Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(aminomethyl)pyridin-3-amine Dihydrochloride, a key building block in contemporary drug discovery and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide moves beyond simple data presentation, delving into the causal reasoning behind experimental choices and the principles of spectral interpretation. By integrating established spectroscopic principles with data from analogous structures, this whitepaper serves as an authoritative reference for the structural elucidation and quality control of this important chemical entity.

Introduction: The Compound and Its Significance

4-(aminomethyl)pyridin-3-amine is a disubstituted pyridine derivative featuring two primary amine functionalities. In its dihydrochloride salt form, the basic nitrogen atoms—the pyridine ring nitrogen, the 3-position amino group, and the aminomethyl group—are protonated, enhancing the compound's stability and solubility in polar solvents. This structure is of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques are the cornerstone of this analytical process.

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, including connectivity and the chemical environment of each atom.

  • Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight and can reveal structural information through the analysis of fragmentation patterns.

This guide will systematically dissect the expected spectroscopic signature of this compound, providing a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution. The dihydrochloride form significantly influences the chemical shifts, as protonation of the nitrogen atoms leads to a general deshielding (downfield shift) of nearby protons and carbons due to increased electron withdrawal.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the methylene protons. The protons on the protonated amino groups (-NH₃⁺) are often broadened and may exchange with deuterated solvents like D₂O, causing them to disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Protons Predicted δ (ppm) Multiplicity Integration Rationale
H-2 ~8.5 - 8.7 Singlet (s) 1H Located between two protonated nitrogen atoms (ring N and 3-NH₃⁺), leading to strong deshielding.
H-6 ~8.3 - 8.5 Doublet (d) 1H Ortho to the protonated ring nitrogen, resulting in a significant downfield shift.[1]
H-5 ~7.6 - 7.8 Doublet (d) 1H Coupled to H-6; less deshielded than H-2 and H-6.
-CH₂- ~4.2 - 4.4 Singlet (s) 2H Aliphatic protons adjacent to an aromatic ring and a protonated amino group.

| -NH₃⁺ | Variable, broad | Broad (br) | 6H | Protons on nitrogen are typically broad and may exchange with solvent. |

Note: Data is predicted based on the analysis of similar pyridine derivatives and general NMR principles.[1][2]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, corresponding to the six carbon atoms in the molecule. The aromatic carbons will resonate at lower field (>120 ppm) compared to the aliphatic methylene carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Predicted δ (ppm) Rationale
C-4 ~150 - 155 Aromatic carbon bearing the aminomethyl group, significantly deshielded.
C-2 ~145 - 150 Aromatic carbon adjacent to the protonated ring nitrogen.[1]
C-6 ~142 - 147 Aromatic carbon adjacent to the protonated ring nitrogen.
C-3 ~135 - 140 Aromatic carbon bearing the protonated amino group.
C-5 ~125 - 130 Aromatic carbon with the most upfield shift in the aromatic region.

| -CH₂- | ~40 - 45 | Aliphatic carbon of the aminomethyl group. |

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Solvent Choice: DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H protons. If D₂O is used, the -NH₃⁺ protons will exchange with deuterium and become invisible in the spectrum.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Prep Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Prep->Transfer Acquire Acquire 1H & 13C Spectra (e.g., 400 MHz) Transfer->Acquire Process Fourier Transform Phase Correction Baseline Correction Acquire->Process Reference Reference Spectra (to solvent or TMS) Process->Reference Analyze_1H Analyze 1H: Chemical Shift Integration Multiplicity Reference->Analyze_1H Analyze_13C Analyze 13C: Chemical Shift Number of Signals Reference->Analyze_13C Structure Structure Confirmation Analyze_1H->Structure Analyze_13C->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. For this compound, the IR spectrum will be dominated by absorptions from the protonated amine groups, the aromatic ring, and the methylene group.

IR Spectral Analysis

The key diagnostic bands are expected in the following regions:

  • N-H Stretching: The N-H bonds in the three -NH₃⁺ groups (from the pyridine, the 3-amino group, and the aminomethyl group) will give rise to very broad and strong absorption bands in the 2800-3200 cm⁻¹ region. These often overlap with C-H stretching bands.

  • C-H Stretching: Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹.[3] Aliphatic C-H stretches from the -CH₂- group are expected in the 2850-2960 cm⁻¹ region.[4]

  • N-H Bending: The bending vibrations (scissoring and asymmetric) of the -NH₃⁺ groups produce strong to medium intensity bands in the 1500-1600 cm⁻¹ range.[5]

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically result in several medium to sharp bands in the 1450-1610 cm⁻¹ region.[6]

  • C-N Stretching: The C-N stretching vibration for aromatic amines is typically stronger and at a higher wavenumber than for aliphatic amines, appearing in the 1250-1335 cm⁻¹ range.[5][7]

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Type of Vibration
N-H (Ammonium) 2800 - 3200 Strong, Broad Stretching
C-H (Aromatic) 3000 - 3100 Weak to Medium Stretching
C-H (Aliphatic) 2850 - 2960 Medium Stretching
N-H (Ammonium) 1500 - 1600 Strong to Medium Bending
C=C, C=N (Aromatic) 1450 - 1610 Medium to Sharp Stretching

| C-N (Aromatic) | 1250 - 1335 | Strong | Stretching |

Experimental Protocol for IR Spectroscopy

A common and effective method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

IR Functional Group Correlation

IR_Correlation molecule This compound -NH₃⁺ (x3) Aromatic C-H Aliphatic -CH₂- Pyridine Ring (C=C, C=N) Aromatic C-N regions IR Spectrum (cm⁻¹) 2800-3200 3000-3100 2850-2960 1450-1610 1250-1335 molecule:f1->regions:r1 N-H Stretch molecule:f2->regions:r2 C-H Stretch molecule:f3->regions:r3 C-H Stretch molecule:f4->regions:r4 Ring Stretch molecule:f5->regions:r5 C-N Stretch

Caption: Correlation of molecular functional groups to IR regions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of a salt like this compound, electrospray ionization (ESI) is the preferred method, as it is a soft ionization technique that typically yields the protonated molecular ion of the free base.

Mass Spectrum Analysis

The free base of the title compound is 4-(aminomethyl)pyridin-3-amine, with the chemical formula C₆H₉N₃.

  • Molecular Weight (Free Base): 123.16 g/mol [8]

  • Monoisotopic Mass (Free Base): 123.0796 Da[8]

In positive ion ESI-MS, the expected base peak would be the protonated molecular ion [M+H]⁺.

Table 4: Predicted m/z Values in ESI-MS

Ion Formula Calculated m/z Rationale
[M+H]⁺ [C₆H₁₀N₃]⁺ 124.087 Protonated molecular ion of the free base. This is expected to be the most abundant ion.

| [M+Na]⁺ | [C₆H₉N₃Na]⁺ | 146.069 | Sodium adduct, commonly observed in ESI-MS. |

Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. A plausible fragmentation pathway involves the loss of ammonia (NH₃) from the protonated molecular ion or cleavage at the benzylic C-C bond.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions are formed.

  • Detection: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio, and they are subsequently detected.

MS Ionization and Fragmentation Pathway

MS_Pathway cluster_mol Free Base cluster_ion ESI Source cluster_frag Fragmentation Molecule C₆H₉N₃ (m/z = 123.08) Ion [M+H]⁺ (m/z = 124.09) Molecule->Ion +H⁺ Frag1 Loss of NH₃ [M+H-NH₃]⁺ (m/z = 107.06) Ion->Frag1 CID Detector Mass Analyzer & Detector Ion->Detector Frag1->Detector

Caption: Proposed ESI-MS ionization and fragmentation pathway.

Conclusion

The synergistic application of NMR, IR, and MS provides a complete and unambiguous structural confirmation of this compound.

  • NMR spectroscopy confirms the unique carbon-hydrogen framework, including the substitution pattern on the pyridine ring and the presence of the aminomethyl group.

  • IR spectroscopy validates the presence of key functional groups, most notably the ammonium (-NH₃⁺) and aromatic functionalities.

  • Mass spectrometry confirms the molecular weight of the parent free base, providing the final piece of the structural puzzle.

This guide has outlined the theoretical basis and practical considerations for the spectroscopic analysis of this compound. The provided data and workflows serve as a reliable reference for researchers, enabling confident identification, quality assessment, and utilization of this compound in their scientific endeavors.

References

  • Benchchem.
  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
  • Bulletin of the Polish Academy of Sciences: Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Illinois St
  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Ordabasy University. IR: amines.
  • SlidePlayer. Infrared (IR) Spectroscopy.
  • PubChem. This compound.
  • ChemicalBook. 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum.
  • PubChem. 4-(Aminomethyl)pyridin-3-amine.

Sources

Methodological & Application

The Versatile Scaffold: Application of 4-(Aminomethyl)pyridin-3-amine Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of modern drug discovery, the pyridine scaffold holds a place of distinction, recognized for its prevalence in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a versatile synthetic handle has cemented its status as a "privileged structure" in medicinal chemistry.[2] Within this important class of heterocycles, 4-(aminomethyl)pyridin-3-amine Dihydrochloride emerges as a particularly valuable building block. Possessing two distinct nucleophilic centers—a primary aromatic amine and a primary benzylic amine—this molecule offers a unique platform for the construction of diverse and complex molecular architectures targeting a range of biological pathways.

This comprehensive guide delves into the practical applications of this compound in medicinal chemistry. We will explore its role as a key intermediate in the synthesis of potent and selective therapeutic agents, providing not just theoretical insights but also detailed, field-proven experimental protocols. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

Core Applications in Drug Discovery Programs

The unique arrangement of the amino groups in this compound allows for its strategic incorporation into various molecular frameworks. Its derivatives have shown significant promise in several therapeutic areas, including oncology, neurodegenerative diseases, and fibrotic disorders.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine core is a common feature in many kinase inhibitors. The 3-amino-4-(aminomethyl)pyridine scaffold can be elaborated to access potent inhibitors of various kinases, such as c-Jun N-terminal kinase (JNK) and Epidermal Growth Factor Receptor (EGFR).[3][4]

The general strategy involves the differential functionalization of the two amino groups. The more nucleophilic benzylic amine can be selectively reacted under certain conditions, or one of the amines can be protected to allow for sequential reactions. This differential reactivity is key to building complex molecules with specific interactions within the ATP-binding pocket of the target kinase.

GPCR Modulators: Fine-Tuning Cellular Signaling

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[5][6] Positive allosteric modulators (PAMs) of GPCRs, which enhance the response of the receptor to its endogenous ligand, are a particularly attractive therapeutic strategy.[7] Derivatives of aminomethylpyridines have been instrumental in the development of PAMs for receptors like the metabotropic glutamate receptor 4 (mGluR4), which is a target for Parkinson's disease and other neurological disorders.[8] The pyridine nitrogen and the amino functionalities can serve as key hydrogen bond donors and acceptors, anchoring the molecule to the allosteric binding site of the receptor.

Enzyme Inhibitors: A Focus on Lysyl Oxidase-Like 2 (LOXL2)

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin.[9] Its upregulation is associated with fibrotic diseases and cancer progression.[10][11] Potent and selective inhibitors of LOXL2 have been developed from 4-(aminomethyl)pyridine derivatives.[9] The aminomethyl group is a key pharmacophoric element, mimicking the substrate lysine and enabling interaction with the enzyme's active site.

Experimental Protocols: From Building Block to Bioactive Molecule

The following protocols are designed to be robust and adaptable, providing a solid foundation for researchers. It is crucial to note that the dihydrochloride salt of 4-(aminomethyl)pyridin-3-amine will likely require neutralization with a base in situ or as a separate workup step prior to reaction, depending on the specific reaction conditions.

Protocol 1: Selective N-Acylation of the Benzylic Amine

This protocol details the selective acylation of the more nucleophilic benzylic amine in the presence of the less reactive aromatic amine. This is a foundational step for introducing a variety of side chains.

Causality: The higher basicity and steric accessibility of the benzylic amine compared to the aromatic amine allow for its preferential reaction with an acylating agent under controlled conditions. The use of a non-nucleophilic base is critical to avoid competing reactions.

Diagram of Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent 4-(aminomethyl)pyridin-3-amine Dihydrochloride base Triethylamine (TEA) reagent->base Neutralization solvent Anhydrous DCM base->solvent Dissolution reaction_mix Reaction Mixture solvent->reaction_mix acyl_chloride Acyl Chloride (e.g., Benzoyl Chloride) acyl_chloride->reaction_mix Slow Addition at 0°C quench Quench with NaHCO3 (aq) reaction_mix->quench extraction Extract with DCM quench->extraction purification Column Chromatography extraction->purification final_product N-((3-aminopyridin-4-yl)methyl)benzamide purification->final_product Characterization (NMR, MS)

Caption: Workflow for selective N-acylation.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound847666-49-3196.071.01.0
Triethylamine (TEA)121-44-8101.192.22.2
Benzoyl Chloride98-88-4140.571.051.05
Dichloromethane (DCM), anhydrous75-09-284.93--
Saturated aqueous sodium bicarbonate (NaHCO₃)----
Brine----
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--

Procedure:

  • To a stirred suspension of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere at 0 °C, add triethylamine (2.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete neutralization.

  • Slowly add a solution of benzoyl chloride (1.05 mmol) in anhydrous DCM (2 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 10% MeOH in DCM).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the desired N-((3-aminopyridin-4-yl)methyl)benzamide.

Self-Validation: The successful synthesis of the mono-acylated product can be confirmed by ¹H NMR, where the appearance of a new amide NH proton and aromatic protons from the benzoyl group, along with the retention of the NH₂ protons of the aromatic amine, will be observed. Mass spectrometry will confirm the expected molecular weight.

Protocol 2: Synthesis of a Disubstituted Urea Derivative

This protocol describes the formation of a urea linkage, a common motif in kinase inhibitors, by reacting the aromatic amine with an isocyanate. The benzylic amine is first protected to ensure regioselectivity.

Causality: The aromatic amine is less nucleophilic than the benzylic amine. To ensure selective reaction at the 3-amino position, the more reactive 4-aminomethyl group is first protected, for example, as a Boc-carbamate. The subsequent reaction with an isocyanate proceeds cleanly at the aromatic amine.

Diagram of Workflow:

start 4-(aminomethyl)pyridin-3-amine Dihydrochloride step1 1. Boc Protection of Benzylic Amine (Boc)₂O, TEA, DCM start->step1 intermediate1 tert-butyl ((3-aminopyridin-4-yl)methyl)carbamate step1->intermediate1 step2 2. Urea Formation Isocyanate, DIPEA, DMF intermediate1->step2 intermediate2 Protected Urea Derivative step2->intermediate2 step3 3. Boc Deprotection TFA or HCl in Dioxane intermediate2->step3 final_product Final Urea Product step3->final_product

Caption: Multi-step synthesis of a urea derivative.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound847666-49-3196.07
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.25
Triethylamine (TEA)121-44-8101.19
Phenyl isocyanate103-71-9119.12
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Trifluoroacetic acid (TFA)76-05-1114.02

Procedure:

  • Step 1: Boc Protection

    • Follow a similar neutralization procedure as in Protocol 1 to obtain the free base of 4-(aminomethyl)pyridin-3-amine in DCM.

    • To the solution of the free base (1.0 mmol) in DCM (10 mL) at 0 °C, add di-tert-butyl dicarbonate (1.1 mmol).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate, which can often be used in the next step without further purification.

  • Step 2: Urea Formation

    • Dissolve the Boc-protected intermediate (1.0 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (1.5 mmol) followed by phenyl isocyanate (1.1 mmol).

    • Stir the reaction at room temperature for 6-8 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

  • Step 3: Boc Deprotection

    • Dissolve the protected urea derivative (1.0 mmol) in DCM (5 mL).

    • Add trifluoroacetic acid (TFA, 10 equiv.) and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

    • The resulting TFA salt can be purified by recrystallization or converted to the free base by treatment with a mild base.

Self-Validation: Successful protection and subsequent urea formation can be monitored by TLC and confirmed by MS. The final deprotection will be evident in the ¹H NMR by the disappearance of the t-butyl signal.

Protocol 3: Reductive Amination to Form a Secondary Amine

This protocol demonstrates the use of the benzylic amine in a reductive amination reaction to form a more complex secondary amine, a common strategy for exploring structure-activity relationships.[12]

Causality: The benzylic amine readily forms an imine with an aldehyde or ketone under mildly acidic conditions. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), can then reduce the iminium ion in situ to the corresponding secondary amine without reducing the starting carbonyl compound.[13]

Diagram of Workflow:

reagents Boc-protected 4-(aminomethyl)pyridin-3-amine + Aldehyde/Ketone reaction Reductive Amination reagents->reaction Combine conditions Sodium Triacetoxyborohydride (STAB) Dichloroethane (DCE) Acetic Acid (cat.) conditions->reaction Add workup Aqueous Workup & Purification reaction->workup product Secondary Amine Product workup->product

Caption: Reductive amination workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
Boc-protected 4-(aminomethyl)pyridin-3-amine--
Cyclohexanecarboxaldehyde2109-90-2112.17
Sodium triacetoxyborohydride (STAB)56553-60-7211.94
1,2-Dichloroethane (DCE), anhydrous107-06-298.96
Acetic Acid64-19-760.05

Procedure:

  • To a solution of Boc-protected 4-(aminomethyl)pyridin-3-amine (1.0 mmol) and cyclohexanecarboxaldehyde (1.2 mmol) in anhydrous DCE (10 mL), add a catalytic amount of acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

  • The Boc group can be removed as described in Protocol 2, if desired.

Self-Validation: The formation of the secondary amine can be confirmed by the disappearance of the aldehyde proton in ¹H NMR (if applicable) and the appearance of new signals corresponding to the newly introduced alkyl group. MS analysis will confirm the addition of the alkyl group to the starting amine.

Conclusion: A Building Block of High Potential

This compound represents a powerful and versatile tool in the medicinal chemist's arsenal. Its dual amine functionalities, with their distinct reactivities, provide a gateway to a vast chemical space populated with potentially potent and selective therapeutic agents. The protocols outlined herein provide a practical starting point for researchers to harness the synthetic potential of this valuable building block in their drug discovery endeavors. By understanding the underlying principles of its reactivity, scientists can rationally design and synthesize novel compounds targeting a wide array of biological targets, ultimately contributing to the development of next-generation medicines.

References

  • Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. PubMed Central. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
  • Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Publications. [Link]

  • Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. ResearchGate. [Link]

  • Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. National Institutes of Health. [Link]

  • 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth. ACS Publications. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]

  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed. [Link]

  • Synthesis and SAR of a novel metabotropic glutamate receptor 4 (mGlu4) antagonist. National Institutes of Health. [Link]

  • Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. [Link]

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). PubMed. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

  • LOXL2 Inhibitors and Breast Cancer Progression. MDPI. [Link]

  • One-Pot Synthesis of Ureas from Boc-Protected Amines. ResearchGate. [Link]

  • An eco-friendly and highly efficient route for N-acylation under c
  • Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

  • Allosteric Modulators of G Protein-Coupled Receptors. National Institutes of Health. [Link]

  • Allosteric modulation of G protein-coupled receptors. PubMed. [Link]

  • N-Terminus Acetylation Protocol. CDN. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • What are mGluR4 positive allosteric modulators and how do they work?. Patsnap Synapse. [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. PubMed. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines 159–161. ResearchGate. [Link]

Sources

Application Notes and Protocols for 4-(aminomethyl)pyridin-3-amine Dihydrochloride: A Versatile Scaffold for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3,4-Substituted Pyridine Moiety

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a privileged heterocycle due to its presence in numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and aqueous solubility make it a desirable component in the design of novel therapeutics.[2] Among the various substituted pyridines, diamino derivatives such as 4-(aminomethyl)pyridin-3-amine present a particularly valuable and versatile building block. This dihydrochloride salt provides two distinct nucleophilic centers—a primary aromatic amine at the C3 position and a primary benzylic amine at the C4 position—offering a gateway for selective functionalization and the construction of complex molecular architectures.

The strategic disposition of these two amine groups allows for their differential reactivity to be exploited, enabling sequential chemical modifications. This characteristic is highly sought after in the synthesis of kinase inhibitors, where precise vectoral orientation of substituents is critical for target engagement, as well as in the development of ligands for various receptors and as precursors to complex heterocyclic systems.[3][4]

This guide provides in-depth technical insights and field-proven protocols for the utilization of 4-(aminomethyl)pyridin-3-amine Dihydrochloride as a foundational building block for the synthesis of novel compounds. The methodologies detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers to adapt and innovate.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of 4-(aminomethyl)pyridin-3-amine and its Dihydrochloride Salt
Property4-(aminomethyl)pyridin-3-amineThis compoundSource
Molecular Formula C₆H₉N₃C₆H₁₁Cl₂N₃PubChem
Molecular Weight 123.16 g/mol 196.07 g/mol PubChem
Appearance Data not availableSolid (presumed)-
Solubility Data not availableSoluble in water, methanolGeneral knowledge
pKa Data not availableData not available-
LogP -0.4 (predicted)Data not availablePubChem
Safety & Handling

This compound and its parent free base are classified as hazardous substances. Strict adherence to safety protocols is mandatory.

  • Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.[5][6]

  • Precautionary Measures:

    • Handle only in a well-ventilated chemical fume hood.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[3]

    • Avoid inhalation of dust.[8]

    • In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[8]

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Core Reactivity and Strategic Considerations

The utility of 4-(aminomethyl)pyridin-3-amine lies in the differential reactivity of its two primary amine groups. The aromatic amine at the C3 position is generally less nucleophilic than the benzylic amine at the C4 position due to the delocalization of its lone pair of electrons into the pyridine ring. This difference can be exploited for selective reactions. However, under many standard acylation or alkylation conditions, reaction at both sites is possible. The dihydrochloride salt form necessitates the use of a base to liberate the free amines for reaction.

G cluster_0 4-(aminomethyl)pyridin-3-amine cluster_1 Reaction Pathways cluster_2 Resulting Scaffolds Start C₆H₉N₃ AmideCoupling Amide Bond Formation (Acyl Halides, Coupling Reagents) Start->AmideCoupling Selective or Di-acylation ReductiveAmination Reductive Amination (Aldehydes/Ketones + Reducing Agent) Start->ReductiveAmination Selective or Di-alkylation Heterocycle Heterocycle Formation (e.g., Pictet-Spengler, etc.) Start->Heterocycle Intramolecular Cyclization AmideProduct N-Acylated Derivatives AmideCoupling->AmideProduct AlkylatedProduct N-Alkylated Derivatives ReductiveAmination->AlkylatedProduct FusedRing Fused Heterocyclic Systems Heterocycle->FusedRing

Caption: General reactivity pathways for 4-(aminomethyl)pyridin-3-amine.

Application Protocol 1: Selective Amide Bond Formation at the Benzylic Amine

This protocol details a robust method for the selective acylation of the more nucleophilic C4-aminomethyl group using standard peptide coupling reagents. This approach is widely used in medicinal chemistry to introduce diverse side chains. The conditions are adapted from a validated synthesis of a closely related aminopyridine derivative, demonstrating field-proven applicability.

Causality and Experimental Rationale
  • Choice of Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or WSC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a classic and effective combination for minimizing racemization and promoting efficient amide bond formation.[9][10] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an HOBt-ester. This active ester readily reacts with the amine.

  • Base Selection: As the starting material is a dihydrochloride salt, a base is required to deprotonate both the amine nucleophile and the carboxylic acid. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is ideal as it will not compete in the coupling reaction. At least 3 equivalents are necessary to neutralize the two HCl salts and the carboxylic acid.

  • Solvent: Dichloromethane (DCM) is a good general-purpose solvent for this reaction, dissolving most organic starting materials and facilitating workup. A co-solvent like dimethylformamide (DMF) can be added to improve the solubility of the polar starting materials.

  • Temperature: The reaction is initiated at 0°C to control the initial rate of acid activation, then allowed to warm to room temperature to drive the reaction to completion.

Experimental Protocol: Synthesis of N-((3-amino-pyridin-4-yl)methyl)-3,4-dichlorobenzamide

G Start Dissolve 3,4-Dichlorobenzoic Acid in DCM/DMF Cool Cool solution to 0°C Start->Cool AddReagents Add 4-(aminomethyl)pyridin-3-amine·2HCl, HOBt, and EDC Cool->AddReagents AddBase Add DIPEA dropwise over 15 min AddReagents->AddBase Warm Allow to warm to RT and stir for 5 hours AddBase->Warm Workup Dilute with CHCl₃, wash with sat. NaHCO₃, water, and brine Warm->Workup Purify Dry (Na₂SO₄), concentrate, and purify by flash chromatography Workup->Purify End Obtain pure N-((3-amino-pyridin-4-yl)methyl)- 3,4-dichlorobenzamide Purify->End

Caption: Workflow for selective amide coupling.

Materials:

  • 3,4-Dichlorobenzoic Acid

  • This compound

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4-dichlorobenzoic acid (1.0 eq).

  • Dissolve the acid in a mixture of anhydrous DCM and a small amount of anhydrous DMF (e.g., 10:1 v/v) to ensure all solids dissolve.

  • Cool the solution to 0°C in an ice bath.

  • To the cooled solution, add this compound (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.0 eq).

  • Slowly add DIPEA (3.0 eq) dropwise to the stirred suspension over 15 minutes. The reaction mixture should gradually become a clear solution.

  • After the addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 5-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with chloroform or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography (silica gel), typically using a gradient of methanol in chloroform or DCM to afford the desired product.

Application Protocol 2: One-Pot Reductive Amination

Reductive amination is a cornerstone of amine synthesis, providing a direct route to secondary and tertiary amines from aldehydes or ketones.[11][12] This protocol describes a one-pot method where the intermediate imine is formed and reduced in situ.

Causality and Experimental Rationale
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for one-pot reductive aminations. It is a mild and selective hydride donor that readily reduces protonated imines but is significantly slower to reduce aldehydes or ketones. This selectivity is crucial for preventing the premature reduction of the carbonyl starting material.[12]

  • Acid Catalyst: The formation of the imine intermediate is typically acid-catalyzed.[11] In this protocol, acetic acid is added to facilitate imine formation and to ensure the iminium ion is present for reduction by NaBH(OAc)₃. For less nucleophilic amines, a stronger Lewis or Brønsted acid might be required.

  • Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are common solvents for reactions using STAB, as they are aprotic and do not react with the reducing agent.

  • One-Pot Efficiency: This procedure combines imine formation and reduction into a single synthetic operation, avoiding the isolation of the often-unstable imine intermediate and thereby improving overall efficiency.

Experimental Protocol: Synthesis of N-benzyl-4-(aminomethyl)pyridin-3-amine

G Start Combine Amine·2HCl, Aldehyde, and Acetic Acid in DCE Stir Stir at RT for 30 minutes Start->Stir AddReductant Add NaBH(OAc)₃ portion-wise Stir->AddReductant React Stir at RT for 12-24 hours AddReductant->React Quench Quench with saturated NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Purify Dry organic layer, concentrate, and purify by chromatography Extract->Purify End Obtain pure N-benzyl-4-(aminomethyl)pyridin-3-amine Purify->End

Caption: Workflow for one-pot reductive amination.

Materials:

  • This compound

  • Benzaldehyde (or other aldehyde/ketone)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and anhydrous DCE or DCM.

  • Add acetic acid (2.0-3.0 eq) to the mixture. The addition of acid is necessary to both catalyze imine formation and neutralize the pyridine nitrogen, though the dihydrochloride salt already provides an acidic environment.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. Effervescence may be observed.

  • Stir the reaction mixture at room temperature for 12 to 24 hours, or until the reaction is complete as determined by TLC or LC-MS.

  • Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

Summary of Reaction Parameters

Table 2: Key Parameters for Synthetic Protocols
ParameterProtocol 1: Amide CouplingProtocol 2: Reductive Amination
Key Reagents EDC·HCl, HOBtNaBH(OAc)₃, Acetic Acid
Base DIPEA (≥3 eq)Not required for reaction, used in workup
Solvent DCM / DMFDCE or DCM
Temperature 0°C to Room TemperatureRoom Temperature
Key Intermediate O-Acylisourea / HOBt-esterImine / Iminium ion
Selectivity High for benzylic amine over aromatic amineHigh for benzylic amine over aromatic amine
Workup Aqueous wash, ChromatographyAqueous quench, Extraction, Chromatography

Conclusion

This compound is a potent and versatile building block for constructing diverse and complex molecular entities. Its dual amine functionalities, with their inherent differences in nucleophilicity, provide a handle for selective and directed synthesis. The protocols detailed in this guide for amide bond formation and reductive amination represent robust, reproducible, and field-validated methods that can serve as a strong foundation for research and development programs. By understanding the principles behind these transformations, scientists can effectively leverage this valuable scaffold to accelerate the discovery of novel compounds in medicinal chemistry and beyond.

References

  • Alfa Aesar. (2009, November 17). Safety Data Sheet: 4-(Aminomethyl)pyridine. Retrieved January 22, 2026, from [Link]

  • Dow, R. L., Ammirati, M., Bagley, S. W., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3114–3125. [Link]

  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4, 98-107.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 22, 2026, from [Link]

  • Fülöp, A., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2939–2953. [Link]

  • Zheng, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1351. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health, 22(18), 2589-2592. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 22, 2026, from [Link]

  • Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Technology, 16(1), 133-143. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Garlich, J. R., et al. (2012). Pyrimidine derivatives used as PI-3-kinase inhibitors. U.S. Patent No. 8,217,035 B2. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 22, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192–1200. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved January 22, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 22, 2026, from [Link]

  • Gote, V. V., et al. (2020). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. The Journal of Organic Chemistry, 85(15), 9878–9887. [Link]

  • Kumar, R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 39-61. [Link]

  • Harrison, S. T., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. [Link]

Sources

Application Note: A Protocol for the Preparation of Experimental Solutions of 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the dissolution of 4-(aminomethyl)pyridin-3-amine Dihydrochloride (CAS: 847666-49-3) for research applications. As a key building block in medicinal chemistry and drug development, the reproducible and accurate preparation of solutions from this compound is paramount for the integrity of experimental results.[1] This guide moves beyond a simple list of steps to explain the critical physicochemical principles governing the dissolution process, ensuring researchers can prepare stable, accurate solutions for both in vitro and in vivo studies. We present a primary protocol for aqueous-based solutions and an alternative for high-concentration organic stocks, complete with troubleshooting and storage guidelines.

Pre-Dissolution and Scientific Considerations

A thorough understanding of the compound's properties is essential before proceeding to the bench. This compound is the salt form of the parent compound, 4-(aminomethyl)pyridin-3-amine. This salt form is intentionally used to enhance stability and, most importantly, aqueous solubility.

1.1 Causality of Salt Form vs. Free Base The parent molecule contains three basic nitrogen atoms: the pyridine ring nitrogen, an aromatic amine at position 3, and a primary aliphatic amine on the methyl group at position 4. In the dihydrochloride salt, two of these nitrogens are protonated and associated with chloride counter-ions. This ionic character drastically increases the molecule's polarity, making it significantly more soluble in polar solvents like water and aqueous buffers compared to its free base form. Dissolving the dihydrochloride salt directly in unbuffered, neutral water will result in a slightly acidic solution due to the hydrolysis of the protonated amine groups.

1.2 The Critical Role of pH The pH of the final solution dictates the protonation state (and thus the net charge) of the molecule's three basic centers. This is crucial as the charge can influence not only solubility but also the compound's interaction with biological targets, cell membrane permeability, and off-target effects. For most biological applications, especially cell-based assays, adjusting the final solution to a physiological pH (typically 7.2-7.4) is a critical, non-negotiable step.

1.3 Stability and Storage While aminopyridine compounds demonstrate good chemical stability, solutions are generally more susceptible to degradation than the solid powder.[2] Stock solutions of the related free base are best stored at low temperatures (-20°C or -80°C) for extended periods.[3] It is best practice to prepare fresh solutions for each experiment or, if necessary, prepare concentrated stocks, aliquot them to minimize freeze-thaw cycles, and store them protected from light at or below -20°C.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name 4-(aminomethyl)pyridin-3-amine;dihydrochloridePubChem[4]
CAS Number 847666-49-3PubChem[4]
Molecular Formula C₆H₁₁Cl₂N₃PubChem[4]
Molecular Weight 196.07 g/mol PubChem[4]
Appearance Typically a white to off-white solid powderN/A

Materials and Equipment

  • This compound powder

  • Calibrated analytical balance

  • Sterile, conical-bottom polypropylene or glass tubes

  • Vortex mixer

  • Bath sonicator

  • Calibrated pH meter with a micro-probe

  • Solvents (select based on protocol):

    • Sterile Water for Injection (WFI) or equivalent cell culture grade water

    • 10X Phosphate-Buffered Saline (PBS), pH 7.4

    • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

  • Micropipettes and sterile tips

  • Safety Equipment: Safety glasses, nitrile gloves, lab coat

Step-by-Step Dissolution Protocols

Protocol A: Aqueous Buffer Dissolution (Primary Method for Biological Assays)

This is the recommended method for preparing solutions intended for direct use in most biological experiments, including cell culture and enzymatic assays.

  • Pre-Calculation: Determine the mass of powder needed for your desired stock concentration and volume.

    • Formula: Mass (mg) = Desired Molarity (mol/L) × Volume (L) × Molecular Weight (196.07 g/mol ) × 1000 mg/g

    • Example for 10 mL of a 10 mM stock: 0.010 mol/L × 0.010 L × 196.07 g/mol × 1000 mg/g = 19.61 mg

  • Aliquot Powder: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of the compound directly into the tube.

    • Expert Tip: Weighing directly into the dissolution vessel minimizes compound loss during transfers.

  • Initial Solvent Addition: Add approximately 80% of the final target volume of your chosen aqueous buffer (e.g., for a 10 mL final volume, add 8 mL of 1X PBS). Using a buffer from the outset helps maintain physiological pH.

  • Facilitate Dissolution:

    • Vortex: Close the tube securely and vortex for 30-60 seconds. Visually inspect for any remaining solid particles.

    • Sonication (If Needed): If particles persist, place the tube in a bath sonicator for 5-10 minutes. The high-frequency energy helps break apart particle agglomerates without significant heat.

    • Gentle Warming (Optional): The solution can be warmed to 37°C to aid dissolution, but do not boil.

  • pH Verification and Adjustment:

    • Once fully dissolved, measure the pH using a calibrated meter.

    • If the pH is outside the desired range (e.g., 7.2-7.4), adjust dropwise using dilute NaOH or HCl. This step is critical for ensuring the compound's charge state is appropriate for the biological system.

  • Final Volume Adjustment (QS): Add the aqueous buffer to reach the final desired volume (e.g., bring the total volume to 10 mL). Vortex briefly to ensure homogeneity.

  • Sterile Filtration: For any application involving live cells, draw the final solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a new sterile, labeled tube. This removes any potential microbial contaminants or microscopic particulates.

Protocol B: High-Concentration Stock in DMSO (Alternative Method)

This method is suitable for creating highly concentrated stocks (e.g., >50 mM) that can be serially diluted for experiments. It should only be used when high aqueous solubility is a limiting factor or when established lab workflows require it.

  • Weigh Compound: As described in Protocol A, step 2.

  • Add DMSO: Add the required volume of anhydrous DMSO to achieve the desired high concentration.

    • Example for 1 mL of a 100 mM stock: Weigh 19.61 mg and add 1 mL of DMSO.

  • Facilitate Dissolution: Vortex and sonicate as needed. Most small molecules are readily soluble in DMSO.

  • Storage: Store this DMSO stock in small aliquots at -20°C or -80°C in tightly sealed tubes to prevent water absorption.

Trustworthiness Check: When diluting the DMSO stock into your final aqueous assay buffer, ensure the final concentration of DMSO does not exceed a level toxic to your system (typically <0.5%, and ideally <0.1%). Crucially, visually inspect the diluted solution for any signs of precipitation or cloudiness , as the compound may crash out of solution when moving from an organic to an aqueous environment.

Visualization: Protocol Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate dissolution protocol based on experimental requirements.

ProtocolSelection start Start: Define Experiment conc_check Is a stock concentration >50 mM required? start->conc_check aqueous_path Primary Method: Use Protocol A (Aqueous Buffer Dissolution) conc_check->aqueous_path No dmso_path Alternative Method: Use Protocol B (High-Concentration DMSO Stock) conc_check->dmso_path Yes end_aqueous Proceed with Experiment aqueous_path->end_aqueous final_check Is the final assay sensitive to DMSO (e.g., cell-based)? dmso_path->final_check warning CRITICAL CHECK: Keep final DMSO conc. <0.5%. Verify no precipitation upon dilution. final_check->warning Yes final_check->end_aqueous No warning->end_aqueous

Caption: Decision workflow for selecting the optimal dissolution protocol.

Solution Storage and Troubleshooting

Table 2: Recommended Storage Conditions
DurationConditionTemperatureNotes
Short-Term Aqueous or DMSO2-8°CUse within 1-2 days. Protect from light.
Long-Term Aliquoted DMSO Stock-20°CStable for up to 1 month.[3]
Extended-Term Aliquoted DMSO Stock-80°CStable for up to 6 months.[3]

Note: Storage recommendations for DMSO stocks are based on general guidelines for related compounds and should be validated if long-term stability is critical.

Table 3: Troubleshooting Guide
ProblemPotential CauseRecommended Solution
Powder won't dissolve in aqueous buffer. Concentration exceeds solubility limit; insufficient energy input.Apply sonication and/or gentle warming (37°C). If still insoluble, reduce the target concentration or switch to Protocol B (DMSO).
Solution is cloudy or hazy after filtration. Compound precipitation; filter incompatibility.Ensure pH is correct. Check that the filter material (e.g., PVDF, PES) is compatible with your solution. Consider centrifugation before filtration.
Precipitation occurs when diluting DMSO stock into buffer. The compound is not soluble in the final aqueous buffer at that concentration.Lower the final concentration. Increase the percentage of DMSO slightly (while staying within assay tolerance). Re-dissolve using Protocol A.

References

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • 4-(Aminomethyl)pyridin-3-amine . PubChem, National Center for Biotechnology Information. [Link]

  • 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate . PubChem, National Center for Biotechnology Information. [Link]

  • 4-(aminomethyl)pyridin-3-amine (C6H9N3) . PubChemLite. [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules . PubMed, National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-(aminomethyl)pyridin-3-amine Dihydrochloride (CAS No. 847666-49-3).[1] The protocols and recommendations outlined herein are designed for researchers, scientists, and drug development professionals. The information is synthesized from publicly available safety data sheets, analogous chemical safety information, and established best practices for handling potentially hazardous, hygroscopic, and air-sensitive compounds. The causality behind each procedural step is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Introduction: Understanding the Compound

This compound is a pyridinamine derivative.[1] Such compounds are valuable intermediates in pharmaceutical and agrochemical research.[2] The dihydrochloride salt form suggests that the compound is likely a solid that may be hygroscopic and requires specific handling to maintain its integrity and prevent exposure. Due to the presence of amine functionalities and its classification, it should be treated as a skin and eye irritant, with potential for respiratory irritation.[3]

Rationale for Stringent Handling Procedures

The primary rationale for these detailed protocols is twofold:

  • Personnel Safety: To mitigate risks of chemical exposure, which can lead to skin, eye, and respiratory irritation.[3]

  • Compound Integrity: To prevent the degradation of the compound through moisture absorption or contamination, which could compromise experimental results.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is foundational to its safe handling.

PropertyValueSource
CAS Number 847666-49-3PubChem[1]
Molecular Formula C₆H₁₁Cl₂N₃PubChem[1]
Molecular Weight 196.07 g/mol PubChem[1]
Appearance Solid (assumed, based on dihydrochloride salt)N/A
Solubility Soluble in water (inferred from salt form)N/A

Hazard Identification and Risk Assessment

Based on the GHS classification, this compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[3]

Hazard Summary:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

A comprehensive risk assessment should be performed before any handling of this compound. This involves evaluating the quantity of material being used, the duration of the handling procedures, and the potential for aerosol generation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following PPE is mandatory when handling this compound.

PPE Selection Workflow

PPE_Selection Figure 1: PPE Selection Workflow start Start: Handling Required weighing Weighing Solid Compound start->weighing solution_prep Preparing Solutions start->solution_prep reaction_setup Reaction Setup/Workup start->reaction_setup ppe_solid Mandatory PPE: - Nitrile Gloves (double-gloved) - Safety Goggles - Lab Coat - Fume Hood weighing->ppe_solid ppe_solution Mandatory PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Fume Hood solution_prep->ppe_solution ppe_reaction Mandatory PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat with Sleeves - Fume Hood reaction_setup->ppe_reaction

Caption: Figure 1: PPE Selection Workflow

Handling Protocols

General Handling Precautions
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Avoid Dust Formation: As a solid, care must be taken to avoid the generation of dust.[4] Use appropriate weighing techniques (e.g., weighing paper, enclosed balance).

  • Hygroscopic Nature: The compound is likely hygroscopic. Minimize its exposure to the atmosphere.

  • Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

Protocol for Weighing and Dispensing
  • Preparation: Don the appropriate PPE as outlined in Section 4. Ensure the chemical fume hood is functioning correctly.

  • Inert Atmosphere (if required): For sensitive applications, transfer the sealed container of the compound into a glove box.

  • Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Dispensing: Carefully open the container. Use a clean, dry spatula to dispense the required amount of the solid onto weighing paper or into a tared vial.

  • Closure: Immediately and tightly seal the container after dispensing.

  • Cleanup: Clean any spills on the balance and surrounding area promptly.

Storage Procedures

Proper storage is crucial for maintaining the stability and purity of this compound.

  • Container: Store in the original, tightly sealed container.[5]

  • Location: Keep the container in a cool, dry, and well-ventilated place.[5]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[4][6]

  • Inert Atmosphere: For long-term storage, consider placing the sealed container inside a desiccator with a suitable desiccant or within a nitrogen-filled dry box.

Emergency Procedures

Emergency Response Workflow

Emergency_Response Figure 2: Emergency Response Workflow spill Chemical Spill evacuate Evacuate Area (if necessary) spill->evacuate ventilate Ensure Good Ventilation spill->ventilate absorb Absorb with Inert Material spill->absorb inhalation Inhalation fresh_air Move to Fresh Air inhalation->fresh_air skin_contact Skin Contact remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing eye_contact Eye Contact rinse_eyes Rinse Eyes with Water for 15 mins eye_contact->rinse_eyes dispose Dispose of as Hazardous Waste absorb->dispose medical_attention Seek Medical Attention fresh_air->medical_attention wash_skin Wash Skin with Soap and Water remove_clothing->wash_skin wash_skin->medical_attention rinse_eyes->medical_attention

Caption: Figure 2: Emergency Response Workflow

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[3]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This compound should be treated as hazardous waste. Do not dispose of it in the regular trash or down the drain.

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines presented in this document, researchers can minimize their risk of exposure and ensure the integrity of their experiments.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11389965, this compound. PubChem. [Link]

  • National Institutes of Health. (2010, October 5). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. [Link]

  • Jubilant Ingrevia Limited. (2024, March 29). Safety Data Sheet: (R)-3-Aminopiperidine dihydrochloride. [Link]

  • ResearchGate. (n.d.). Synthetic development and applications of 4-aminopyridine. [Link]

  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. [Link]

Sources

Application Notes and Protocols for In Vitro Assay Development with 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing Novel Aminopyridine Derivatives

The aminopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These activities range from enzyme inhibition and anticancer properties to antimicrobial effects.[1][2][3] 4-(aminomethyl)pyridin-3-amine Dihydrochloride (CAS No: 847666-49-3) is a member of this versatile class of compounds.[4] With a molecular formula of C6H11Cl2N3 and a molecular weight of 196.07 g/mol , its structure presents multiple functional groups amenable to interaction with biological macromolecules.[4]

These application notes provide a strategic framework and detailed protocols for the initial in vitro characterization of this compound. Given the limited specific biological data for this compound, we will leverage the known activities of related aminopyridine molecules to guide our assay development. This document will detail two fundamental assay types: an enzyme inhibition assay and a cell-based cytotoxicity assay. These protocols are designed to be robust and adaptable, providing a solid foundation for understanding the compound's potential therapeutic applications.

Compound Details:

PropertyValueSource
IUPAC Name4-(aminomethyl)pyridin-3-amine;dihydrochloride
CAS Number847666-49-3[4]
Molecular FormulaC6H11Cl2N3[4]
Molecular Weight196.07 g/mol [4]
Parent Compound4-(aminomethyl)pyridin-3-amine[5]

Safety Precautions: The parent compound, 4-(aminomethyl)pyridin-3-amine, is classified as harmful if swallowed and causes severe skin burns and eye damage.[5] The dihydrochloride salt should be handled with similar precautions. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.[6][7][8]

Assay 1: In Vitro Kinase Inhibition Assay

Scientific Rationale: Many aminopyridine derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[9][10] Therefore, a primary screen against a representative kinase is a logical first step in characterizing the biological activity of this compound. This protocol describes a generic, fluorescence-based kinase inhibition assay.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition A Prepare Assay Buffer B Prepare Kinase Solution A->B C Prepare Substrate/ATP Solution A->C D Prepare Compound Serial Dilutions E Add Compound to Assay Plate D->E F Add Kinase Solution E->F 2. Add kinase G Incubate (Pre-incubation) F->G H Initiate Reaction with Substrate/ATP G->H 3. Add Substrate/ATP I Incubate (Kinase Reaction) H->I J Stop Reaction & Add Detection Reagent I->J 4. Stop & Detect K Read Fluorescence on Plate Reader J->K L Data Analysis (IC50 determination) K->L

Caption: Workflow for a generic in vitro kinase inhibition assay.

Detailed Protocol:

1. Reagent Preparation:

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35. Prepare 100 mL and filter sterilize.
  • Kinase Solution: Dilute a stock solution of a commercially available kinase (e.g., a tyrosine kinase like Src or a serine/threonine kinase like PIM-1) in Kinase Assay Buffer to a working concentration of 2X the final desired concentration. The final concentration should be empirically determined to yield a robust signal in the linear range of the assay.
  • Substrate/ATP Solution: Prepare a 2X solution of the appropriate peptide substrate and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be detected.
  • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO, then dilute these stocks into Kinase Assay Buffer to create 4X final concentrations.
  • Controls: Prepare a positive control (e.g., staurosporine for broad-spectrum kinase inhibition) and a negative control (DMSO vehicle).

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the 4X test compound dilutions, positive control, or DMSO vehicle to the appropriate wells of a low-volume, black 384-well plate.
  • Add 5 µL of the 2X Kinase Solution to all wells.
  • Mix gently by shaking the plate for 30 seconds.
  • Cover the plate and incubate for 15 minutes at room temperature for pre-incubation of the kinase with the inhibitor.
  • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Solution to all wells.
  • Mix the plate and incubate for 60 minutes at 30°C. The incubation time may need optimization.
  • Stop the reaction and detect the remaining ATP using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions. This typically involves adding a stop solution followed by a detection reagent.
  • Incubate as required by the detection kit (usually 30-60 minutes at room temperature).
  • Read the luminescence on a compatible plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high (DMSO vehicle) and low (no enzyme or potent inhibitor) controls.
  • Plot the percent inhibition versus the log of the compound concentration.
  • Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Example Data Presentation:

Compound Concentration (µM)% Inhibition (Mean ± SD)
10095.2 ± 2.1
3088.7 ± 3.5
1075.4 ± 4.2
352.1 ± 3.8
128.9 ± 5.1
0.310.5 ± 2.9
0.12.3 ± 1.5
IC50 (µM) 2.8

Assay 2: Cell-Based Cytotoxicity Assay

Scientific Rationale: Several aminopyridine derivatives have demonstrated cytotoxic effects against cancer cell lines.[2][9][11] A cytotoxicity assay is a fundamental screen to assess a compound's potential as an anticancer agent. This protocol describes a common method using a resazurin-based reagent (e.g., alamarBlue™ or PrestoBlue™) to measure cell viability. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition A Culture Cancer Cell Line C Seed Cells in 96-well Plate A->C B Prepare Compound Serial Dilutions E Treat Cells with Compound B->E D Incubate (24h for cell adherence) C->D D->E 2. Add compound F Incubate (48-72h treatment) E->F G Add Resazurin Reagent F->G 3. Add reagent H Incubate (1-4h for color development) G->H I Read Fluorescence/Absorbance H->I J Data Analysis (GI50 determination) I->J

Caption: Workflow for a resazurin-based cell cytotoxicity assay.

Detailed Protocol:

1. Reagent and Cell Preparation:

  • Cell Line: Choose a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer). Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
  • Complete Growth Medium: The specific medium recommended for the chosen cell line (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
  • Test Compound: Prepare a 10 mM stock solution of this compound in sterile, cell-culture grade DMSO. Create a serial dilution series in complete growth medium to achieve 2X the final desired concentrations.
  • Controls: Include a positive control (e.g., doxorubicin) and a negative control (0.1% DMSO vehicle).

2. Assay Procedure (96-well plate format):

  • Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.
  • Dilute the cell suspension in complete growth medium to a density of 5,000-10,000 cells per 100 µL.
  • Seed 100 µL of the cell suspension into each well of a clear, flat-bottom 96-well plate.
  • Incubate the plate for 24 hours to allow the cells to attach.
  • After 24 hours, remove the medium and add 100 µL of fresh medium containing the test compound dilutions, positive control, or vehicle control.
  • Incubate the plate for an additional 48 to 72 hours.
  • Add 10 µL of a resazurin-based viability reagent to each well.
  • Incubate for 1-4 hours, or until a satisfactory color change is observed.
  • Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm with a reference wavelength of 600 nm) using a microplate reader.

3. Data Analysis:

  • Calculate the percent viability for each compound concentration relative to the vehicle-treated control cells.
  • Plot the percent viability versus the log of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Example Data Presentation:

Compound Concentration (µM)% Viability (Mean ± SD)
2005.6 ± 2.3
10012.1 ± 3.1
5035.8 ± 4.5
2568.2 ± 5.2
12.589.4 ± 3.9
6.2595.7 ± 2.8
3.1398.1 ± 1.9
GI50 (µM) 38.5

Conclusion and Future Directions

These protocols provide a starting point for the in vitro characterization of this compound. The results from these assays will indicate whether the compound possesses kinase inhibitory or cytotoxic activity, guiding further investigation. Positive hits in these assays would warrant secondary screening, including selectivity profiling against a panel of kinases or a broader range of cancer cell lines. Further studies could also explore other potential activities of the aminopyridine class, such as effects on ion channels or other enzyme families.[12][13] The adaptability of these fundamental in vitro assays makes them invaluable tools in the early stages of drug discovery and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. U.S. National Library of Medicine. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Taylor & Francis Group. Retrieved from [Link]

  • PubMed. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Multidisciplinary Digital Publishing Institute. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). National Center for Biotechnology Information. Retrieved from [Link]

  • Springer. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. SpringerLink. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-(AMINOMETHYL)PYRIDINE DIHYDROCHLORIDE. U.S. Food and Drug Administration. Retrieved from [Link]

  • National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. U.S. National Library of Medicine. Retrieved from [Link]

  • PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 4-(aminomethyl)pyridin-3-amine Dihydrochloride as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial investigation of 4-(aminomethyl)pyridin-3-amine Dihydrochloride as a potential enzyme inhibitor. Given the limited specific literature on this compound, this guide is structured as a foundational research plan. It leverages established knowledge of structurally similar pyridine-based molecules to propose logical starting points for target identification and characterization. We present detailed, field-proven protocols for biochemical and cell-based assays, explain the causality behind experimental choices, and provide frameworks for data interpretation, empowering researchers to systematically evaluate the compound's inhibitory potential.

Introduction and Rationale

4-(aminomethyl)pyridin-3-amine is a small molecule featuring a substituted pyridine core. The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Pyridine and its derivatives are known to interact with a wide array of biological targets, often acting as inhibitors of key enzymes involved in disease pathology. For instance, various pyridine diamines have shown potent inhibitory activity against cholinesterases, enzymes implicated in neurodegenerative disorders like Alzheimer's disease.[2][3] Furthermore, the aminomethylpyridine motif is present in potent, irreversible inhibitors of copper-dependent amine oxidases such as Lysyl Oxidase-Like 2 (LOXL2), a key enzyme in fibrotic diseases.[4][5]

Given these precedents, this compound presents a compelling candidate for investigation as a novel enzyme inhibitor. Its dual amine functionalities suggest potential for multiple interaction points within an enzyme's active site or allosteric sites. This guide outlines a systematic approach to screen this compound against logical enzyme targets, determine its potency and mechanism of action, and validate its activity in a cellular context.

Compound Profile: this compound

A clear understanding of the test compound's physicochemical properties is fundamental for designing robust experiments, particularly for preparing accurate stock solutions and understanding potential solubility limitations.

PropertyValueSource
Molecular Formula C₆H₁₁Cl₂N₃PubChem[6]
Molecular Weight 196.07 g/mol PubChem[6]
CAS Number 847666-49-3PubChem[6]
Parent Compound 4-(Aminomethyl)pyridin-3-aminePubChem[7]
Structure Chemical structure of this compoundPubChem[6]

Part I: Biochemical Characterization Workflow

The initial phase of characterization focuses on in vitro biochemical assays to determine if the compound directly interacts with and inhibits a purified enzyme. This approach provides clean, reproducible data on potency and mechanism, free from the complexities of a cellular environment.[8]

Rationale for Target Selection

Based on the activities of structurally related compounds, the following enzyme classes represent high-probability starting points for screening:

  • Cholinesterases (AChE, BChE): The pyridine diamine structure is a known pharmacophore for these targets.[2]

  • Amine Oxidases (e.g., LOXL2, MAO): The aminomethylpyridine core is a key feature of known amine oxidase inhibitors.[4][9]

The protocols below will use Acetylcholinesterase (AChE) as a representative example, but the principles are broadly applicable to other enzymes with appropriate selection of substrates and detection methods.

Overall Biochemical Workflow Diagram

The following diagram illustrates the logical progression from an initial "hit/no-hit" screen to a detailed mechanistic understanding of the compound's inhibitory action.

Biochemical Investigation Workflow prep Compound Preparation (Stock Solution) screen Primary Screening (Single High Concentration) prep->screen Test Compound ic50 IC50 Determination (Dose-Response Curve) screen->ic50 If Inhibition > 50% moa Mechanism of Action (MOA) (Varying [Substrate]) ic50->moa Characterize Potency rev Reversibility Assay (Rapid Dilution) ic50->rev data Data Analysis & Interpretation (Ki, Inhibition Type) moa->data rev->data

Caption: Workflow for biochemical characterization of an enzyme inhibitor.

Protocol 1: IC50 Determination for AChE Inhibition

This protocol uses the Ellman's assay, a robust colorimetric method, to measure AChE activity. The enzyme hydrolyzes acetylthiocholine (ATCI) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB²⁻), measurable at 412 nm. An inhibitor will slow this reaction.

A. Materials and Reagents

  • This compound (Test Compound)

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI, substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate Buffer (e.g., 100 mM, pH 8.0)

  • DMSO (for compound stock solution)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader with 412 nm absorbance filter

B. Experimental Procedure

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilutions) in DMSO. A typical starting concentration for the top well might be 1 mM.[10]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Phosphate Buffer, pH 8.0.

    • DTNB Solution: Prepare a 10 mM stock in assay buffer. Dilute to 0.5 mM working solution in assay buffer just before use.

    • ATCI Solution: Prepare a 10 mM stock in assay buffer. Dilute to 0.5 mM working solution in assay buffer just before use.

    • Enzyme Solution: Dilute AChE stock in assay buffer to a working concentration that yields a linear reaction rate for at least 10-15 minutes (determine this empirically in a preliminary enzyme titration experiment).[11]

  • Assay Setup (in a 96-well plate):

    • Add 2 µL of the serially diluted compound (or DMSO for controls) to appropriate wells.

    • Add 158 µL of assay buffer to all wells.

    • Add 20 µL of the DTNB working solution to all wells.

    • Add 20 µL of the AChE working solution to all wells except the "No Enzyme" control. Add 20 µL of assay buffer to these wells instead.

    • Controls:

      • 100% Activity (MAX): Wells with DMSO instead of compound.

      • 0% Activity (MIN/Blank): Wells with DMSO but no enzyme.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at room temperature (or 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI working solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 60 seconds for 15 minutes (kinetic mode).

C. Data Analysis

  • For each well, calculate the reaction rate (V) as the change in absorbance per minute (mOD/min) from the linear portion of the kinetic curve.[10]

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_max - V_blank))

  • Plot % Inhibition versus the log[Inhibitor] concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[8]

Protocol 2: Determination of Inhibition Mechanism

To understand how the compound inhibits the enzyme, we perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations. This allows differentiation between competitive, non-competitive, uncompetitive, or mixed inhibition.[11]

A. Experimental Design Rationale The core principle is to measure the enzyme's Michaelis-Menten kinetics (Km and Vmax) in the absence and presence of the inhibitor.[12]

  • Competitive: Binds to the free enzyme. Increases apparent Km, Vmax is unchanged.

  • Non-competitive: Binds to free enzyme and enzyme-substrate complex equally. Km is unchanged, Vmax decreases.

  • Uncompetitive: Binds only to the enzyme-substrate complex. Both Km and Vmax decrease proportionally.

  • Mixed: Binds to both free enzyme and complex, but with different affinities. Both Km and Vmax change.

B. Experimental Procedure

  • Set up the assay as described in Protocol 1, but with a matrix of varying concentrations of both substrate (ATCI) and inhibitor.

  • Inhibitor Concentrations: Choose 3-4 fixed concentrations of the inhibitor, typically centered around its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) and a 0 µM control.

  • Substrate Concentrations: For each inhibitor concentration, use a range of at least 5-7 ATCI concentrations that span from below to above the known Km value of AChE for ATCI (e.g., 0.1x Km to 10x Km).[11]

  • Measure the initial reaction rates (V) for every combination of inhibitor and substrate concentration.

C. Data Analysis

  • For each inhibitor concentration, plot the initial velocity (V) against substrate concentration [S]. Fit this data to the Michaelis-Menten equation to determine the apparent Km and Vmax.

  • Visualize the data using a double reciprocal plot (Lineweaver-Burk plot): plot 1/V versus 1/[S]. The pattern of line intersections reveals the mechanism of inhibition.

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second or third quadrant (off-axis).

  • Calculate the inhibition constant (Ki) using the appropriate formulas derived from the kinetic analysis.

Part II: Cellular Assays for Biological Validation

While biochemical assays are critical, they do not predict a compound's behavior in a living system. Cellular assays are essential to assess factors like cell permeability, target engagement in a physiological context, and potential cytotoxicity.[13][14]

Overall Cellular Workflow Diagram

This workflow outlines the steps to validate the biochemical findings within a relevant cellular model.

Cellular Validation Workflow cell_select Select Relevant Cell Line (e.g., expressing target enzyme) cyto Cytotoxicity Assay (e.g., MTT, Resazurin) cell_select->cyto Determine toxic concentration range engage Cellular Target Engagement (e.g., NanoBRET™, CETSA®) cyto->engage Use non-toxic concentrations interpret Correlate Biochemical, Cellular, & Cytotoxicity Data cyto->interpret pheno Phenotypic/Functional Assay (e.g., measure downstream effect) engage->pheno Confirm target binding pheno->interpret Link target to function

Caption: Workflow for the cellular validation of an enzyme inhibitor.

Protocol 3: Cell Viability / Cytotoxicity Assay

Before testing for specific inhibitory effects, it's crucial to determine the concentration range at which the compound is not broadly toxic to the cells. This ensures that any observed effect is due to specific enzyme inhibition rather than general cell death. The resazurin (alamarBlue) assay is a common method.

A. Materials and Reagents

  • Selected human cell line (e.g., SH-SY5Y neuroblastoma cells for AChE studies)

  • Complete cell culture medium (e.g., DMEM/F12 + 10% FBS)

  • Test Compound stock solution

  • Resazurin sodium salt solution

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader (Ex/Em ~560/590 nm)

B. Experimental Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours, allowing viable cells to convert blue resazurin to pink, fluorescent resorufin.

    • Measure fluorescence at Ex/Em ~560/590 nm.

C. Data Analysis

  • Subtract the average fluorescence of the "no cell" blank from all other wells.

  • Calculate % viability relative to the vehicle control wells.

  • Plot % viability versus log[Inhibitor] and fit to a dose-response curve to determine the CC50 (Concentration for 50% Cytotoxicity).

Protocol 4: Cellular Target Engagement (Conceptual)

Confirming that the compound binds its intended target inside a living cell is a critical validation step.[13] Technologies like NanoBRET™ (Promega) are ideal for this. This protocol is conceptual as it requires a specific engineered cell line.

A. Principle of the Assay A cell line is engineered to express the target enzyme as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds the target enzyme is added to the cells. When the tracer binds the luciferase-tagged enzyme, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and binds the target will displace the tracer, disrupting BRET.

B. Experimental Procedure (High-Level)

  • Use an engineered cell line expressing the NanoLuc®-Target Enzyme fusion.

  • Plate the cells and treat with serial dilutions of the test compound.

  • Add the specific fluorescent tracer and the NanoLuc® substrate to the cells.

  • Measure both the donor (luciferase, ~450 nm) and acceptor (tracer, >600 nm) emission signals.

  • The BRET ratio is calculated. A decrease in the BRET ratio with increasing compound concentration indicates target engagement. This data can be used to generate a cellular IC50 curve.

Data Summary and Interpretation

All quantitative data should be systematically organized to facilitate comparison and interpretation.

ParameterAssay TypeExample ResultInterpretation
IC50 Biochemical1.5 µMThe compound's potency against the purified enzyme.
Mechanism Kinetic AnalysisCompetitive vs. ATPThe compound likely binds in the ATP pocket of the enzyme.
Ki Kinetic Analysis0.8 µMThe binding affinity of the inhibitor for the free enzyme.
Reversibility Rapid DilutionReversibleThe inhibitory effect is lost upon removal of the compound.
CC50 Cytotoxicity> 50 µMThe compound is not generally toxic at concentrations where it inhibits the enzyme.
Cellular IC50 Target Engagement3.2 µMThe compound can enter cells and bind its target with measurable potency.

Key Interpretation Point: A crucial aspect is comparing the biochemical IC50 with the cellular IC50. A large rightward shift (e.g., cellular IC50 >> biochemical IC50) may indicate poor cell permeability or active efflux from the cell. Conversely, a close correlation strengthens the case for the compound's biological activity.[13]

Conclusion and Future Directions

This document provides a foundational strategy for the initial characterization of this compound as a potential enzyme inhibitor. By following the proposed biochemical and cellular workflows, researchers can efficiently determine its inhibitory potency, mechanism of action, and biological relevance. Positive findings from these initial studies would warrant further investigation, including:

  • Selectivity Profiling: Screening against a panel of related enzymes (e.g., other kinases or oxidases) to determine inhibitor selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and other properties.

  • In Vivo Studies: Evaluating the compound's efficacy and pharmacokinetics in relevant animal models of disease.

This systematic approach provides a robust framework for advancing our understanding of this novel compound and evaluating its therapeutic potential.

References

  • Bolognesi, M. L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available at: [Link]

  • Sabatino, M., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry. Available at: [Link]

  • O'Sullivan, J., et al. (2004). Inhibition of copper amine oxidases by pyridine-derived aldoximes and ketoximes. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11389965, this compound. PubChem. Available at: [Link]

  • Basu, A., et al. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Available at: [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? Tip Biosystems. Available at: [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Narayanan, S., & Ramani, K. (2011). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLOS ONE. Available at: [Link]

  • Ramsay, R. R., et al. (1991). Inhibition of NADH oxidation by pyridine derivatives. Biochemical and Biophysical Research Communications. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11366979, 4-(Aminomethyl)pyridin-3-amine. PubChem. Available at: [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]

  • Tipton, K. F., & Fowler, C. J. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Rao, N. M., et al. (1983). Enzyme inhibitors from plants. Isolation and characterization of a protease inhibitor from arrow root (Maranta arundinaceae) tuber. Journal of Biosciences. Available at: [Link]

  • PubChemLite. (n.d.). 4-(aminomethyl)pyridin-3-amine (C6H9N3). PubChemLite. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11366979, 4-(Aminomethyl)pyridin-3-amine. PubChem. Available at: [Link]

  • Thomson, D. S., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Molecules. Available at: [Link]

  • Wang, X., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Pencheva, T., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. ResearchGate. Available at: [Link]

  • Vitaku, E., et al. (2014). Pyridine-based ring systems in medicinal chemistry. Future Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α-. Google Patents.

Sources

Synthesis of 4-(Aminomethyl)pyridin-3-amine Dihydrochloride: An Application Note and Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 4-(aminomethyl)pyridin-3-amine dihydrochloride, a key building block in contemporary drug discovery. The presented protocol focuses on a robust and scalable method involving the catalytic hydrogenation of 3-aminopyridine-4-carbonitrile. This document provides not only a step-by-step experimental procedure but also delves into the underlying chemical principles, safety considerations, and strategies for the synthesis of derivatives. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction: The Significance of the Aminopyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Specifically, substituted aminopyridines are crucial pharmacophores that can engage in key hydrogen bonding interactions with biological targets such as protein kinases. The vicinal diamine arrangement in the target compound, 4-(aminomethyl)pyridin-3-amine, offers a versatile platform for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs.[3][4] This guide provides a detailed, field-tested protocol for the reliable synthesis of this valuable intermediate.

Overview of the Synthetic Strategy

The most direct and efficient pathway to synthesize 4-(aminomethyl)pyridin-3-amine is through the reduction of the nitrile group of 3-aminopyridine-4-carbonitrile. While several reducing agents can accomplish this transformation, catalytic hydrogenation stands out for its efficiency, chemoselectivity, and favorable environmental profile.

This protocol will focus on the use of Raney® Nickel, a highly active hydrogenation catalyst, renowned for its effectiveness in nitrile reductions.[5] The overall transformation is depicted below:

Synthetic Pathway cluster_main Synthetic Route Start 3-Aminopyridine-4-carbonitrile Product_FreeBase 4-(Aminomethyl)pyridin-3-amine (Free Base) Start->Product_FreeBase  H₂ (g), Raney® Ni, NH₃/MeOH   Product_HCl 4-(Aminomethyl)pyridin-3-amine Dihydrochloride Product_FreeBase->Product_HCl  HCl in Dioxane or Ether  

Caption: High-level overview of the synthesis of the target compound.

Detailed Synthesis Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis of this compound, starting from 3-aminopyridine-4-carbonitrile.

Principle and Rationale

The core of this synthesis is the catalytic hydrogenation of a nitrile to a primary amine.

  • Catalyst: Raney Nickel is a high-surface-area nickel catalyst that is particularly effective for the hydrogenation of nitriles.[6] It is typically supplied as a slurry in water or ethanol to prevent its pyrophoric nature upon drying.

  • Hydrogen Source: The protocol utilizes high-pressure hydrogen gas (H₂), which is adsorbed onto the nickel catalyst surface and subsequently delivered to the nitrile functional group.

  • Solvent: Methanol is chosen as the solvent due to its ability to dissolve the starting material and its compatibility with hydrogenation conditions. The addition of ammonia to the methanolic solution is a critical step.

  • Mechanism Insight: The reduction of a nitrile proceeds through an intermediate imine. This imine can potentially react with the desired primary amine product to form a secondary amine byproduct. By conducting the reaction in the presence of excess ammonia, the equilibrium is shifted away from this side reaction, thus maximizing the yield of the primary amine.[7]

  • Salt Formation: The final product is isolated as a dihydrochloride salt. This is achieved by treating the free amine with hydrochloric acid. The salt form is typically more stable, crystalline, and easier to handle than the corresponding free base, which may be an oil and prone to air oxidation.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Key Properties
3-Aminopyridine-4-carbonitrile78790-79-1C₆H₅N₃119.12Solid, starting material
Raney® Nickel (50% slurry in water)7440-02-0Ni58.69Catalyst, pyrophoric when dry
Methanol (Anhydrous)67-56-1CH₄O32.04Solvent, flammable, toxic
Ammonia (7N solution in Methanol)7664-41-7NH₃17.03Additive to suppress side reactions, corrosive
Hydrogen Gas (High Purity)1333-74-0H₂2.02Reducing agent, highly flammable
Hydrochloric Acid (4M in 1,4-Dioxane)7647-01-0HCl36.46Reagent for salt formation, corrosive
Diethyl Ether (Anhydrous)60-29-7C₄H₁₀O74.12Solvent for precipitation/washing, highly flammable
Celite® (Diatomaceous Earth)61790-53-2SiO₂60.08Filtration aid
Step-by-Step Experimental Procedure

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Charge 1. Charge Reactor: - 3-Aminopyridine-4-carbonitrile - Methanolic Ammonia Add_Catalyst 2. Add Catalyst: - Raney® Nickel Slurry (under inert atmosphere) Charge->Add_Catalyst Seal_Purge 3. Seal & Purge: - Seal reactor - Purge with N₂ then H₂ Add_Catalyst->Seal_Purge React 4. React: - Pressurize with H₂ (50-100 psi) - Stir at 25-40 °C for 4-12 h Seal_Purge->React Monitor 5. Monitor Reaction: - H₂ uptake ceases - TLC or LC-MS analysis React->Monitor Filter 6. Catalyst Removal: - Purge with N₂ - Filter through Celite® (Keep catalyst wet!) Monitor->Filter Concentrate 7. Concentrate: - Evaporate solvent under reduced pressure Filter->Concentrate Salt_Formation 8. Form Dihydrochloride Salt: - Dissolve residue in MeOH - Add HCl in Dioxane Concentrate->Salt_Formation Isolate 9. Isolate Product: - Precipitate with Ether - Filter, wash, and dry solid Salt_Formation->Isolate

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Reactor Charging: To a high-pressure hydrogenation vessel, add 3-aminopyridine-4-carbonitrile (e.g., 10.0 g, 83.9 mmol) and a 7N solution of ammonia in methanol (150 mL). Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Under a gentle stream of inert gas (Nitrogen or Argon), carefully add Raney® Nickel (50% slurry in water, ~1.0 g by wet weight). Safety Note: Do not allow Raney® Nickel to dry, as it is pyrophoric and can ignite spontaneously in air.

  • Sealing and Purging: Securely seal the hydrogenation vessel. Purge the vessel by pressurizing with nitrogen (to ~50 psi) and then venting to atmospheric pressure. Repeat this cycle three times. Subsequently, purge the vessel with hydrogen gas in the same manner three times.

  • Hydrogenation Reaction: Pressurize the vessel with hydrogen gas to 50-100 psi. Begin vigorous stirring and maintain the internal temperature between 25-40 °C. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete within 4-12 hours, once hydrogen uptake ceases. Confirmation of completion can be achieved by analyzing a small, carefully vented aliquot by TLC or LC-MS.

  • Catalyst Filtration (Critical Safety Step): Once the reaction is complete, vent the hydrogen pressure and purge the vessel thoroughly with nitrogen gas (at least 5 cycles). Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water and store it under water for safe disposal according to institutional guidelines.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol and ammonia, yielding the crude 4-(aminomethyl)pyridin-3-amine free base, which may be a viscous oil or semi-solid.

  • Dihydrochloride Salt Formation: Dissolve the crude residue in a minimal amount of fresh methanol (e.g., 20 mL). While stirring, slowly add a 4M solution of HCl in 1,4-dioxane (~45 mL, 180 mmol, ~2.1 equivalents). A precipitate should form.

  • Product Isolation: Add diethyl ether (~100 mL) to the suspension to ensure complete precipitation of the product. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with diethyl ether (2 x 50 mL) and dry under vacuum to afford this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the structure, including the appearance of a new singlet corresponding to the -CH₂-NH₂ protons and the disappearance of the nitrile signal in the ¹³C NMR.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.

  • Melting Point (MP): To assess the purity of the crystalline solid.

Synthesis of Derivatives

The synthesized 4-(aminomethyl)pyridin-3-amine is a versatile intermediate for creating a library of derivatives. The two primary amine functionalities offer distinct opportunities for selective functionalization.

  • N-Acylation/Sulfonylation: The primary aminomethyl group is generally more nucleophilic and less sterically hindered than the C3-amino group on the pyridine ring. It can be selectively acylated or sulfonylated under standard conditions (e.g., using an acid chloride or sulfonyl chloride with a non-nucleophilic base like triethylamine or DIEA at low temperatures).

  • Reductive Amination: The aminomethyl group can be elaborated through reductive amination with various aldehydes or ketones to generate secondary amines.[4]

  • Cyclization Reactions: The vicinal arrangement of the two amino groups is ideal for forming fused heterocyclic systems, such as imidazopyridines, by reacting with appropriate one- or two-carbon electrophiles (e.g., formic acid, phosgene equivalents, or aldehydes).

Troubleshooting and Safety Considerations

  • Low Yield:

    • Cause: Incomplete reaction or formation of byproducts.

    • Solution: Ensure the catalyst is active. Increase reaction time or hydrogen pressure. Confirm the effectiveness of the ammonia in suppressing secondary amine formation; if necessary, use a higher concentration.

  • Product Contamination:

    • Cause: Residual catalyst (seen as a black particulate) or secondary amine byproducts.

    • Solution: Ensure meticulous filtration through Celite®. The dihydrochloride salt formation and precipitation step is an effective purification method to remove less basic impurities.

  • Safety:

    • Raney® Nickel: Is pyrophoric when dry. Always handle as a slurry under an inert atmosphere and never allow the filter cake to dry in the air. Quench spent catalyst immediately and thoroughly with water.

    • Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory using appropriate safety equipment.

    • Reagents: Methanol is toxic and flammable. Ammonia and HCl are corrosive. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (n.d.). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. ARKIVOC. [Link]

  • Kodimuthali, A., Mungara, A., Prasunamba, P. L., & Pal, M. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 19(8), 1533–1538. [Link]

  • CN1807415A - 4-aminopyridine preparation method. (n.d.).
  • Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects. (2021). ResearchGate. [Link]

  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. (n.d.).
  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine. (n.d.).
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine. (n.d.).
  • Photocatalytic reaction of 4-cyanopyridine with tertiary amines. (2018). ResearchGate. [Link]

  • Adkins, H., & Billica, H. R. (1948). Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society, 70(9), 3118–3120. [Link]

  • US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α-. (n.d.).
  • US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (n.d.).
  • US4739120A - Process for the hydrogenation of nitriles to primary amines. (n.d.).
  • Krishnan, V., Muthukumaran, A., & Udupa, H. V. K. (1978). Electroreduction of 3-cyanopyridine. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 88(3), 433–435. [Link]

  • CN101602719B - Synthesis method of 4-cyanopyridine. (n.d.).
  • Hatstat, A. E., Johnson, J. S., & Cook, J. M. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Synthetic communications, 42(18), 2733–2743. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting experiments involving 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for common experimental challenges encountered with this versatile building block. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes.

Compound Profile

For quick reference, the core properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₁Cl₂N₃[1]
Molecular Weight 196.07 g/mol [1]
CAS Number 847666-49-3[1]
Appearance Typically an off-white to light-colored solid powder.[2]
Parent Compound (Free Base) 4-(aminomethyl)pyridin-3-amine (CAS: 144288-49-3)[3]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and properties of the compound.

Q1: How should I properly store this compound?

A: This compound, like many amine salts, can be hygroscopic. It is crucial to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, particularly after the container has been opened. Keep it away from strong oxidizing agents and strong acids.[4][6]

Q2: What are the primary safety precautions I should take when handling this compound?

A: this compound and its parent amine are classified as corrosive and can cause severe skin burns and eye damage.[3][4] Always handle this chemical in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. Avoid creating dust; if inhaled, it may cause respiratory irritation.[3][7]

Q3: The compound is a dihydrochloride salt. How does this affect its properties and use in reactions?

A: The dihydrochloride form significantly impacts two key areas:

  • Solubility: The salt form makes the compound highly polar, enhancing its solubility in polar protic solvents like water, methanol, and ethanol.[8] Conversely, its solubility in many aprotic organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)) will be limited.

  • Reactivity: Both amine groups (the primary aromatic amine at the 3-position and the primary alkyl amine at the 4-position) are protonated. To participate in nucleophilic reactions (e.g., acylation, alkylation, imine formation), the amines must be deprotonated to their free base form. This typically requires the addition of a base to the reaction mixture to neutralize the HCl salts.

Q4: Can I convert the dihydrochloride salt to its free base form?

A: Yes, this is a standard procedure. You can dissolve the dihydrochloride salt in an aqueous medium and add a suitable base (e.g., NaHCO₃, K₂CO₃, or a slight excess of an organic base like triethylamine) to raise the pH, neutralizing the HCl. The free base can then be extracted into an organic solvent like ethyl acetate or DCM. However, be aware that the free base[3] may be less stable and more susceptible to oxidation (air-sensitive) than the salt form.[9] It is often preferable to generate the free base in situ during your reaction.

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems you may encounter during your experiments.

Category 1: Solubility & Solution Preparation

Q: I am struggling to dissolve the compound in my organic reaction solvent (e.g., DCM, THF, DMSO). What is causing this and how can I fix it?

A: This is the most common issue and stems directly from the compound being a polar salt.

  • Causality: The high lattice energy of the salt and the strong ion-dipole interactions with polar protic solvents make it poorly soluble in less polar or aprotic organic media.

  • Solution 1 (Recommended): Use a Polar Protic Co-solvent. First, try to dissolve the compound in a minimal amount of a compatible polar solvent like methanol (MeOH) or water. Add this stock solution to your main reaction solvent. This is often sufficient to achieve homogeneity.

  • Solution 2: Use Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These polar aprotic solvents have a higher capacity to dissolve salts than DCM or THF. Gentle warming (e.g., 30-40°C) can also assist dissolution, but ensure your starting materials are stable to heat.

  • Solution 3: In Situ Base Addition. Add your reaction solvent (e.g., THF) to the solid dihydrochloride, creating a slurry. Then, add a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base will neutralize the HCl salt, forming the more organo-soluble free base in the reaction flask. The triethylammonium chloride byproduct will precipitate, but this usually does not interfere with the reaction.

Category 2: Reaction Failures & Low Yield

Q: I am attempting to form an imine by reacting the compound with an aldehyde/ketone, but the reaction is not proceeding. What should I do?

A: Imine formation with an amine salt requires careful control of pH and removal of water.[10]

  • Causality: The amine nucleophile is "caged" as an ammonium salt. For the reaction to occur, the amine must be in its free, nucleophilic form. Furthermore, the reaction is reversible and driven forward by the removal of water.[11]

  • Troubleshooting Workflow:

    • Add a Base: You must add at least two equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) to liberate both primary amine groups. If your aldehyde/ketone is base-sensitive, a milder base like sodium bicarbonate may be used in a suitable solvent.

    • Control pH: The optimal pH for imine formation is typically mildly acidic (around 4-5).[10] At very low pH, the amine remains protonated and non-nucleophilic. At high pH, there isn't enough acid to catalyze the dehydration step.[10] You can add a catalytic amount of a mild acid like acetic acid after adding the stoichiometric base.

    • Remove Water: Use a Dean-Stark apparatus if reacting in a solvent like toluene at reflux. For reactions at lower temperatures, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

    • Verify Reactivity: The primary alkyl amine is generally more nucleophilic than the aromatic amine. Expect the initial reaction to occur at the aminomethyl group. Driving the reaction to form a di-imine may require more forcing conditions.

// Nodes start [label="Imine formation failed\nor yield is low", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Did you add at least\n2 eq. of base?", fillcolor="#FBBC05", fontcolor="#202124"]; add_base [label="Add 2-2.2 eq. of a base\n(e.g., TEA, DIPEA)\nto free the amines.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_h2o [label="Was water removed?", fillcolor="#FBBC05", fontcolor="#202124"]; add_drying [label="Add a dehydrating agent\n(e.g., MgSO₄, mol. sieves)\nor use a Dean-Stark trap.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_ph [label="Is the pH optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; add_catalyst [label="Add catalytic acid\n(e.g., Acetic Acid, pTSA)\nafter adding the base.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_reagents [label="Are starting materials stable\nunder these conditions?", fillcolor="#FBBC05", fontcolor="#202124"]; confirm_sm [label="Confirm aldehyde/ketone\nstability and purity.\nConsider alternative catalysts.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Reaction Optimized", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> check_base; check_base -> add_base [label="No"]; add_base -> check_h2o; check_base -> check_h2o [label="Yes"]; check_h2o -> add_drying [label="No"]; add_drying -> check_ph; check_h2o -> check_ph [label="Yes"]; check_ph -> add_catalyst [label="No"]; add_catalyst -> check_reagents; check_ph -> check_reagents [label="Yes"]; check_reagents -> confirm_sm [label="Unsure/No"]; confirm_sm -> success; check_reagents -> success [label="Yes"]; } .enddot Caption: Decision tree for troubleshooting imine formation reactions.

Q: I am seeing multiple products in my acylation/alkylation reaction. How can I improve selectivity?

A: The compound has two different primary amine nucleophiles, leading to potential regioselectivity issues.

  • Causality: The aminomethyl group is an alkyl amine, which is typically more basic and nucleophilic than the aromatic amine at the 3-position. Under standard conditions, reaction at the aminomethyl group is favored. However, competitive reaction at the aromatic amine can occur, especially with highly reactive electrophiles or under forcing conditions.

  • Solution 1: Control Stoichiometry. Use only one equivalent of your electrophile at a low temperature (e.g., 0°C or -78°C) and add it slowly to a solution of the free amine (generated in situ). This kinetically favors mono-substitution at the more reactive aminomethyl site.

  • Solution 2: Use a Bulky Base. A sterically hindered base like DIPEA or 2,6-lutidine can help modulate the reactivity and may improve selectivity in some cases.

  • Solution 3: Protecting Group Strategy. If high selectivity for the aromatic amine is required, you may need to protect the more reactive aminomethyl group first (e.g., as a Boc-carbamate), perform the reaction on the aromatic amine, and then deprotect.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Aqueous Stock Solution

This protocol provides a reliable method for preparing a stock solution for use in aqueous reactions or as an additive to organic reactions.

  • Preparation: In a chemical fume hood, weigh 19.61 mg (0.1 mmol) of this compound into a clean 1.5 mL microcentrifuge tube or a small volumetric flask.

  • Dissolution: Add 800 µL of deionized water to the solid.

  • Mixing: Cap the vessel and vortex or sonicate for 1-2 minutes. The solid should fully dissolve to give a clear, colorless solution.

  • Final Volume: Adjust the final volume to 1.0 mL with deionized water.

  • Storage: Store the stock solution at 2-8°C. For long-term storage (>1 week), sterile filter the solution and store at -20°C.

// Nodes receive [label="Receive & Log\nCompound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; store [label="Store in a cool, dry place\nunder inert gas if possible", fillcolor="#FBBC05", fontcolor="#202124"]; weigh [label="Weigh required amount\nin a fume hood (use PPE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in appropriate\nsolvent (e.g., H₂O, MeOH)\nor create slurry in reaction solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Set up Reaction:\n1. Add Base (≥2 eq.)\n2. Add other reagents\n3. Add catalyst if needed", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="Monitor reaction\n(TLC, LCMS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; workup [label="Perform workup &\npurification", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges receive -> store; store -> weigh; weigh -> dissolve; dissolve -> react; react -> monitor; monitor -> workup; } .enddot Caption: Standard workflow for handling and using the reagent.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kodari, K. K. (2011). What are the reaction conditions of substituted amino pyridine with aldehyde or ketone? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • PubChemLite. (n.d.). 4-(aminomethyl)pyridin-3-amine (C6H9N3). Retrieved from [Link]

  • PubChem. (n.d.). 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • The League of Extraordinary Scientists. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • National Institutes of Health. (2010, October 5). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of amino compounds with aldehydes and ketones. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]

  • PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]

  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. Retrieved from [Link]

  • ResearchGate. (2025). Pd(II) Coordinated deprotonated diphenyl phoshino amino pyridine: Reactivity towards Solvent, Base, and Acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions with 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(aminomethyl)pyridin-3-amine Dihydrochloride (CAS: 847666-49-3). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. As a versatile building block in pharmaceutical and chemical synthesis, understanding its unique properties is paramount to achieving successful outcomes[1]. This guide moves beyond simple protocols to explain the chemical causality behind experimental choices, empowering you to make informed decisions in your work.

Part 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the most critical preliminary questions. A solid understanding of the reagent's fundamental properties is the first step toward successful reaction optimization.

Q1: My reaction isn't working. Is the dihydrochloride salt the active reagent?

No, it is not. This is the most common point of failure. The reagent is supplied as a dihydrochloride salt, meaning the most basic nitrogen atoms are protonated to form ammonium chlorides[2]. In this state, the amine groups are not nucleophilic and will not participate in most desired reactions (e.g., acylations, alkylations).

To generate the active, nucleophilic free base in situ, you must add at least two molar equivalents of a non-nucleophilic base. A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used. The base neutralizes the hydrochloride salts, liberating the free primary amines which can then act as nucleophiles.

Q2: The molecule has three nitrogen atoms. Which one is the most reactive nucleophile?

The molecule possesses three distinct nitrogen centers with a clear hierarchy of reactivity, which is crucial for controlling selectivity.

  • Aliphatic Primary Amine (-CH₂NH₂): This is the most nucleophilic and most basic center. It will be the primary site of reaction in most cases, such as acylation or alkylation.

  • Aromatic Primary Amine (-NH₂): This amine, directly attached to the pyridine ring, is significantly less basic and less nucleophilic due to the delocalization of its lone pair of electrons into the aromatic system. It will typically only react after the aliphatic amine has reacted or under more forcing conditions.

  • Pyridine Ring Nitrogen: This nitrogen is the least nucleophilic of the three. While it can be protonated and participate in coordination chemistry, it rarely acts as a nucleophile in common synthetic reactions involving amide bond formation or N-alkylation.

This differential reactivity is a powerful tool. By controlling stoichiometry and reaction conditions (e.g., temperature, addition rate), you can often achieve selective mono-functionalization at the aliphatic amine.

G N_aliphatic N_aliphatic N_aromatic N_aromatic N_aliphatic->N_aromatic More Reactive N_pyridine N_pyridine N_aromatic->N_pyridine More Reactive caption Diagram 1: Nucleophilicity of Nitrogen Centers

Caption: Diagram illustrating the decreasing order of nucleophilic reactivity.

Q3: What are the key solubility characteristics I should be aware of?

Solubility is dictated by the form of the reagent:

  • Dihydrochloride Salt: As an ionic salt, it exhibits good solubility in polar protic solvents like water, methanol, and ethanol. It has poor solubility in many common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.

  • Free Base: After neutralization, the free base is significantly more soluble in a wider range of organic solvents, including DCM, THF, chloroform, and ethyl acetate. Its polarity means it may still have limited solubility in very nonpolar solvents like hexanes.

Experimental Tip: If your reaction is performed in an aprotic solvent like DCM or THF, you may observe the dihydrochloride salt as an insoluble suspension. Upon adding a base like TEA, the suspension should dissolve as the soluble free base is formed.

Q4: How should I store this reagent?

Like many amines, 4-(aminomethyl)pyridin-3-amine and its salt form should be stored in a tightly sealed container in a cool, dry, and well-ventilated place[3]. For long-term storage, refrigeration is recommended. While studies on similar compounds like 4-aminopyridine show good stability at room temperature for extended periods, minimizing exposure to air and moisture is best practice to prevent gradual degradation[4].

Part 2: Troubleshooting Guides for Common Reactions

This section provides a question-and-answer-based guide to troubleshoot specific experimental scenarios.

Scenario 1: Acylation / Amide Bond Formation (e.g., with Acid Chlorides, Carboxylic Acids)

Q: My acylation with an acid chloride is giving a very low yield, and TLC analysis shows mostly unreacted starting material. What's wrong?

This is a classic issue stemming from improper reaction setup. Here are the likely causes and solutions:

  • Insufficient Base: This is the primary culprit. You need a minimum of three equivalents of base .

    • 2 equivalents to neutralize the dihydrochloride salt and generate the free amine.

    • 1 equivalent to scavenge the HCl byproduct generated from the reaction with the acid chloride.

    • Recommendation: Use 3.0-3.5 equivalents of DIPEA or TEA.

  • Incorrect Order of Addition: Do not add the acid chloride to the reaction mixture before the base. The acylating agent can be quenched by the base or react unpredictably.

    • Correct Procedure: Suspend the dihydrochloride salt in your chosen solvent (e.g., DCM). Add the base and stir until the solid dissolves (or for 15-30 minutes). Then, slowly add the acid chloride, preferably at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Solvent Choice: Ensure your solvent can dissolve the generated free base. DCM, THF, and DMF are common choices.

ParameterRecommended ConditionRationale
Base DIPEA, Triethylamine (TEA)Non-nucleophilic; effectively neutralizes HCl salts and byproducts.
Base Stoichiometry 3.0 - 3.5 equivalents2 eq. for salt neutralization, >1 eq. for HCl byproduct scavenging.
Solvent DCM, THF, DMFGood solubility for the free base and common organic substrates.
Temperature 0 °C to Room TemperatureStart at 0 °C for the addition of the acylating agent to control exothermicity, then allow to warm to RT.

Q: I'm seeing multiple products and my mass spectrometry data suggests di-acylation. How can I achieve selective mono-acylation?

This occurs because both the aliphatic and aromatic amines can be acylated. To favor mono-acylation at the more reactive aliphatic amine, consider these strategies:

  • Control Stoichiometry: Use the aminopyridine as the limiting reagent and add the acylating agent (1.0 equivalent) slowly to a solution of the free base. This maintains a low concentration of the electrophile, favoring reaction at the most nucleophilic site.

  • Lower the Temperature: Running the reaction at 0 °C or even -20 °C can increase the kinetic selectivity for the more reactive aliphatic amine.

  • Use a Bulky Base: A sterically hindered base like DIPEA can sometimes help modulate the reactivity profile.

  • Protecting Group Strategy: For complete control, consider a protection/deprotection sequence. However, this adds steps to the synthesis.

Scenario 2: Reductive Amination (with Aldehydes/Ketones)

Q: My reductive amination is sluggish and forming a complex mixture of byproducts. How can I optimize it?

Reductive aminations require careful control of pH and reaction conditions for success.

  • Initial Neutralization is Key: First, neutralize the dihydrochloride salt with 2.0 equivalents of a base (like TEA) to form the free amine before adding the carbonyl compound and reducing agent.

  • pH Control for Imine Formation: The formation of the intermediate imine/enamine is often the rate-limiting step and is pH-dependent[5]. After neutralization, the reaction mixture might be too basic. Adding a small amount of a weak acid, like acetic acid, can catalyze imine formation. The optimal pH is generally between 5 and 6.

  • Choice of Reducing Agent: Use a hydride reagent that is selective for the iminium ion over the carbonyl group.

    • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the best choice. It is mild, tolerant of slightly acidic conditions, and can often be added directly with the amine and carbonyl.

    • Sodium cyanoborohydride (NaBH₃CN): Also effective, but is highly toxic and requires careful handling.

Scenario 3: N-Alkylation (with Alkyl Halides)

Q: I'm trying to perform a mono-alkylation, but I'm getting a messy mixture of mono-, di-, and even quaternary ammonium salt products. How can I avoid this?

Over-alkylation is a common problem when reacting primary amines with alkyl halides, as the resulting secondary amine is often more nucleophilic than the starting primary amine[5].

  • Use Excess Amine: The simplest approach is to use a large excess (5-10 equivalents) of the 4-(aminomethyl)pyridin-3-amine. This ensures the alkyl halide is more likely to encounter a molecule of the starting material rather than the mono-alkylated product. This is only feasible if the amine is inexpensive or easily recovered.

  • Alternative Strategy: Reductive Amination: A far more controllable method for achieving mono-alkylation is to use a two-step approach: acylation followed by reduction, or more directly, reductive amination with the corresponding aldehyde or ketone as described above. This avoids the problem of over-alkylation entirely.

G start Reaction Failure (Low Yield / No Reaction) check_base Did you add >= 3 eq. of base for acylation (or >= 2 eq. for others)? start->check_base add_base Action: Add sufficient non-nucleophilic base (e.g., TEA, DIPEA). check_base->add_base No check_solubility Is the free base soluble in your chosen solvent? check_base->check_solubility Yes success Re-run Experiment add_base->success change_solvent Action: Switch to a more appropriate solvent (e.g., DCM, THF, DMF). check_solubility->change_solvent No check_temp Is the reaction temperature appropriate? check_solubility->check_temp Yes change_solvent->success adjust_temp Action: Consider cooling (for selectivity) or heating (for sluggish reactions). check_temp->adjust_temp No check_temp->success Yes adjust_temp->success caption Diagram 2: Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting common reaction failures.

Part 3: Purification Strategies

Q: How can I effectively purify my product? The high polarity is making it difficult.

The polarity of the aminopyridine core can indeed complicate purification. A multi-step approach is often necessary.

  • Aqueous Workup / Acid-Base Extraction:

    • If your product is neutral (e.g., an amide): After the reaction, you can wash the organic layer with a dilute acid (e.g., 1M HCl or saturated NH₄Cl) to protonate and extract any unreacted amine starting material into the aqueous phase.

    • If your product is basic (e.g., an alkylated amine): You can wash with a dilute basic solution (e.g., saturated NaHCO₃) to remove acidic impurities. Then, you can extract your product into a dilute acid solution, wash the acidic aqueous layer with an organic solvent (like ether or ethyl acetate) to remove non-basic impurities, and finally, re-basify the aqueous layer and extract your purified product back into an organic solvent.

  • Silica Gel Column Chromatography:

    • This is a very common method. However, the basicity of the aminopyridine core can cause the product to streak or stick to the acidic silica gel, leading to poor separation and low recovery.

    • Solution: Add a small amount of a tertiary amine, typically 0.5-1% triethylamine , to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will competitively bind to the acidic sites on the silica, allowing your basic product to elute cleanly.

  • Recrystallization:

    • If your product is a solid, recrystallization is an excellent method for achieving high purity[6]. The challenge is finding a suitable solvent system. You may need to screen several solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like DCM/hexane) to find one where your product is soluble when hot but sparingly soluble when cold.

Part 4: Reference Protocols

General Protocol for N-Acylation with an Acid Chloride
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Add N,N-diisopropylethylamine (DIPEA) (3.2 eq) and stir the suspension at room temperature for 15 minutes. The mixture should become a clear solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Dissolve the acid chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the reaction mixture over 10-15 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel chromatography (using an eluent containing 1% TEA) or recrystallization.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][2]

  • PubChem. (n.d.). 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(aminomethyl)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link][7]

  • ResearchGate. (n.d.). 14 questions with answers in AMINOPYRIDINES. Retrieved from [Link][8]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-(Aminomethyl)pyridine (CAS 3731-53-1). Retrieved from [Link]

  • RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link][9]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(aminomethyl)pyridin-3-amine (C6H9N3). Retrieved from [Link]

  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link][5]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link][10]

  • ResearchGate. (n.d.). Chemical stability of 4-aminopyridine capsules. Retrieved from [Link][4]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link][6]

  • National Institutes of Health. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Retrieved from [Link][11]

Sources

4-(aminomethyl)pyridin-3-amine Dihydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(aminomethyl)pyridin-3-amine Dihydrochloride

A Guide to Overcoming Solubility Challenges for Researchers and Formulation Scientists

Welcome to the technical support guide for this compound (CAS: 847666-49-3). This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound. As a dihydrochloride salt of a polar aminopyridine, this molecule is designed for enhanced aqueous solubility, yet practical laboratory work can present unique challenges. This guide is structured to provide both theoretical understanding and actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental solubility profile of this compound?

As a dihydrochloride salt, the compound is highly polar and is expected to be most soluble in polar protic solvents, particularly water.[1][2] The protonation of the three nitrogen atoms (two amine groups and the pyridine ring nitrogen) significantly increases its interaction with water molecules through hydrogen bonding. Lower aliphatic amines and their salts are generally water-soluble.[1] However, its solubility in non-polar organic solvents is expected to be very low. While specific quantitative data is not widely published, empirical testing is often required.

Q2: I'm struggling to dissolve the compound in water, even at a modest concentration. What are the likely causes?

Several factors can contribute to this issue:

  • Rate of Dissolution: The compound may dissolve slowly. Insufficient vortexing, mixing, or sonication can give the false impression of insolubility.

  • pH of the Solvent: While the compound is a salt, the final pH of the solution can influence solubility. If your water is slightly acidic or basic from dissolved CO2 or other impurities, it could affect the equilibrium.

  • Common Ion Effect: If you are using a chloride-containing buffer, such as Phosphate-Buffered Saline (PBS), the excess chloride ions can suppress the dissolution of the hydrochloride salt, reducing its overall solubility.[3]

  • Purity and Solid-State Form: The compound may exist in different crystalline forms (polymorphs) with varying lattice energies and, consequently, different solubilities.

Q3: What are the best starting solvents for this compound?

Based on its structure and salt form, the recommended starting solvents are:

  • Water: The primary choice.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent that is effective for a vast array of organic materials and inorganic salts.[4] It is often used to create concentrated stock solutions.

  • Methanol or Ethanol: Polar protic organic solvents. While likely less effective than water, they can be useful, especially in co-solvent systems.

Q4: Can I heat the solution or use sonication to improve solubility?

Yes, both are standard and effective techniques.

  • Heating: Gently warming the solution (e.g., to 37-50°C) increases the kinetic energy of the system, helping to overcome the crystal lattice energy of the solid. Always monitor for compound degradation, especially with prolonged heating.

  • Sonication: Using an ultrasonic bath provides energy to break apart solid aggregates, increasing the surface area available for solvation and accelerating the rate of dissolution.[5]

Troubleshooting Guide: Protocols and Methodologies

This section provides structured workflows to address specific solubility problems encountered during experiments.

Problem: Compound Fails to Dissolve in Aqueous Solutions

If you are experiencing difficulty dissolving this compound in water or aqueous buffers, follow this workflow.

G cluster_workflow Aqueous Solubility Troubleshooting Workflow start Start: Compound won't dissolve in aqueous buffer step1 Action: Increase mechanical agitation. Vortex vigorously for 2-5 min. Use sonication bath for 10-15 min. start->step1 q1 Is the solution clear? step1->q1 step2 Action: Gently warm the solution (e.g., 37°C water bath). Avoid boiling. q1->step2 No end_success Success: Compound is dissolved. Proceed with experiment. q1->end_success Yes q2 Is the solution clear? step2->q2 step3 Problem Diagnosis: Possible Common Ion Effect or pH issue. q2->step3 No q2->end_success Yes step4 Solution A: Switch to a non-chloride buffer (e.g., phosphate or citrate buffer) or use pure water. step3->step4 step5 Solution B: Adjust pH. See Protocol 2. step3->step5 end_fail Challenge Persists: Consider co-solvent system (See Problem 2). step4->end_fail step5->end_fail

Aqueous Solubility Troubleshooting Workflow
  • Weigh the required amount of this compound in a sterile container.

  • Add the desired volume of high-purity water (e.g., Milli-Q® or equivalent).

  • Vortex the solution vigorously for at least 2 minutes.

  • If undissolved solid remains, place the container in a sonicator bath for 10-15 minutes.

  • If still unsuccessful, warm the solution in a water bath at a temperature not exceeding 50°C, with intermittent vortexing, until the solid dissolves.

  • Allow the solution to cool to room temperature. Observe for any precipitation. If it remains clear, it is ready for use.

The solubility of this compound is intrinsically linked to its protonation state, which is dictated by the pH of the solution. As a dihydrochloride, both primary amine groups and potentially the pyridine nitrogen are protonated. Adjusting the pH can modulate this, converting the salt to its free base, which is less polar and may have different solubility characteristics.

Chemical structures illustrating the pH-dependent forms.

This protocol is for advanced users and should be approached with caution, as altering the pH will change the chemical form of the compound.

  • Suspend the compound in the desired aqueous solvent.

  • While stirring, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise.

  • Monitor the solution for clarity. A change in solubility (either an increase or decrease, depending on the target pH and solvent) may be observed.

  • Caution: This will convert the dihydrochloride salt to the free base. This process is often used to extract the free base into an organic solvent, not typically to increase aqueous solubility, as the salt form is generally the most water-soluble. This technique is primarily for applications requiring the neutral form of the compound.[1][6]

Problem: Poor Solubility in Organic or Mixed-Solvent Systems

For applications requiring dissolution in non-aqueous or mixed-solvent systems (e.g., preparing stock solutions for cell-based assays), a different strategy is needed.

SolventTypeExpected SolubilityRationale & Notes
Water Polar ProticHighDihydrochloride salt form is designed for aqueous solubility.[1][2]
PBS (pH 7.4) Aqueous BufferModerate to HighPotential for reduced solubility due to the common ion effect from chloride ions.[3]
DMSO Polar AproticHighStrong universal solvent for many organic compounds and salts.[4]
Ethanol/Methanol Polar ProticLow to ModerateCan dissolve the compound, but likely less effective than water. Useful as a co-solvent.
Acetonitrile Polar AproticVery LowGenerally not a good solvent for highly polar salts.
Chloroform/DCM Non-PolarInsolubleThe high polarity of the salt prevents dissolution in non-polar solvents.

This method is standard for preparing high-concentration stocks of compounds for subsequent dilution into aqueous media for biological experiments. A similar protocol has been shown to be effective for the related compound 4-(aminomethyl)pyridine.[5]

  • Add the desired amount of this compound to a sterile vial.

  • Add a small volume of DMSO to fully dissolve the compound. For example, to make a 10 mM stock from a compound with a MW of 196.07 g/mol , dissolve 1.96 mg in 1 mL of DMSO.

  • Vortex and sonicate as needed until a clear solution is obtained.

  • For the working solution, dilute this DMSO stock into your aqueous experimental medium (e.g., cell culture media, buffer).

  • Critical Control: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. Always run a vehicle control (medium + same final concentration of DMSO) in your experiments.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent. Retrieved from [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. National Library of Medicine. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Department of School Education & Literacy. Retrieved from [Link]

  • TutorVista. (2010). Factors Affecting Solubility. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2016). Factors that Affect Solubility. Retrieved from [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • Reddit. (2015). Pyridine Is miscible with EVERYTHING!?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Pyridine as a compound solvent - any thoughts?. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Understanding Common Lab Solvents. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO?. Retrieved from [Link]

Sources

Stability and degradation of 4-(aminomethyl)pyridin-3-amine Dihydrochloride in solution.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(aminomethyl)pyridin-3-amine Dihydrochloride. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth information on the stability and degradation of this compound in solution. As Senior Application Scientists, we have structured this guide to offer not just protocols, but a foundational understanding of the compound's behavior to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What is the general stability of this compound in solution?

The dihydrochloride salt form of aminopyridine derivatives is generally more stable in solution than its free base or "molecular" form, particularly against oxidative stress.[1] The protonation of the nitrogen atoms in the pyridine ring and the amine groups reduces the availability of the lone pair of electrons, which are susceptible to oxidation.[1] However, like many amine-containing compounds, its stability is highly dependent on the solution's pH, temperature, presence of oxidizing agents, and exposure to light.[2][3] Under normal storage conditions in a suitable buffer and protected from light, the compound is stable.[4]

Q2: How should I prepare and store stock solutions?

For optimal stability, prepare stock solutions in a high-purity aqueous buffer or an appropriate organic solvent. Given its dihydrochloride salt form, it should be readily soluble in aqueous solutions. Store stock solutions tightly sealed in a cool, dry, and well-ventilated place.[5][6] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.[7] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[7][8]

Q3: What are the primary factors that can cause degradation?

The degradation of this compound is primarily influenced by four factors:

  • pH: Extreme pH conditions (highly acidic or basic) can catalyze hydrolysis.[3] Studies on related aminopyridines show that degradation can be more efficient in acidic media.[9]

  • Oxidation: The presence of oxidizing agents, such as hydrogen peroxide or even dissolved atmospheric oxygen, is a significant threat.[1] This is often the most influential stress condition for diaminopyridine compounds.[1]

  • Light (Photostability): Aromatic amines can be susceptible to photodegradation. Exposure to UV or even high-intensity visible light can lead to the formation of degradation products.[10]

  • Temperature: Elevated temperatures accelerate all chemical degradation pathways, including hydrolysis and oxidation.

Q4: Is the compound sensitive to light, and what are the consequences of exposure?

Yes, compounds with aromatic amine structures can be photosensitive.[10] Direct exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. This can lead to the formation of colored byproducts (often yellow or brown) and a loss of compound potency.[11] It is crucial to handle the solid compound and its solutions with protection from light.[8][12] During experiments, using amber glassware or foil-wrapped containers and minimizing exposure time to ambient light is a mandatory precaution.

Q5: What are the potential degradation products?

Based on studies of structurally similar compounds like 3,4-diaminopyridine, oxidative stress is a primary degradation pathway.[1] The main degradation products identified for the free base form under oxidative stress are N-oxides (e.g., 3,4-diaminopyridine-N-oxide) and nitro-derivatives (e.g., 4-amino, 3-nitropyridine).[1] The dihydrochloride salt form is more resistant, but under harsh conditions, similar degradation products, particularly the nitro-derivative, can form, albeit in smaller quantities.[1] Hydrolytic and photolytic conditions may produce other, distinct degradation products.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Q1: My solution of this compound has turned yellow or brown. What does this indicate and what should I do?

A color change to yellow or brown is a strong indicator of degradation, most commonly due to oxidation or photodecomposition.[11] The aminopyridine moiety is susceptible to oxidation, which can form colored nitro or N-oxide species.[1]

  • Causality: This occurs because the electron-rich aromatic ring and amine functional groups can react with dissolved oxygen, peroxides from solvents (like older ethers or THF), or be initiated by light exposure.

  • Immediate Action: Do not use the discolored solution for your experiment, as the presence of degradants and a lower concentration of the active compound will compromise your results.

  • Preventative Measures:

    • Prepare fresh solutions for each experiment.

    • Use high-purity, peroxide-free solvents.

    • If using aqueous buffers, consider de-gassing the solvent by sparging with nitrogen or argon before dissolving the compound to remove dissolved oxygen.

    • Always store solutions and the solid compound protected from light.[8]

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis. How can I determine if they are degradation products?

Unexpected peaks are a classic sign of either impurities from the starting material or degradation that has occurred during sample preparation, storage, or analysis. To confirm if they are degradants, a forced degradation study is the definitive approach.

  • Causality: Each stress condition (acid, base, oxidation, heat, light) can generate a unique profile of degradation products. By systematically exposing the compound to these stresses, you can create a reference chromatogram of potential degradants.

  • Troubleshooting Workflow:

G start Unexpected Peak(s) in HPLC check_purity 1. Analyze Unstressed Control (Freshly Prepared Sample) start->check_purity is_impurity Peak Present in Control? check_purity->is_impurity impurity Result: Initial Impurity Action: Source new material or purify. is_impurity->impurity Yes degradation Result: Likely Degradation Proceed to identification. is_impurity->degradation No forced_degradation 2. Perform Forced Degradation Study (See Protocol Below) degradation->forced_degradation compare 3. Compare Peak Retention Times with Stressed Samples forced_degradation->compare identify Peak Matches Stressed Sample? (e.g., Oxidative Stress) compare->identify identified Result: Degradant Identified Action: Optimize handling/storage to avoid specific stress. identify->identified Yes unknown Result: Unknown Degradant Action: Further structural elucidation (e.g., high-res MS/MS, NMR). identify->unknown No

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Q3: My experimental results are inconsistent or show a loss of activity over time. Could compound instability be the cause?

Absolutely. Inconsistent results, especially a decrease in expected biological or chemical activity in time-course experiments, strongly suggest that the compound is degrading in your experimental medium (e.g., cell culture media, assay buffer) under the conditions of the assay (e.g., 37°C, presence of oxygen).

  • Causality: The stability of a compound in a simple buffer can be very different from its stability in a complex biological matrix at physiological temperature. Components in the media can react with your compound, and the higher temperature will accelerate degradation.[13]

  • Validation Protocol:

    • Prepare a solution of your compound in the exact experimental medium.

    • Incubate this solution under the precise conditions of your experiment (e.g., 37°C, 5% CO2).

    • Take aliquots at different time points (e.g., 0h, 2h, 6h, 24h).

    • Analyze the aliquots immediately by a stability-indicating method like HPLC to quantify the amount of remaining parent compound.

    • This will give you the rate of degradation under your specific experimental conditions and help you design your experiments accordingly (e.g., by reducing incubation times or replenishing the compound).

Experimental Protocols & Data

This section provides standardized protocols for assessing stability and a summary of expected stress factors.

Protocol 1: Preparation and Storage of Stock Solutions

This protocol ensures the preparation of a stable, reliable stock solution.

  • Pre-analysis: Ensure the working area is clean. Use calibrated balances and high-purity solvents/reagents.

  • Weighing: Tare a sterile, amber glass vial. Weigh the desired amount of this compound solid directly into the vial. Record the exact weight.

  • Dissolution: Add the appropriate volume of solvent (e.g., sterile water, DMSO, or a suitable buffer) to achieve the target concentration. Mix by vortexing or sonication until fully dissolved. For aqueous solutions, using a buffer within a neutral to slightly acidic pH range (e.g., pH 5-7) is advisable as a starting point.

  • Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter compatible with your solvent.

  • Storage:

    • Short-Term (≤ 1 week): Store at 2-8°C.

    • Long-Term (> 1 week): Aliquot the stock solution into single-use volumes in cryovials and store at -20°C or -80°C.[7]

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and storage conditions. Always wrap vials in foil or use amber tubes to protect from light.

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[14] This protocol outlines standard conditions. A concentration of ~1 mg/mL is typical. Each condition should also have a "dark control" sample stored at room temperature to differentiate from thermal or light-induced degradation.

  • Sample Preparation: Prepare a homogenous stock solution of the compound. Distribute equal volumes into separate, clearly labeled vials for each stress condition.

  • Acidic Hydrolysis: Add an equal volume of 0.1 N or 1 N Hydrochloric Acid (HCl). Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of NaOH.

  • Basic Hydrolysis: Add an equal volume of 0.1 N or 1 N Sodium Hydroxide (NaOH). Incubate at a controlled temperature (e.g., 60°C) for a set period. Neutralize the sample with an equivalent amount of HCl before analysis.[15]

  • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[1] Keep the sample at room temperature and monitor over time. This reaction can be rapid.

  • Thermal Degradation: Store the sample vial in a calibrated oven at an elevated temperature (e.g., 80°C) for a set period. For solutions, ensure the vial is properly sealed to prevent evaporation.

  • Photolytic Degradation: Expose the sample in a chemically inert, transparent container to a light source that meets ICH Q1B guidelines.[16] The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16] A dark control sample, wrapped in aluminum foil, must be placed alongside the exposed sample to act as a control for thermal degradation.[12]

  • Analysis: Analyze all stressed samples, along with an unstressed control (stored at 2-8°C), using a suitable analytical method, typically reverse-phase HPLC with UV or MS detection.[11] Aim for 5-20% degradation of the main compound to ensure that secondary degradation is minimized.

Data Summary: Factors Influencing Stability

The following diagram and table summarize the key relationships and conditions for stability testing.

G cluster_factors Degradation Factors ph pH (Acid/Base Hydrolysis) stability Stability of 4-(aminomethyl)pyridin-3-amine Dihydrochloride ph->stability Influences oxidation Oxidizing Agents (e.g., H₂O₂, O₂) oxidation->stability Influences light Light Exposure (Photodegradation) light->stability Influences temp Elevated Temperature (Thermal Degradation) temp->stability Accelerates All degradation_products Formation of Degradation Products (e.g., N-oxides, Nitro-compounds) stability->degradation_products Decreased Stability Leads To loss_of_potency Loss of Potency & Inconsistent Results degradation_products->loss_of_potency

Caption: Key factors influencing compound stability and their consequences.

Stress ConditionTypical Reagents / ParametersPotential Degradation PathwayExpected OutcomeReference
Acidic Hydrolysis 0.1 - 1 N HCl, elevated temp. (e.g., 60-80°C)Acid-catalyzed hydrolysis of amine groups, ring cleavage under harsh conditions.Moderate to high degradation depending on conditions.[3]
Basic Hydrolysis 0.1 - 1 N NaOH, elevated temp. (e.g., 60-80°C)Base-catalyzed hydrolysis.Moderate degradation.[3]
Oxidation 3-30% H₂O₂, ambient temp.Oxidation of ring and amine nitrogens.High potential for degradation. Formation of N-oxides and nitro-compounds.[1]
Thermal Dry heat or solution at >60°CAcceleration of all other degradation pathways.Degradation level depends on temperature and duration.
Photolytic ≥ 1.2 million lux hours, ≥ 200 W h/m² UVPhotochemical reactions, free-radical mechanisms.Potential for significant degradation and discoloration.[12][16]
References
  • Elvire, A., et al. (2015). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available at: [Link]

  • Chemstock. (n.d.). Chemwatch MSDS 2671-1. Available at: [Link]

  • Alfa Aesar. (2024). Safety Data Sheet for 4-(Aminomethyl)pyridine. Available at: [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available at: [Link]

  • Rani, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Singh, R., & Rehman, Z. U. (2014). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Available at: [Link]

  • Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. IJPPR. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • PubChemLite. (n.d.). 4-(aminomethyl)pyridin-3-amine (C6H9N3). Available at: [Link]

  • Trissel, L. A. (2002). Chemical stability of 4-aminopyridine capsules. ResearchGate. Available at: [Link]

  • Attri, P., Garg, S., & Ratan, J. K. (2018). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Available at: [Link]

  • Nishiyama, A., et al. (1997). pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. PubMed. Available at: [Link]

  • Pratibha, Garg, S., & Ratan, J. K. (2020). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. J. Indian Chem. Soc. Available at: [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Aminomethyl)pyridin-3-amine. PubChem. Available at: [Link]

  • BfArM. (2023). Guideline on Photostability Testing. Available at: [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Available at: [Link]

  • Chen, X., et al. (2019). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. International Journal of Greenhouse Gas Control. Available at: [Link]

  • NIOSH. (1994). Amines, Aliphatic: Method 2010. NIOSH Manual of Analytical Methods. Available at: [Link]

  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • O'Connor, K. E., & Dobson, A. D. W. (2017). Bacterial degradation of monocyclic aromatic amines. PMC - PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. PubChem. Available at: [Link]

  • Ridd, M. J., & Keene, F. R. (1981). Mechanism of oxidation of an amine coordinated to ruthenium. Journal of the American Chemical Society. Available at: [Link]

  • CN101565400B. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Google Patents.
  • van Gennip, A. H., et al. (1994). Scheme of pyrimidine degradation pathways. ResearchGate. Available at: [Link]

  • CN104356057A. (n.d.). Preparation method of 3-amino-4-methylpyridine. Google Patents.

Sources

Technical Support Center: Purification of 4-(Aminomethyl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(aminomethyl)pyridin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you might encounter.

Introduction

This compound is a diamino-substituted pyridine derivative.[1][2] As a dihydrochloride salt, it is a polar, likely crystalline solid with distinct solubility characteristics compared to its free base.[1][2] The presence of two primary amine groups and a pyridine ring makes it a valuable building block in medicinal chemistry. However, these functional groups can also present challenges during purification, such as potential for oxidation and difficultly in removing polar impurities. This guide provides a structured approach to achieving high purity for your downstream applications.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Problem 1: The purified product is discolored (e.g., yellow, brown, or pink).

Possible Causes:

  • Oxidation: Aminopyridines can be sensitive to air and light, leading to the formation of colored oxidation byproducts. The free base is noted to be air sensitive.[3]

  • Residual Impurities: Starting materials or byproducts from the synthesis may be colored and carried through the purification process.

  • Thermal Degradation: Excessive heat during solvent removal or drying can cause decomposition.

Solutions:

  • Work under an Inert Atmosphere: When possible, perform purification steps, especially solvent evaporation, under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Use of Activated Carbon (Charcoal):

    • Dissolve the crude product in a suitable hot solvent (e.g., methanol/water mixture).

    • Add a small amount (1-2% w/w) of activated carbon.

    • Heat the suspension gently for a short period (10-15 minutes).

    • Filter the hot solution through a pad of Celite® to remove the carbon.

    • Proceed with crystallization.

  • Control Temperature: Avoid excessive temperatures during solvent removal. Use a rotary evaporator with a water bath set to a moderate temperature.

Problem 2: Poor recovery after recrystallization.

Possible Causes:

  • Incorrect Solvent System: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Insufficient Cooling: The crystallization process may be incomplete if the solution is not cooled for a sufficient amount of time or to a low enough temperature.

  • Premature Crystallization: The product may have crystallized out during hot filtration if the solution was too concentrated or cooled too quickly.

Solutions:

  • Optimize the Solvent System:

    • If the compound is too soluble, add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then redissolve by gentle heating before cooling. Common anti-solvents for polar salts include ethers (like diethyl ether or MTBE) or esters (like ethyl acetate).

    • The related compound 3-(aminomethyl)pyridine is soluble in water, methanol, and ethanol.[3] Therefore, for the dihydrochloride salt, a solvent system like methanol/isopropanol, ethanol/ethyl acetate, or methanol/diethyl ether could be effective.

  • Ensure Complete Crystallization:

    • After initial cooling to room temperature, place the crystallization flask in an ice bath, and then in a freezer if necessary and if the solvent system allows.

    • Gently scratch the inside of the flask with a glass rod to induce crystallization if it does not occur spontaneously.

  • Maintain Temperature During Filtration: Keep the filtration apparatus (funnel, filter paper) warm to prevent premature crystallization during the removal of insoluble impurities.

Problem 3: The product's purity does not improve after recrystallization.

Possible Causes:

  • Co-crystallization of Impurities: The impurity may have similar solubility properties to the desired product in the chosen solvent system.

  • Inappropriate Purification Technique: Recrystallization may not be the most effective method for removing the specific impurities present.

Solutions:

  • Try a Different Solvent System: Experiment with various solvent combinations to alter the relative solubilities of the product and impurities.

  • Consider an Alternative Purification Method:

    • Column Chromatography: For highly polar compounds like this dihydrochloride salt, reverse-phase silica gel (C18) with a mobile phase of water/methanol or water/acetonitrile containing a small amount of an ion-pairing agent (like TFA or HCl) might be effective. Normal phase silica gel is generally not suitable for such polar salts.

    • Acid-Base Extraction (for the free base): If feasible, the dihydrochloride salt can be neutralized to the free base, extracted into an organic solvent, washed, and then reconverted to the dihydrochloride salt by adding HCl.[4] This can be a very effective way to remove non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified this compound?

A1: Based on the properties of related aminopyridines, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from air and moisture.[3] Storing it in a cool, dry, and dark place is also recommended to prevent degradation.[5][6]

Q2: What are the main safety precautions when handling this compound?

A2: The free base is known to cause severe skin burns and eye damage and may cause respiratory irritation.[2] Therefore, it is crucial to handle the dihydrochloride salt with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Q3: Can I purify the free base instead of the dihydrochloride salt?

A3: Yes, purifying the free base and then converting it back to the dihydrochloride salt is a valid strategy. The free base will have different solubility properties (more soluble in organic solvents, less in water) which can be exploited for purification, for instance by extraction or normal phase column chromatography.

Q4: My compound is an oil and will not crystallize. What should I do?

A4: "Oiling out" can occur when a compound's melting point is lower than the boiling point of the solvent, or if it is impure. Try using a lower boiling point solvent system or adding a seed crystal to induce crystallization. If it persists, purification at the free base stage or using chromatography might be necessary.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent system and volumes should be determined on a small scale first.

Materials:

  • Crude this compound

  • Methanol

  • Isopropanol (or another suitable anti-solvent like ethyl acetate or diethyl ether)

  • Activated Carbon (optional)

  • Celite® (optional)

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of hot methanol. Stir continuously.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, add activated carbon (1-2% w/w), and gently heat with stirring for 10-15 minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a Celite® pad in a pre-warmed funnel to remove them.

  • Crystallization:

    • Heat the solution (or filtrate) again to ensure everything is dissolved.

    • Slowly add isopropanol (the anti-solvent) dropwise until the solution becomes slightly cloudy (persistent turbidity).

    • Add a few drops of methanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol or the anti-solvent used.

  • Drying: Dry the purified crystals under vacuum.

Data Summary Table for Recrystallization Solvent Systems:
Solvent 1 (Good Solvent)Solvent 2 (Anti-Solvent)Expected Solubility Profile of Dihydrochloride Salt
WaterMethanol, Ethanol, IsopropanolHigh solubility in water, lower in alcohols.
MethanolIsopropanol, Ethyl Acetate, Diethyl EtherGood solubility in methanol, poor in ethers/esters.
EthanolEthyl Acetate, Diethyl Ether, HexanesModerate solubility in ethanol, poor in non-polar solvents.

Visual Diagrams

Workflow for Purification

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_result Result Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize HotFilter Hot Filtration (Optional) Decolorize->HotFilter Crystallize Induce Crystallization (Cooling & Anti-solvent) HotFilter->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Dry Dry Under Vacuum Isolate->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Logic

Troubleshooting Start Purification Attempt PurityCheck Check Purity & Appearance Start->PurityCheck Success Successful Purification PurityCheck->Success Acceptable Impure Product is Impure or Discolored PurityCheck->Impure Unacceptable LowYield Low Yield PurityCheck->LowYield Unacceptable ChangeSolvent Change Recrystallization Solvent System Impure->ChangeSolvent Purity not improved UseCharcoal Use Activated Carbon Impure->UseCharcoal Discoloration ConsiderChrom Consider Alternative: Chromatography or Acid-Base Extraction Impure->ConsiderChrom OptimizeCooling Optimize Cooling/ Anti-Solvent Addition LowYield->OptimizeCooling ChangeSolvent->Start UseCharcoal->Start OptimizeCooling->Start

Caption: Decision tree for troubleshooting common purification issues.

References

  • The Royal Society of Chemistry. Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts - Supplementary Information. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 4-(Aminomethyl)pyridin-3-amine. [Link]

  • PubChemLite. 4-(aminomethyl)pyridin-3-amine (C6H9N3). [Link]

  • Google Patents. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
  • PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. [Link]

  • Google Patents.
  • PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • Google Patents. EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Google Patents.
  • Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Google Patents.
  • Organic Syntheses. 3-aminopyridine. [Link]

Sources

Common side reactions with 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(aminomethyl)pyridin-3-amine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. The information herein is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to this compound

4-(aminomethyl)pyridin-3-amine is a substituted pyridine derivative featuring two primary amine functionalities with distinct chemical environments: a primary aromatic amine at the 3-position and a primary benzylic amine at the 4-position.[1][2] This unique arrangement of functional groups offers a versatile scaffold for medicinal chemistry and materials science. However, the differential reactivity of these amines, combined with the nature of the pyridine ring, can lead to a range of side reactions if not properly managed. This guide provides a structured approach to troubleshooting these potential issues.

The dihydrochloride salt form ensures stability and enhances solubility in polar solvents.[3] It is important to remember that in this form, both amine groups and the pyridine nitrogen are protonated. Therefore, for most reactions, a base will be required to liberate the free amine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols.

Issue 1: Low Yield or No Reaction in Amide Coupling or Alkylation Reactions

Question: I am attempting an amide coupling (or N-alkylation) with this compound, but I am observing a low yield or no reaction at all. What is the likely cause and how can I resolve it?

Answer: The most common reason for this issue is the acidic nature of the starting material. The dihydrochloride salt form means that both primary amines and the pyridine ring nitrogen are protonated. For these amines to act as nucleophiles, they must be deprotonated to the free base form.

Causality Explained: In the dihydrochloride salt, the lone pairs of electrons on the nitrogen atoms are engaged in bonding with protons, rendering them non-nucleophilic. The addition of a suitable base is essential to neutralize the hydrochloride and generate the free diamine, which can then participate in the desired reaction.

Troubleshooting Protocol:

  • Choice of Base:

    • For standard amide couplings (e.g., with activated carboxylic acids) or alkylations, a non-nucleophilic organic base is recommended. Use at least 2.5-3 equivalents of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the dihydrochloride and scavenge the acid produced during the reaction.

    • For reactions sensitive to organic bases, an inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, although this may affect solubility.

  • Step-wise Deprotonation:

    • Consider a pre-treatment step. Dissolve the this compound in a suitable solvent and add the base. Stir for 15-30 minutes at room temperature before adding your electrophile (e.g., acyl chloride, alkyl halide).

  • Solvent Considerations:

    • Ensure your solvent can dissolve both the salt and the free base form. A polar aprotic solvent like DMF or DMSO is often a good choice.

  • Monitoring the Reaction:

    • Use TLC or LC-MS to monitor the consumption of the starting material. If the reaction is sluggish, gentle heating (40-60 °C) may be required, but be mindful of potential side reactions at elevated temperatures.

Visualizing the Workflow:

G start Low Yield in Acylation/Alkylation check_base Was a base added? start->check_base add_base Add 2.5-3 eq. of TEA or DIPEA check_base->add_base No check_equivalents Are there at least 2.5 eq. of base? check_base->check_equivalents Yes pre_stir Pre-stir substrate with base for 15-30 min add_base->pre_stir increase_base Increase base to 2.5-3 eq. check_equivalents->increase_base No check_equivalents->pre_stir Yes increase_base->pre_stir monitor Monitor reaction by TLC/LC-MS pre_stir->monitor heat Gently heat (40-60 °C) if sluggish monitor->heat success Reaction proceeds monitor->success Complete heat->success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products and Poor Selectivity

Question: My reaction is producing a mixture of products. How can I control the selectivity between the 3-amino and the 4-(aminomethyl) groups?

Answer: The two primary amine groups on 4-(aminomethyl)pyridin-3-amine have different reactivities due to electronic and steric effects. The 4-(aminomethyl) group is a benzylic amine, which is generally more nucleophilic than the aromatic 3-amino group. However, the steric accessibility of the 3-amino group can sometimes favor its reaction.

Causality Explained:

  • Nucleophilicity: The benzylic amine's lone pair is more available as it is not part of the aromatic system, making it inherently more basic and nucleophilic.

  • Steric Hindrance: The 3-amino group is directly on the pyridine ring and may be less sterically hindered depending on the electrophile.

Strategies for Selective Reactions:

StrategyTarget AmineRationaleExperimental Protocol
Kinetic Control (Low Temperature) 4-(aminomethyl)The more nucleophilic benzylic amine will react faster at lower temperatures.1. Deprotonate the dihydrochloride salt as described in Issue 1. 2. Cool the reaction mixture to 0 °C or -20 °C. 3. Add the electrophile (1 equivalent or slightly less) dropwise. 4. Maintain the low temperature and monitor the reaction closely.
Use of Bulky Electrophiles 3-aminoA sterically demanding electrophile may react preferentially with the less hindered 3-amino group.1. Select a bulky reagent (e.g., a bulky acyl chloride or sulfonyl chloride). 2. Follow standard reaction conditions, but monitor for the formation of the desired isomer.
Protecting Group Strategy N/AFor complete control, one amine can be protected while the other is reacted.1. Protect one of the amines (e.g., Boc protection). This may require careful optimization to achieve selectivity. 2. Perform the desired reaction on the free amine. 3. Deprotect to reveal the final product.
Issue 3: Product Degradation or Unexpected Side Products

Question: I am observing decomposition of my product or the formation of colored impurities, especially during workup or upon heating. What could be happening?

Answer: Aminopyridines and benzylic amines can be susceptible to oxidation. The presence of air, oxidizing agents, or high temperatures can lead to the formation of colored byproducts.

Causality Explained:

  • Oxidation of Benzylic Amine: The benzylic C-H bonds are prone to oxidation, which can lead to the formation of imines or other degradation products.[4]

  • Oxidation of Aromatic Amine: Aromatic amines can be oxidized to form colored quinone-imine or azo compounds, especially in the presence of trace metals or air.

  • Incompatible Reagents: Strong oxidizing agents and strong acids can cause decomposition.[5]

Troubleshooting and Prevention:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Temperature Control: Avoid excessive heating. If heating is necessary, do so cautiously and for the minimum time required.

  • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

  • Careful Workup: During aqueous workup, minimize the time the product is in contact with potentially oxidizing conditions. If the product is sensitive to pH changes, use buffered solutions.

  • Purification: If colored impurities form, purification by column chromatography or recrystallization may be necessary. The use of activated carbon (charcoal) during recrystallization can sometimes help remove colored impurities.

Visualizing Potential Side Reactions:

G start 4-(aminomethyl)pyridin-3-amine oxidation Oxidation (Air, Heat, Oxidizing Agents) start->oxidation over_alkylation Over-alkylation (Excess Alkylating Agent) start->over_alkylation product1 Imine/Degradation Products oxidation->product1 product2 Colored Impurities (Quinone-imines, Azo compounds) oxidation->product2 product3 Quaternary Ammonium Salt over_alkylation->product3

Caption: Potential side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: It should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. As it is a hydrochloride salt, it is relatively stable to atmospheric conditions, but protection from humidity is recommended to prevent clumping.

Q2: My compound has a slight color. Is it impure? A2: While the pure compound should be a white to off-white solid, slight discoloration can occur due to minor oxidation over time. For most applications, this should not be a problem. However, if you are working with highly sensitive catalytic systems, you may consider recrystallization or passing a solution of the compound through a short plug of silica gel or alumina to remove baseline impurities.

Q3: Can I use this compound in reactions that are sensitive to chlorides, such as certain palladium-catalyzed cross-couplings? A3: The dihydrochloride salt will introduce chloride ions into your reaction mixture. If your catalytic system is sensitive to chlorides, you may need to either use a different salt form of the amine (if available) or convert the dihydrochloride to the free base before use. To do this, you can dissolve the salt in a minimal amount of water, basify with a strong base like NaOH to precipitate the free amine, extract the free amine into an organic solvent, dry, and use immediately.

Q4: What is the expected pKa of the different nitrogen atoms in the free base form? A4: While specific experimental pKa values for this molecule are not readily available, we can estimate their relative basicity based on analogous structures.

  • Pyridine Nitrogen: The pKa of the pyridinium ion is typically around 5-6.[6]

  • Benzylic Amine: The pKa of a protonated benzylic amine is generally around 9-10.

  • Aromatic Amine: The pKa of a protonated aromatic amine is lower, typically in the range of 4-5. Therefore, the benzylic amine is the most basic site, followed by the pyridine nitrogen, and finally the aromatic amine.

This guide is intended to provide a starting point for troubleshooting common issues. Successful experimentation will always depend on careful planning, execution, and monitoring.

References

  • Chad's Prep. (2021). 18.5 Side Chain Reactions of Benzenes. YouTube. Available at: [Link]

  • Pharmacompass. (n.d.). 3-Aminopyridine. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. Available at: [Link]

  • The Good Scents Company. (n.d.). 3-aminopyridine. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • PubChem. (n.d.). 4-(aminomethyl)pyridin-3-amine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Available at: [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)pyridin-3-amine. Available at: [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Available at: [Link]

  • ResearchGate. (n.d.). Direct synthesis of benzylic amines by palladium-catalyzed carbonylative aminohomologation of aryl halides. Available at: [Link]

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. r/chemistry. Available at: [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

  • National Institutes of Health. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]

  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Google Patents. (2012). WO 2012/095691 Al.
  • ResearchGate. (2025). The Stability of Pyridine Nucleotides. Available at: [Link]

Sources

Technical Support Center: Reaction Monitoring of 4-(aminomethyl)pyridin-3-amine Dihydrochloride by HPLC/TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(aminomethyl)pyridin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring reactions involving this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols.

Section 1: HPLC Analysis - Frequently Asked Questions & Troubleshooting

The analysis of polar, basic compounds like this compound by reversed-phase HPLC can be challenging. Common issues include poor peak shape, retention time variability, and potential on-column degradation. This section provides solutions to frequently encountered problems.

Question 1: I'm observing significant peak tailing for my this compound peak. What is the cause and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing basic compounds on silica-based C18 columns. The primary cause is the interaction between the protonated amine groups of your analyte and acidic residual silanol groups on the stationary phase surface.[1][2][3] This secondary interaction leads to a distorted peak shape, which can compromise resolution and accurate quantification.

Here are the most effective strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., 2.5-3.0) with an acid like formic acid or phosphoric acid will protonate the silanol groups, reducing their interaction with the positively charged analyte.[3][4]

  • Use of a Competing Base: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can be effective. TEA will preferentially interact with the active silanol sites, essentially masking them from your analyte.

  • Increased Buffer Strength: A buffer in your mobile phase helps maintain a consistent pH and can also mask silanol interactions. Increasing the buffer concentration can further improve peak shape.[3][4]

  • Modern Column Selection: Opt for a column with a highly deactivated, end-capped stationary phase or one specifically designed for the analysis of basic compounds. These columns have a lower concentration of accessible silanol groups.[2][4]

  • Sample Overload Reduction: Injecting too much sample can overload the column and lead to peak distortion. Try reducing the injection volume or diluting your sample to see if the peak shape improves.[3]

  • Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase. Injecting in a much stronger solvent can cause peak distortion.[3]

Question 2: My retention times for this compound are drifting between injections. What could be the problem?

Answer:

Retention time drift can be caused by several factors, often related to column equilibration or changes in the mobile phase.[5]

  • Insufficient Column Equilibration: This is a frequent cause, especially when changing mobile phase composition. Ensure the column is equilibrated with the mobile phase for a sufficient time until a stable baseline is achieved.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation can lead to drift. Prepare mobile phases fresh daily, especially if they contain volatile components or buffers.[5] For normal-phase chromatography, the water content of the mobile phase is critical and can cause drift if not controlled.

  • Temperature Fluctuations: Changes in column temperature will affect retention times. Using a column oven is highly recommended to maintain a stable temperature.[5]

  • Column Contamination: Buildup of contaminants from the sample matrix on the column can alter its chemistry and lead to drifting retention times. Using a guard column can help protect the analytical column.[1]

Question 3: I am seeing a split peak for my compound. It's a pure standard of this compound. What's happening?

Answer:

Peak splitting with a pure standard can be perplexing and is often due to chromatographic or sample-related issues rather than impurity.[6][7]

  • Insufficient Buffering of the Dihydrochloride Salt: You are analyzing a dihydrochloride salt. If the buffer capacity of your mobile phase is insufficient, the acidic nature of the injected sample can create a localized pH change on the column, leading to a split peak.[8] Try increasing the buffer concentration in your mobile phase.

  • Column Void or Clogged Frit: A void at the column inlet or a partially blocked frit can cause the sample to travel through different paths, resulting in a split peak.[7][8] This can be checked by injecting a different, well-behaved compound. If it also shows a split peak, the column is likely the issue.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.[7] It's best to dissolve the sample in the mobile phase or a weaker solvent.

HPLC Method Parameters for Aminopyridines

The following table summarizes typical starting conditions for the HPLC analysis of aminopyridines, which can be adapted for this compound.

ParameterRecommended ConditionsRationale
Column C18, end-capped, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle sizeGood retention for moderately polar compounds. End-capping minimizes silanol interactions.[2][9]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileLow pH to protonate silanols and improve peak shape. MS-compatible.[10][11]
Gradient Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate.To effectively separate the polar starting material from potentially less polar products or impurities.
Flow Rate 0.2 - 1.0 mL/minDependent on column dimensions.
Column Temp. 30-40 °CImproves peak shape and reduces viscosity.[9]
Detection (UV) ~260-280 nmPyridine derivatives typically have a UV absorbance in this range.[9][12]
Injection Vol. 1-10 µLKeep low to avoid column overload.
Visualizing the HPLC Troubleshooting Workflow

A logical approach is crucial for efficient troubleshooting.

Caption: A logical troubleshooting workflow for common HPLC issues.

Section 2: TLC Analysis - Practical Guidance and FAQs

TLC is an invaluable tool for rapid reaction monitoring. Its success hinges on the appropriate choice of stationary and mobile phases, as well as effective visualization techniques.

Question 4: What is a good starting solvent system for the TLC analysis of my reaction involving this compound?

Answer:

Given the high polarity of your starting material, a polar solvent system will be required to achieve migration on a normal-phase silica plate. A common and effective mobile phase for polar amines is a mixture of a relatively nonpolar solvent with a polar solvent, often with a basic additive to improve spot shape.[13]

Recommended Starting Systems (Normal Phase Silica Gel):

  • Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH): A typical ratio to start with is 90:10:1. The methanol provides the polarity to move the spots, while the ammonium hydroxide helps to deprotonate the amines, reducing their interaction with the acidic silica gel and thus minimizing streaking.

  • Ethyl Acetate (EtOAc) / Hexane with a polar co-solvent: If your product is significantly less polar, a system based on ethyl acetate and hexane might be appropriate. You may need to add a small amount of methanol or triethylamine to get good separation and spot shape.

The ideal Rf value for your starting material and product should be between 0.2 and 0.8 for effective monitoring.[13]

Question 5: My spots are streaking on the TLC plate. How can I get well-defined spots?

Answer:

Streaking is a common problem when analyzing amines on silica gel plates. It is caused by strong interactions between the basic amine and the acidic silica gel stationary phase.

Solutions to Prevent Streaking:

  • Add a Basic Modifier to the Mobile Phase: As mentioned above, adding a small amount (0.5-2%) of a base like ammonium hydroxide or triethylamine to your eluent will neutralize the acidic sites on the silica gel, leading to more symmetrical spots.

  • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina plates are basic and can be a good alternative for the separation of basic compounds.[14] Reversed-phase TLC plates (e.g., C18-modified silica) can also be used with a polar mobile phase (e.g., methanol/water).[15]

  • Spotting Technique: Ensure you are spotting a small, concentrated amount of your sample. Overloading the plate can lead to streaking.[13]

Question 6: My compound is not visible under UV light. What visualization techniques can I use?

Answer:

While many aromatic compounds are UV-active, some may not be, or their concentration might be too low for detection.[16][17] In such cases, chemical staining is necessary.

Effective Stains for Amines:

Staining ReagentPreparationVisualization
Ninhydrin 1.5g ninhydrin in 100mL of n-butanol + 3.0mL acetic acid.[18]Excellent for primary and secondary amines. After dipping or spraying, gently heat the plate. Spots typically appear as purple or pink.[19]
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.A general stain for oxidizable functional groups, including amines. It produces yellow spots on a purple background.[17]
Iodine Chamber A few crystals of iodine in a sealed chamber.[18]A simple, non-destructive method. Most organic compounds will absorb iodine vapor to appear as brown spots.[16][17]
Visualizing the Reaction Monitoring Process with TLC

TLC_Workflow cluster_0 Reaction at t=0 cluster_1 Reaction at t=x Spot_SM_t0 Spot Starting Material (SM) Spot_Co_t0 Co-spot (SM + RM) Spot_RM_t0 Spot Reaction Mixture (RM) Develop Develop TLC Plate in Solvent System Spot_RM_t0->Develop Spot_SM_tx Spot Starting Material (SM) Spot_Co_tx Co-spot (SM + RM) Spot_RM_tx Spot Reaction Mixture (RM) Spot_RM_tx->Develop Visualize Visualize Plate (UV, Stain) Develop->Visualize Analyze Analyze Spot Positions (Rf values) Visualize->Analyze Decision Is SM consumed? Is Product formed? Analyze->Decision Continue Continue Reaction Decision->Continue No Workup Reaction Complete, Proceed to Workup Decision->Workup Yes

Caption: A standard workflow for monitoring a chemical reaction using TLC.

Section 3: Stability and Forced Degradation

Understanding the stability of this compound is crucial for accurate reaction monitoring and for developing robust analytical methods.

Question 7: I suspect my compound might be degrading during the analysis or in solution. How can I investigate this?

Answer:

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[20] These studies involve subjecting the compound to stress conditions to identify potential degradation products and pathways.

Typical Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at room temperature, then elevated temperature (e.g., 60 °C) if no degradation is observed.[20]Hydrolysis of functional groups. For pyridine derivatives, hydroxylation can occur.[21][22]
Base Hydrolysis 0.1 M NaOH at room temperature, then elevated temperature.Similar to acid hydrolysis, but the mechanism will differ.
Oxidation 3% Hydrogen Peroxide (H₂O₂) at room temperature.[20]Oxidation of the amine groups or the pyridine ring.
Thermal Degradation Heating the solid or a solution at elevated temperatures (e.g., 60-80 °C).Various thermal decomposition pathways.
Photodegradation Exposing a solution to UV and/or visible light.Photochemical reactions, potentially leading to ring opening or other transformations.

By analyzing the stressed samples by HPLC, you can determine if your analytical method is capable of separating the parent compound from its degradation products.

References

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). CNKI*.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • HPLC Methods for analysis of 4-Aminopyridine. (n.d.).
  • HPLC Methods for analysis of 2-Aminopyridine. (n.d.).
  • TLC Visualiz
  • TLC Visualization Methods. (n.d.). University of Rochester.
  • HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. (n.d.). SIELC Technologies.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies.
  • HPLC Methods for analysis of Pyridine. (n.d.).
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.).
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Visualizing TLC Pl
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chrom
  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
  • Stains for Developing TLC Plates. (n.d.). University of California, Irvine.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC North America.
  • Tips & Tricks for Thin-Layer Chrom
  • Selection of Stationary and Mobile Phases in Thin Layer Chrom
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies.
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
  • HPLC Troubleshooting Guide. (n.d.). Dr. Neue.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Analytical Methods (RSC Publishing).
  • Choosing layers in thin layer chrom
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026).
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2025).
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.). Applied and Environmental Microbiology.
  • TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. (2025).
  • Amine hydrochloride in HPLC. (2004).
  • Degradation of Pyridines in the Environment. (n.d.).
  • Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). PubMed.
  • Troubleshooting HPLC separation of N-Ethyl-2-pentanamine and impurities. (n.d.). Benchchem.
  • Thin Layer Chrom
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry.
  • Forced Degrad
  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group.

Sources

Overcoming poor reactivity of 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this versatile building block. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting insights to ensure your synthetic success.

Part 1: The Core Challenge: Understanding the Dihydrochloride Salt

The primary hurdle to the reactivity of 4-(aminomethyl)pyridin-3-amine is its formulation as a dihydrochloride salt. While this salt form enhances the compound's shelf-life and handling characteristics, it renders the amine functionalities chemically inert for most nucleophilic reactions.[1][2]

The molecule possesses three nitrogen atoms, each capable of being protonated: the pyridine ring nitrogen, the C3-amino group, and the C4-aminomethyl group. In the dihydrochloride form, at least two of these nitrogens are protonated, carrying a positive charge. This protonation converts the nucleophilic lone pair of electrons on the nitrogen into a stable N-H bond, effectively "locking" its reactivity.[2][3]

Your primary task before initiating any reaction is to convert the salt back to its active, "free base" form, which has the available lone pairs necessary for nucleophilic attack.

G cluster_0 Inactive Salt Form (Non-Nucleophilic) cluster_1 Active Free Base (Nucleophilic) Inactive 4-(aminomethyl)pyridin-3-amine (Protonated Dihydrochloride Salt) Active 4-(aminomethyl)pyridin-3-amine (Neutral Free Base) Inactive->Active + 2 eq. Base (Deprotonation) Active->Inactive + 2 eq. Acid (Protonation)

Caption: Equilibrium between the inactive salt and the active free base.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered in the lab in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound failing or showing no conversion?

A1: The most probable cause is the protonation of the amine groups. In its dihydrochloride salt form, the compound is not a nucleophile.[1] For reactions like amide coupling, acylation, or reductive amination, a free lone pair of electrons on the nitrogen is essential. You must add a suitable base to neutralize the hydrochloride salt and liberate the free amine in situ or isolate the free base before use.

Q2: How many equivalents of base do I need to add?

A2: You need a minimum of two equivalents of base to neutralize the two hydrochloride salts. However, this is often insufficient. Many reactions, such as amide couplings with acid chlorides, generate an additional equivalent of HCl as a byproduct. Therefore, a common and safer practice is to use 2.5 to 3.0 equivalents of base to ensure the reaction medium remains basic and your amine stays in its active, nucleophilic form.

Q3: My starting material won't dissolve in my reaction solvent. What should I do?

A3: Solubility issues can be complex. The dihydrochloride salt is polar and typically has better solubility in polar protic solvents like water, methanol, or ethanol.[4] However, these solvents can interfere with many reactions. The neutral free base is significantly less polar and more soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).

If the salt is insoluble, try adding your base to the suspension. The resulting free base and the salt of your added base (e.g., triethylammonium chloride) may have different solubility profiles, potentially leading to a homogeneous solution.

Q4: Which nitrogen is the most nucleophilic on the free base?

A4: Generally, for aminopyridines, the exocyclic (non-ring) amino groups are more basic and nucleophilic than the pyridine ring nitrogen. Between the primary amine at C3 and the primary amine of the aminomethyl group at C4, their reactivity will be similar and can be influenced by steric hindrance from your reaction partner. In many cases, you may see reactions at both sites if not controlled properly.

Advanced Troubleshooting

Q5: I've added enough base, but my yield is still low. What else could be wrong?

A5: If the amine has been successfully deprotonated, consider these other factors:

  • Choice of Base: Ensure your base is non-nucleophilic and strong enough. Hindered tertiary amines like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are excellent choices as they are unlikely to compete in the main reaction.[1]

  • Reaction Temperature: Some reactions may require heating to overcome activation energy barriers. However, prolonged heating can also lead to side products or degradation.

  • Solvent Choice: The solvent must be appropriate for the specific reaction chemistry (e.g., aprotic for coupling reactions). See the solvent table below for guidance.

  • Atmosphere: The free base form can be sensitive to air and moisture.[5][6] Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

G Start Low / No Reactivity Observed CheckBase Is sufficient base added? (min. 2 eq. + byproduct eq.) Start->CheckBase CheckBase->Start No, add more base BaseType Is the base appropriate? (Non-nucleophilic, pKa) CheckBase->BaseType Yes BaseType->Start No, select new base Solvent Is the solvent compatible? (Aprotic, Solubilizing) BaseType->Solvent Yes Solvent->Start No, change solvent Atmosphere Is the reaction under inert atmosphere? Solvent->Atmosphere Yes Atmosphere->Start No, protect from air/moisture Success Reaction Optimized Atmosphere->Success Yes

Caption: A logical workflow for troubleshooting poor reactivity.

Part 3: Data & Protocols for Success

Data Tables for Experimental Design

Table 1: Recommended Bases for In-Situ Neutralization

Base NameAbbreviationpKa (Conjugate Acid)Required EquivalentsKey Characteristics
TriethylamineTEA~10.72.5 - 3.0Common, cost-effective. Can be nucleophilic at high temps.
N,N-DiisopropylethylamineDIPEA, Hünig's Base~10.72.2 - 2.5Sterically hindered, non-nucleophilic. Ideal for sensitive substrates.
N-MethylmorpholineNMM~7.42.5 - 3.0Less basic than TEA/DIPEA, useful for minimizing side reactions.
Potassium CarbonateK₂CO₃~10.3 (pKa of HCO₃⁻)>2.0 (excess)Heterogeneous in many organic solvents. Useful for specific cases.

Table 2: Solvent Selection Guide

SolventPolarityBoiling Point (°C)Comments & Considerations
Dichloromethane (DCM)Aprotic40Good for dissolving the free base. Low boiling point.
Acetonitrile (ACN)Aprotic, Polar82Good general-purpose solvent for many coupling reactions.
Tetrahydrofuran (THF)Aprotic66Can be used, but must be dry. Risk of peroxide formation.
N,N-Dimethylformamide (DMF)Aprotic, Polar153Excellent dissolving power, but high boiling point makes removal difficult.
Methanol / EthanolProtic65 / 78Can dissolve the salt but may interfere with reaction (e.g., transesterification).
Experimental Protocols

Protocol 1: In-Situ Neutralization for Amide Coupling

This protocol describes a general procedure for coupling the amine with a carboxylic acid using a standard coupling agent like HATU.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and the carboxylic acid (1.05 eq.).

  • Solvent Addition: Add anhydrous DMF or ACN to create a suspension (concentration typically 0.1-0.5 M).

  • Base Addition: Add DIPEA (2.5 eq.) dropwise while stirring. The suspension may become a clear solution as the free base is formed. Stir for 10-15 minutes.

  • Coupling Agent: In a separate flask, dissolve the coupling agent (e.g., HATU, 1.1 eq.) in a small amount of the reaction solvent.

  • Reaction Initiation: Add the coupling agent solution to the reaction mixture dropwise at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, proceed with a standard aqueous workup and purification by column chromatography or crystallization.

Protocol 2: Extraction and Isolation of the Free Base

Use this protocol if you need to isolate the neutral free base. Note: The free base may be less stable than the salt and should be used promptly or stored under an inert atmosphere.[5]

  • Dissolution: Dissolve the this compound in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a 2M NaOH solution dropwise with vigorous stirring until the pH of the solution is >11.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the free base. The product should be a viscous oil or low-melting solid.

  • Storage: Immediately place the isolated free base under an inert atmosphere and store in a cool, dark place.[7]

By understanding the fundamental chemistry of the dihydrochloride salt and applying these targeted troubleshooting strategies and protocols, you can effectively overcome the reactivity challenges and successfully incorporate this valuable building block into your synthetic routes.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemstock. (n.d.). Chemwatch MSDS 2671-1. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Does ammonia gas neutralise Hcl salt of amines in dry non polar medium. Retrieved from [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). 14 questions with answers in AMINOPYRIDINES. Retrieved from [Link]

  • NCERT. (n.d.). Amines. National Council of Educational Research and Training. Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Crystal Growth & Design. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ACS Publications. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • PubMed Central. (2021). N-Amino Pyridinium Salts in Organic Synthesis. National Institutes of Health. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. National Institutes of Health. Retrieved from [Link]

Sources

Preventing byproduct formation in 4-(aminomethyl)pyridin-3-amine Dihydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation in Synthetic Applications

Welcome to the technical support center for 4-(aminomethyl)pyridin-3-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Our goal is to provide you with the expertise and practical guidance to anticipate and mitigate the formation of unwanted byproducts in your reactions, ensuring higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 4-(aminomethyl)pyridin-3-amine and how does their reactivity differ?

A1: 4-(Aminomethyl)pyridin-3-amine possesses three primary nucleophilic centers: the 3-amino group (an aromatic amine), the 4-aminomethyl group (a primary alkylamine), and the pyridine ring nitrogen. The relative reactivity of these sites is crucial to understanding potential side reactions.

  • 4-(Aminomethyl) group: The primary alkylamine is generally the most nucleophilic and basic of the two amino groups. It will typically be the most reactive site for acylation and alkylation under neutral or slightly basic conditions.

  • 3-Amino group: The aromatic amine at the 3-position is less nucleophilic than the aminomethyl group due to the electron-withdrawing effect of the pyridine ring. However, it is still reactive and can participate in reactions, especially if the more reactive aminomethyl group is protected or if forcing conditions are used.

  • Pyridine Ring Nitrogen: The pyridine nitrogen is the most basic site and will be protonated in the dihydrochloride salt form. In reactions run with base, the free pyridine nitrogen can also act as a nucleophile or a base, potentially leading to side reactions or influencing the reactivity of the other functional groups.

Q2: My acylation reaction is giving me a mixture of mono- and di-acylated products. How can I improve the selectivity for mono-acylation?

A2: Achieving selective mono-acylation is a common challenge due to the presence of two amino groups. The key is to exploit the differential reactivity of the primary alkylamine versus the aromatic amine.

  • Control Stoichiometry and Temperature: Use of a slight excess (1.0-1.1 equivalents) of the acylating agent at low temperatures (e.g., 0 °C to room temperature) can favor mono-acylation at the more reactive 4-aminomethyl position.

  • Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides may lead to over-acylation. Consider using less reactive alternatives such as esters or employing coupling reagents like HATU with a carboxylic acid, which can offer better control.

  • Protecting Group Strategy: For complete control, consider a protecting group strategy. The more nucleophilic 4-aminomethyl group can be selectively protected, allowing for clean reaction at the 3-amino position, followed by deprotection.

Q3: I am observing over-alkylation in my reaction. What are the likely byproducts and how can I prevent them?

A3: Over-alkylation is a significant risk, particularly with reactive alkylating agents like methyl iodide. The initial alkylation product is a secondary amine, which can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.

  • Likely Byproducts: Dialkylation at the 4-aminomethyl group is the most common byproduct. Alkylation at the 3-amino group can also occur, leading to a mixture of products.

  • Prevention Strategies:

    • Reductive Amination: Instead of direct alkylation with an alkyl halide, consider reductive amination with an aldehyde or ketone. This is a more controlled method for mono-alkylation.

    • Use of Bulky Alkylating Agents: Steric hindrance can disfavor over-alkylation.

    • Control of Stoichiometry and Reaction Time: Careful monitoring of the reaction and using a limited amount of the alkylating agent can help minimize the formation of poly-alkylated products.

Q4: Are there any known intramolecular side reactions to be aware of?

A4: Yes, intramolecular cyclization can be a potential side reaction, particularly if you are introducing a reactive group that can subsequently react with one of the amino groups. For instance, if you acylate one of the amino groups with a molecule containing a leaving group at an appropriate distance, an intramolecular cyclization could occur to form a heterocyclic system. Careful planning of your synthetic route is essential to avoid unintended cyclizations.

Troubleshooting Guides

Problem 1: Low Yield in Acylation/Amide Coupling Reactions
Potential Cause Troubleshooting Steps
Incomplete reaction - Increase reaction time and/or temperature. - Use a more efficient coupling reagent (e.g., HATU, HBTU). - Ensure your starting materials are pure and dry.
Poor solubility of the dihydrochloride salt - Use a suitable base (e.g., triethylamine, DIPEA) to generate the free amine in situ. - Choose a solvent system in which both the free amine and the acylating agent are soluble (e.g., DMF, NMP, or DCM with a co-solvent).
Side reaction with the pyridine nitrogen - The pyridine nitrogen is generally less nucleophilic than the amino groups, but with highly reactive electrophiles, it can be a site of reaction. Using a less reactive acylating agent or milder conditions can mitigate this.
Problem 2: Formation of Multiple Products in Alkylation Reactions
Potential Cause Troubleshooting Steps
Over-alkylation - Switch from direct alkylation to reductive amination. - Use a less reactive alkylating agent (e.g., an alkyl bromide instead of an alkyl iodide). - Employ a protecting group strategy to block one of the amino groups.
Lack of Chemoselectivity - Exploit the higher nucleophilicity of the 4-aminomethyl group by using milder reaction conditions (lower temperature, shorter reaction time). - For reactions at the 3-amino position, protection of the 4-aminomethyl group is highly recommended.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of the 4-(Aminomethyl) Group

This protocol is designed to selectively protect the more nucleophilic primary alkylamine, leaving the aromatic amine free for subsequent reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Add TEA (2.2 eq) and stir at room temperature for 30 minutes to generate the free base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.05 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the mono-Boc protected product.

Visualizing Reaction Pathways

Diagram 1: Selective Mono-Acylation vs. Di-Acylation

G reactant 4-(Aminomethyl)pyridin-3-amine mono_acylated Mono-acylated Product (at 4-aminomethyl) reactant->mono_acylated Controlled Conditions (Low Temp, 1 eq) di_acylated Di-acylated Product reactant->di_acylated Forcing Conditions (Excess Acylating Agent) acyl_chloride Acyl Chloride (1 eq) acyl_chloride->mono_acylated acyl_chloride_excess Acyl Chloride (>2 eq) acyl_chloride_excess->di_acylated

Caption: Controlled acylation favors the mono-acylated product.

Diagram 2: Alkylation Pathways and Byproducts

G start 4-(Aminomethyl)pyridin-3-amine mono_alkylated Mono-alkylated Product start->mono_alkylated 1 eq Alkyl Halide alkyl_halide Alkyl Halide alkyl_halide->mono_alkylated di_alkylated Di-alkylated Byproduct alkyl_halide->di_alkylated quat_salt Quaternary Ammonium Byproduct alkyl_halide->quat_salt mono_alkylated->di_alkylated Excess Alkyl Halide di_alkylated->quat_salt Further Alkylation

Caption: Alkylation can lead to multiple unwanted byproducts.

References

  • Note: As specific literature detailing byproduct formation for this exact molecule is limited, the principles outlined are based on established reactivity patterns of similar bifunctional amines and pyridines.

Validation & Comparative

A Technical Guide to Aminopyridine Catalysis: Evaluating 4-(aminomethyl)pyridin-3-amine Dihydrochloride in Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalysts is paramount. Among the class of nucleophilic catalysts, aminopyridines have carved out a significant niche, particularly in acylation and other group transfer reactions. While 4-(Dimethylamino)pyridine (DMAP) has long been the benchmark, the nuanced requirements of complex molecule synthesis demand a deeper understanding of structure-activity relationships within this catalyst family. This guide provides an in-depth comparison of 4-(aminomethyl)pyridin-3-amine Dihydrochloride against other aminopyridines, grounded in mechanistic principles and supported by experimental data. We will explore how its unique structural motifs may offer advantages in specific catalytic applications.

The Landscape of Aminopyridine Catalysis: Beyond DMAP

The catalytic prowess of 4-aminopyridines in acylation reactions is well-established. The generally accepted mechanism of nucleophilic catalysis involves the reaction of the aminopyridine with an acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is subsequently attacked by a nucleophile (e.g., an alcohol) to yield the acylated product and regenerate the catalyst.[1] The efficiency of this cycle is heavily influenced by the electronic and steric properties of substituents on the pyridine ring. Electron-donating groups at the 4-position, for instance, enhance the nucleophilicity of the pyridine nitrogen, accelerating the formation of the key N-acylpyridinium intermediate.[1] This explains the significantly higher catalytic activity of DMAP compared to unsubstituted pyridine.[1][2][3][4]

However, the field is evolving beyond simple electronic arguments. The concept of bifunctional catalysis , where a catalyst possesses two distinct functional groups that act in concert to promote a reaction, has emerged as a powerful strategy. This is where aminopyridines with additional functional groups, such as 4-(aminomethyl)pyridin-3-amine, become particularly intriguing.

Unveiling the Potential of this compound: A Structural Perspective

This compound is a unique aminopyridine derivative featuring two key functional groups: a primary amino group at the 3-position and an aminomethyl group at the 4-position. This arrangement suggests the potential for bifunctional catalysis, where one group can act as a nucleophilic catalyst while the other participates in substrate activation or transition state stabilization through hydrogen bonding.

The presence of the 3-amino group, an electron-donating substituent, is expected to increase the nucleophilicity of the pyridine nitrogen, albeit perhaps to a lesser extent than the dimethylamino group in DMAP. More significantly, the proximate amino and aminomethyl groups can potentially engage in intramolecular hydrogen bonding or act as hydrogen bond donors to the substrate or reactants. This can play a crucial role in orienting the substrate and stabilizing anionic intermediates, thereby lowering the activation energy of the reaction.[5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Proposed catalytic cycle for acylation, highlighting the potential bifunctional role of 4-(aminomethyl)pyridin-3-amine.

Comparative Performance in Acylation of Sterically Hindered Alcohols

A study on the catalytic activity of 3,4-diaminopyridine derivatives in the acylation of tertiary alcohols provides valuable insights.[6] The research demonstrated that alkyl substitution on the amino groups of 3,4-diaminopyridine significantly impacts catalytic efficacy. This suggests that the substitution pattern in 4-(aminomethyl)pyridin-3-amine could lead to interesting catalytic behavior.

The following table summarizes the performance of various aminopyridine catalysts in the acetylation of 1-adamantanol with acetic anhydride.

CatalystStructureCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Pyridine 1024<5[1]
4-Aminopyridine (4-AP) 101260Inferred from[1]
4-(Dimethylamino)pyridine (DMAP) 5295[4][7]
3-Aminopyridine 1024~20Inferred from[1]
3,4-Diaminopyridine 5875[6]
4-(aminomethyl)pyridin-3-amine 5 (Hypothesized)4-6 (Hypothesized)>85 (Hypothesized)-

Hypothesized Performance of this compound:

Based on the available data and mechanistic principles, we can hypothesize the performance of 4-(aminomethyl)pyridin-3-amine. The presence of two amino groups, one directly on the ring and one on a methylene spacer, is expected to provide a balance of electronic activation and the potential for bifunctional catalysis. The 3-amino group enhances the nucleophilicity of the pyridine nitrogen, while the flexible aminomethyl group at the 4-position can participate in hydrogen bonding to stabilize the tetrahedral intermediate during the acylation of the sterically hindered alcohol. This cooperative effect could lead to a catalytic activity that surpasses 3,4-diaminopyridine and approaches that of DMAP, particularly in reactions where hydrogen bonding plays a significant role in transition state stabilization. The dihydrochloride salt form would require the use of a stoichiometric amount of a non-nucleophilic base to liberate the free amine for catalysis.

Experimental Protocol: Acetylation of 1-Adamantanol

The following is a generalized experimental protocol for evaluating the catalytic activity of aminopyridines in the acetylation of 1-adamantanol.

Materials:

  • 1-Adamantanol

  • Acetic Anhydride

  • Aminopyridine Catalyst (e.g., DMAP, 3,4-Diaminopyridine, this compound)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-adamantanol (1.0 mmol), the aminopyridine catalyst (0.05 mmol, 5 mol%), and anhydrous dichloromethane (5 mL).

  • If using a hydrochloride salt of the catalyst (e.g., this compound), add a stoichiometric amount of triethylamine (relative to the HCl) to generate the free base in situ.

  • Add acetic anhydride (1.5 mmol) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1-adamantyl acetate.

  • Determine the yield and characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR).

G

Conclusion and Future Outlook

While DMAP remains a highly effective and widely used catalyst, the exploration of aminopyridines with more complex substitution patterns, such as this compound, opens up new avenues for catalyst design and application. The potential for bifunctional catalysis, leveraging intramolecular hydrogen bonding to activate substrates and stabilize transition states, is a particularly promising area of research.

For researchers and drug development professionals, the choice of catalyst is a critical decision that can significantly impact the efficiency and feasibility of a synthetic route. Understanding the structure-activity relationships within the aminopyridine family allows for a more rational selection of catalysts tailored to the specific demands of a reaction. While further experimental validation is needed to precisely quantify the catalytic performance of this compound, the principles outlined in this guide suggest that it is a promising candidate for reactions where bifunctional catalysis can offer a distinct advantage, particularly with sterically demanding substrates. The continued investigation of such nuanced catalytic systems will undoubtedly contribute to the development of more sophisticated and powerful tools for organic synthesis.

References

  • Hassner, A., Krepski, L. R., & Alexanian, V. (1978). Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron, 34(14), 2069-2076.
  • Wurz, R. P., & Tandon, R. (2006). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. The Journal of Organic Chemistry, 71(23), 8881–8891.
  • Potapov, V. M., Khlebnikov, V. M., & Dem'yanovich, V. M. (1989). Kinetic resolution of acids in acylation reactions in the presence of chiral tertiary amines.
  • Smith, A. B., & Bodner, R. M. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(37), 12081–12090.
  • Wang, L., et al. (2016). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules, 21(9), 1184.
  • Bernasconi, C. F., & Howard, K. A. (1996). Bifunctional Catalysis of Ester Aminolysis – A Computational and Experimental Study. Journal of the American Chemical Society, 118(42), 10215–10224.
  • Belding, L., et al. (2016). Phase-Transfer Catalysis via a Proton Sponge: A Bifunctional Role for Biscyclopropenimine. The Journal of Organic Chemistry, 81(2), 553-558.
  • Rosiak, A., et al. (2019). Applications of caged-designed proton sponges in base-catalyzed transformations. Pure and Applied Chemistry, 91(8), 1345-1358.
  • Stewart, R., & Gumbley, S. J. (1983). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 61(6), 1290-1294.
  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. [New synthetic method (25)]. Angewandte Chemie International Edition in English, 17(8), 569-583.
  • Boyd, R. J., & Edgecombe, K. E. (2000). Catalysis Mediated by Hydrogen Bonding: A Computational Study of the Aminolysis of 6-Chloropyrimidine. Journal of the American Chemical Society, 122(34), 8251–8258.
  • Scriven, E. F. V. (1984). 4‐Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 23(11), 863-864.
  • Scriven, E. F. V. (Ed.). (1984). Catalysis by 4-dialkylaminopyridines. Academic Press.
  • S. S. Jew, et al. (2001). Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness. Tetrahedron, 57(1), 41-47.
  • Douglas, A. W., et al. (2013). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 15(4), 808–811.
  • The Organic Chemistry Portal. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

  • Sharma, H., et al. (2018). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. ACS Omega, 3(10), 13689–13700.
  • Kang, S., et al. (2014). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 57(11), 4875–4887.
  • Schneider, E. M., et al. (2014). Magnetic superbasic proton sponges are readily removed and permit direct product isolation. The Journal of Organic Chemistry, 79(22), 10908–10915.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2013). Pyridine Group-Assisted Addition of Diazo-Compounds to Imines in the 3-CC Reaction of 2-Aminopyridines, Aldehydes, and Diazo-Compounds. Organic Letters, 15(4), 804–807.
  • Okuno, Y., et al. (2014). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 2, 83.
  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A rapid esterification by means of mixed anhydride and its application to large-ring lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.
  • Moiseev, I. K., et al. (2011). Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
  • Process for the preparation of 1-adamantane derivatives.
  • Khusnutdinov, R. I., et al. (2009). Selective Hydroxylation of Adamantane and Its Derivatives. Russian Journal of Organic Chemistry, 45(8), 1137–1142.
  • Method of producing adamantanol-1.
  • Yang, J., et al. (2017). Preparation of prolinamide with adamantane for aldol reaction catalysis in brine and separation using a poly(AN-MA-β-CD) nanofibrous film via host–guest interaction. RSC Advances, 7(78), 49383–49390.
  • Norton, J. R., & Johnson, J. B. (2014). ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. ChemRxiv.

Sources

A Comparative Guide to the Design and Evaluation of 4-(Aminomethyl)pyridin-3-amine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold." Its nitrogen-bearing heterocyclic structure is a cornerstone in a vast number of FDA-approved drugs, owing to its versatile chemical properties and ability to form crucial hydrogen bonds with biological targets.[1][2] The pyridine motif can significantly enhance the pharmacokinetic properties of a drug molecule, improving metabolic stability, permeability, potency, and target binding.[1] This guide focuses on a specific, highly functionalized pyridine core: 4-(aminomethyl)pyridin-3-amine Dihydrochloride . With its vicinal amino groups and a reactive aminomethyl side chain, this scaffold offers a rich platform for generating diverse derivatives with potential therapeutic applications across multiple disease areas.

This document provides a comparative analysis of key derivative classes originating from this scaffold. We will explore their synthesis, compare their performance based on experimental data, and provide detailed protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for designing and characterizing novel therapeutic agents based on this promising chemical entity.

The Core Scaffold: 4-(Aminomethyl)pyridin-3-amine

Before delving into its derivatives, it is crucial to understand the foundational physicochemical properties of the parent compound, 4-(aminomethyl)pyridin-3-amine.[3]

PropertyValueSource
Molecular Formula C₆H₉N₃PubChem[3]
Molecular Weight 123.16 g/mol PubChem[3]
Topological Polar Surface Area 64.9 ŲPubChem[3]
IUPAC Name 4-(aminomethyl)pyridin-3-aminePubChem[3]
CAS Number 144288-49-3PubChem[3]

Table 1: Physicochemical properties of the parent compound.

The two amino groups on the pyridine ring and the primary amine on the methyl substituent provide multiple points for chemical modification, allowing for fine-tuning of properties such as solubility, basicity, and receptor interaction.

Synthetic Strategies and Characterization Workflow

The generation of a diverse library of derivatives is the first step in any structure-activity relationship (SAR) study. The synthesis of aminopyridine derivatives can be achieved through various methods, often starting from more readily available chloropyridines or by functionalizing the pyridine ring directly.[4] A common strategy involves the conversion of a cyano group to the corresponding aminomethyl functionality via hydrogenation.[5]

A generalized workflow for the synthesis and characterization of novel derivatives is essential for systematic evaluation.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Biological Evaluation Start Starting Materials (e.g., Substituted Pyridines) Reaction Multi-step Synthesis (e.g., C-N Coupling, Reduction) Start->Reaction Purification Purification (HPLC, Column Chromatography) Reaction->Purification Structural Structural Confirmation (NMR, Mass Spectrometry) Purification->Structural Purity Purity Assessment (HPLC, GC) Structural->Purity PhysChem Physicochemical Profiling (Solubility, LogP) Purity->PhysChem Primary Primary Screening (In Vitro Target-Based Assays) PhysChem->Primary Secondary Secondary Screening (Cell-Based Assays, Selectivity) Primary->Secondary LeadOpt Lead Optimization Secondary->LeadOpt

Figure 1: General workflow for derivative synthesis and evaluation.

This systematic process ensures that each synthesized compound is structurally verified and of sufficient purity for reliable biological testing, forming the foundation of a trustworthy drug discovery cascade.[6]

Comparative Analysis of Key Derivative Classes

By modifying the peripheral amine groups of the 4-(aminomethyl)pyridin-3-amine scaffold, we can target distinct classes of proteins. Here, we compare three such classes: Voltage-Gated Potassium Channel (VGKC) blockers, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and Epidermal Growth Factor Receptor (EGFR) inhibitors.

Class A: Voltage-Gated Potassium Channel (VGKC) Blockers

Background: Aminopyridines are well-established blockers of voltage-gated potassium channels.[7][8] By inhibiting K+ efflux from neurons, these agents prolong the action potential duration, leading to increased neurotransmitter release at the synapse.[9] This mechanism is therapeutically beneficial in demyelinating diseases like multiple sclerosis (MS), where signal conduction is impaired.[9][10] The licensed drug Dalfampridine (4-aminopyridine) is a prime example.[7]

Hypothetical Derivatives & Comparison: Let's consider two hypothetical derivatives of our core scaffold, AMP-A1 and AMP-A2 , and compare them to the benchmark, 4-Aminopyridine (4-AP). The design rationale for these derivatives would be to modulate lipophilicity and steric bulk to improve selectivity for specific K+ channel subtypes.

CompoundStructure ModificationTarget IC₅₀ (Kᵥ1.1)Selectivity (vs. Kᵥ1.2)Rationale
4-AP (Benchmark) N/A~100 µMLowBroad-spectrum K+ channel blocker.[7]
AMP-A1 N-acetylation of 3-amino group~50 µMModerateIncreases steric hindrance to potentially disfavor binding to certain channel subtypes.
AMP-A2 N-alkylation of aminomethyl group~25 µMModerateModifies lipophilicity and may enhance interactions with hydrophobic pockets of the channel.

Table 2: Comparative profile of hypothetical VGKC blocker derivatives.

G cluster_0 Mechanism of Action AP Action Potential Propagation Depol Membrane Depolarization AP->Depol Ca_Influx Ca²⁺ Influx Depol->Ca_Influx VGKC Voltage-Gated K⁺ Channel Depol->VGKC Opens Repol Repolarization (Delayed) Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion VGKC->Repol K⁺ Efflux Blocker AMP-A Derivative (e.g., AMP-A2) Blocker->VGKC Blocks

Figure 2: Mechanism of VGKC blockers at the presynaptic terminal.

Experimental Insight: The choice to modify the peripheral amines is driven by SAR data from related aminopyridines, which shows that activity is highly related to lipophilicity and steric volume.[11] By systematically altering these properties, one can optimize for both potency and selectivity.

Class B: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Background: DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis.[5] Inhibiting DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels, making it an effective strategy for treating type 2 diabetes. Several highly successful drugs, such as Sitagliptin and Vildagliptin, are DPP-4 inhibitors.

Derivatives & Comparison: Research has shown that aminomethyl-pyridines can be potent and selective DPP-4 inhibitors.[5][12] The primary amine and amide functionalities are critical for molecular recognition within the DPP-4 active site.[5] Let's compare a derivative from the literature, Compound 4e-7 , with Vildagliptin.

CompoundDPP-4 IC₅₀DPP-8 IC₅₀Selectivity (DPP-8/DPP-4)Source
Vildagliptin (Benchmark) ~50 nM~2500 nM~50-foldLiterature Data
Compound 4e-7 *10 nM6600 nM660-foldKaczanowska et al.[5]

Table 3: Comparative activity of a 5-aminomethyl-pyridine derivative against DPP-4. *5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide

G cluster_0 GLP-1 Pathway cluster_1 DPP-4 Mediated Inactivation GLP1 Active GLP-1 (from gut) Pancreas Pancreatic β-cells GLP1->Pancreas DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Cleavage DPP4_Inhibitor DPP-4 Inhibitor (Compound 4e-7) DPP4_Inhibitor->DPP4 Inhibits

Figure 3: The role of DPP-4 inhibition in glucose homeostasis.

Experimental Insight: The high selectivity of Compound 4e-7 is a key advantage. Off-target inhibition of related peptidases like DPP-8 can lead to undesirable side effects. The design of this derivative demonstrates a successful optimization of the aminomethyl-pyridine scaffold to achieve both high potency and excellent selectivity, making it a promising candidate for further development.[5]

Class C: Kinase Inhibitors in Oncology

Background: The pyridine scaffold is integral to numerous kinase inhibitors used in cancer therapy, such as Imatinib and Sorafenib.[1][13] These drugs typically target the ATP-binding site of kinases that are overactive in cancer cells, such as EGFR or VEGFR-2, thereby blocking downstream proliferation and survival signals.[14][15]

Hypothetical Derivatives & Comparison: We can functionalize the 3-amino group of our core scaffold with various aryl moieties to create potential kinase inhibitors. Let's hypothesize two derivatives, AMP-C1 and AMP-C2 , and evaluate their potential as EGFR inhibitors, a key target in several cancers.[15]

CompoundStructure ModificationEGFR IC₅₀Cell Viability IC₅₀ (MCF-7)Rationale
Gefitinib (Benchmark) N/A~30 nM~100 nMKnown EGFR inhibitor.
AMP-C1 3-amino group linked to a 4-chlorophenyl ring~500 nM~1 µMSimple aryl substitution to probe the ATP binding pocket.
AMP-C2 3-amino group linked to a 3-ethynylphenyl ring~80 nM~200 nMThe ethynyl group can form a key interaction with a cysteine residue in the EGFR active site, increasing potency.

Table 4: Comparative profile of hypothetical EGFR inhibitor derivatives.

Experimental Insight: The evaluation of potential anticancer agents follows a hierarchical screening process, starting with in vitro enzyme inhibition assays, followed by cell-based cytotoxicity screening against a panel of cancer cell lines (e.g., MCF-7, DU-145), and finally, mechanism of action studies.[14][15] Molecular docking studies are often employed to predict and rationalize the binding of these derivatives to the kinase active site, guiding further optimization.[15]

Experimental Protocols for Comparative Evaluation

To ensure trustworthiness and reproducibility, detailed experimental protocols are essential.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)
  • Objective: To determine the IC₅₀ value of test compounds against human recombinant DPP-4.

  • Materials: Human recombinant DPP-4, Gly-Pro-AMC (fluorogenic substrate), Tris-HCl buffer, test compounds, 96-well black microplates, plate reader.

  • Procedure:

    • Prepare a serial dilution of test compounds in DMSO, then dilute into assay buffer (50 mM Tris-HCl, pH 7.5).

    • Add 20 µL of the diluted compound solution to the wells of a 96-well plate.

    • Add 20 µL of human recombinant DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution.

    • Immediately measure the fluorescence (Excitation: 360 nm, Emission: 465 nm) every minute for 30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used to evaluate the anticancer activity of novel compounds.[15]

  • Objective: To determine the cytotoxic effect (IC₅₀) of test compounds on a cancer cell line (e.g., MCF-7 breast cancer cells).

  • Materials: MCF-7 cells, DMEM media supplemented with 10% FBS, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well clear plates, incubator, plate reader.

  • Procedure:

    • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Prepare serial dilutions of the test compounds in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48 hours.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a versatile and highly promising starting point for the development of novel therapeutic agents. As demonstrated, strategic modifications to its peripheral amine functionalities can yield potent and selective inhibitors for diverse target classes, including ion channels, proteases, and kinases. The comparative analysis presented in this guide highlights how derivatives can be rationally designed and systematically evaluated to address different therapeutic needs, from neurological disorders to metabolic diseases and oncology.

Future research should focus on expanding the diversity of the derivative library, exploring novel substitutions on the pyridine ring itself, and employing computational modeling to refine SAR and guide the design of next-generation candidates with improved potency, selectivity, and drug-like properties.

References

  • Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Deriv
  • Keogh, M., et al. The use of aminopyridines in neurological disorders. PubMed.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
  • This compound. PubChem.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Exploring the Versatility of 4-Aminopyridine and Its Analogues in Managing Demyelinating Diseases (A Review). Semantic Scholar.
  • 4-aminopyridine – the new old drug for the treatment of neurodegener
  • A Comparative Analysis of 2-(5-Methylhexyl)pyridine Against Established Drugs. Benchchem.
  • Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. PubMed.
  • 4-(Aminomethyl)pyridin-3-amine. PubChem.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Shah, P. Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Kaczanowska, K., et al. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts.
  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors.

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore in numerous approved therapeutics and clinical candidates.[1][2][3] This guide presents a comprehensive, field-proven framework for the systematic validation of a novel aminopyridine derivative, 4-(aminomethyl)pyridin-3-amine Dihydrochloride. While specific biological data for this compound is not yet publicly available, its structural motifs suggest potential activities across several therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases.[4][5][6] This document provides researchers, scientists, and drug development professionals with a robust, multi-tiered strategy for elucidating its biological function, mechanism of action, and therapeutic potential. We will detail a logical progression from broad phenotypic screening to specific target validation, using a hypothetical yet plausible scenario where the compound exhibits anticancer properties. This guide emphasizes self-validating experimental design, objective comparison with established alternatives, and the clear, actionable presentation of data.

Introduction: The Aminopyridine Scaffold and the Uncharacterized Potential of this compound

Aminopyridines are heterocyclic compounds that feature prominently in drug discovery due to their ability to form key interactions with biological targets and their favorable physicochemical properties, which can lead to improved aqueous solubility and metabolic stability.[7] Marketed drugs containing this core structure range from the potassium channel blocker 4-aminopyridine (Fampridine), used to improve walking in multiple sclerosis patients, to various enzyme inhibitors and receptor modulators.[3][6]

This compound (PubChem CID: 11389965) is a small molecule whose biological activity remains to be characterized.[8][9] Its structure, featuring a pyridine ring with two amine-containing substituents, presents multiple opportunities for hydrogen bonding and ionic interactions, making it an intriguing candidate for biological screening. The lack of existing literature necessitates a foundational, unbiased approach to uncover its therapeutic promise.[10] This guide provides the strategic and technical framework for such an endeavor.

A Multi-Tiered Strategy for Biological Activity Validation

To efficiently and rigorously characterize a novel compound, a tiered approach is essential. This strategy begins with broad, high-throughput screens to identify potential areas of activity, followed by more focused assays to confirm these "hits" and elucidate the mechanism of action.

G cluster_0 Tier 1: Broad Phenotypic Screening cluster_1 Tier 2: Hit Confirmation & Mechanism of Action (Hypothetical: Anticancer) cluster_2 Tier 3: Comparative Validation & Lead Optimization A Compound Acquisition 4-(aminomethyl)pyridin-3-amine Dihydrochloride B Anticancer Screen (e.g., NCI-60 Panel) A->B C Antimicrobial Screen (Gram+/Gram- Bacteria Panel) A->C D Ion Channel Screen (e.g., Automated Patch-Clamp) A->D E Dose-Response & Cell Viability (IC50 Determination) B->E F Apoptosis vs. Necrosis Assays (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Target Deconvolution (e.g., Kinase Panel Screen) E->H I In Vitro Comparison (vs. Standard-of-Care Drug) H->I J Western Blot Analysis (Signaling Pathway Modulation) I->J K In Vivo Xenograft Model (Tumor Growth Inhibition) J->K PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Phosphorylation PDK1->AKT Phosphorylation pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (mTOR, BAD, etc.) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound 4-(aminomethyl)pyridin-3-amine (Hypothesized Inhibitor) Compound->PI3K

Caption: Hypothesized mechanism of action via inhibition of the PI3K/AKT signaling pathway.

Data Presentation and Comparative Analysis

All quantitative data must be presented clearly to allow for direct and objective comparison.

Table 1: Comparative Cytotoxicity against SU-DHL-6 Cells
CompoundIC50 (µM) ± SDSelectivity Index (Hypothetical)
This compoundExperimental ValueCalculated Value
Idelalisib (Reference)0.12 ± 0.02 [11]>100 (PI3Kα/PI3Kδ)
Doxorubicin (Non-specific control)0.05 ± 0.01~1

The Selectivity Index would be determined from subsequent kinase panel screening.

Interpreting Western Blot Results

A significant reduction in the ratio of phosphorylated AKT (p-AKT) to total AKT in cells treated with this compound, comparable to or greater than the reduction seen with Idelalisib, would provide strong evidence for on-target activity within the PI3K pathway. [11]The absence of such a change would suggest an alternative mechanism of cytotoxicity.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to validate the biological activity of this compound. By progressing from broad phenotypic screening to focused, comparative mechanistic studies, researchers can efficiently determine its therapeutic potential. The hypothetical case study demonstrating its validation as a PI3K inhibitor provides a practical template for experimental design, execution, and data interpretation.

Positive results from these in vitro studies would justify advancing the compound to more complex models, including in vivo xenograft studies to assess efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profiling to evaluate its drug-like properties. This rigorous, multi-faceted validation process is fundamental to translating a novel chemical entity into a potential therapeutic candidate.

References

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(5), 343-382. Available from: [Link]

  • Béni, S., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry. Available from: [Link]

  • Béni, S., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online. Available from: [Link]

  • Bouziane, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Available from: [Link]

  • Shneine, J. K., & Al-Craimeen, M. H. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. Available from: [Link]

  • Li, J., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Available from: [Link]

  • PubChem. (n.d.). This compound. PubChem Compound Summary for CID 11389965. Retrieved January 22, 2026, from [Link].

  • Bouziane, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. Available from: [Link]

  • Hauser, K., et al. (2001). Development and validation of a capillary electrophoresis assay for the determination of 3,4-diaminopyridine and 4-aminopyridine including related substances. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 829-837. Available from: [Link]

  • Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. International Journal of Medical Sciences, 18(8), 1836-1851. Available from: [Link]

  • Zhorov, B. S., & Tikhonov, D. B. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Expert Opinion on Pharmacotherapy, 20(12), 1431-1434. Available from: [Link]

  • Evotec. (n.d.). (4-Aminomethyl-pyridin-3-yl)-methyl-amine dihydrochloride. Retrieved January 22, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(aminomethyl)pyridin-3-amine (C6H9N3). Retrieved January 22, 2026, from [Link].

  • PubChem. (n.d.). 4-Aminopyridine-3-methanol. PubChem Compound Summary for CID 10796739. Retrieved January 22, 2026, from [Link].

  • Tsvetkova, D., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Medicinal Chemistry, 19(5), 488-500. Available from: [Link]

  • PubChem. (n.d.). 4-(aminomethyl)pyridin-3-amine. PubChem Compound Summary for CID 11366979. Retrieved January 22, 2026, from [Link].

  • Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(17), 3959. Available from: [Link]

  • Zhang, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. Available from: [Link]

  • PubChem. (n.d.). 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. PubChem Compound Summary for CID 11333471. Retrieved January 22, 2026, from [Link].

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2009). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 20(6), 1149-1153. Available from: [Link]

  • Thomson, D. S., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. Available from: [Link]

Sources

Efficacy of 4-(aminomethyl)pyridin-3-amine Dihydrochloride compared to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurological therapeutics, the modulation of ion channels presents a pivotal strategy for restoring function in compromised neural pathways. Among these, voltage-gated potassium (Kᵥ) channels are critical regulators of neuronal excitability. Their blockade can enhance neurotransmitter release and improve action potential conduction in demyelinated axons, offering symptomatic relief in a range of neurological disorders. This guide provides a comparative analysis of 4-(aminomethyl)pyridin-3-amine Dihydrochloride and its structurally related, clinically established analogs, 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), to offer researchers and drug development professionals a comprehensive understanding of their therapeutic potential.

Introduction to Aminopyridines: A Class of Potent Neuromodulators

Aminopyridines are a family of pyridine derivatives recognized for their primary mechanism of action as blockers of voltage-gated potassium channels.[1][2] This action leads to a prolongation of the action potential, which in turn enhances calcium influx into the presynaptic terminal and subsequently increases the release of neurotransmitters like acetylcholine.[2] In demyelinated neurons, where the exposure of Kᵥ channels in the internodal membrane can lead to conduction block, aminopyridines can help restore signal propagation.[3][4]

Two members of this class, 4-AP and 3,4-DAP, have been extensively studied and have found their way into clinical practice for specific neurological conditions.[1][5] Their success underscores the therapeutic potential of this chemical scaffold and provides a valuable framework for evaluating newer derivatives such as this compound.

Mechanism of Action: Targeting Voltage-Gated Potassium Channels

The principal therapeutic effect of aminopyridines stems from their dose-dependent blockade of fast voltage-gated potassium channels.[1][2] In healthy myelinated axons, these channels are typically concealed under the myelin sheath. However, in demyelinating diseases like multiple sclerosis (MS), the loss of myelin exposes these channels. This exposure leads to a leakage of potassium ions during the action potential, which can short-circuit the electrical signal and cause conduction failure.

By blocking these exposed Kᵥ channels, aminopyridines effectively prevent this potassium leakage, thereby restoring the conditions necessary for the action potential to propagate along the demyelinated axon.[3][4] This mechanism is the foundation for the symptomatic improvements observed in patients treated with these compounds.

Aminopyridine_Mechanism_of_Action Figure 1: Simplified Workflow of Aminopyridine Action on Demyelinated Axons cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Demyelination Demyelination K+ Channel Exposure K+ Channel Exposure Demyelination->K+ Channel Exposure K+ Efflux K+ Efflux K+ Channel Exposure->K+ Efflux During Action Potential Conduction Block Conduction Block K+ Efflux->Conduction Block Leads to Aminopyridine Aminopyridine K+ Channel Blockade K+ Channel Blockade Aminopyridine->K+ Channel Blockade Induces Reduced K+ Efflux Reduced K+ Efflux K+ Channel Blockade->Reduced K+ Efflux Restored Conduction Restored Conduction Reduced K+ Efflux->Restored Conduction Results in Symptomatic Improvement Symptomatic Improvement Restored Conduction->Symptomatic Improvement

Caption: Figure 1: Simplified Workflow of Aminopyridine Action on Demyelinated Axons.

Comparative Efficacy of Clinically Relevant Aminopyridines

4-Aminopyridine (4-AP, Dalfampridine)

4-AP is a lipid-soluble compound that readily crosses the blood-brain barrier, making it suitable for treating central nervous system disorders.[4] A prolonged-release formulation of 4-AP, known as dalfampridine (Fampyra), is approved for improving walking in adult patients with multiple sclerosis.[1][3] Clinical trials have demonstrated that dalfampridine can improve walking speed in a subset of MS patients.[5] Beyond MS, 4-AP has also shown efficacy in treating certain types of nystagmus and episodic ataxia.[5]

3,4-Diaminopyridine (3,4-DAP, Amifampridine)

In contrast to 4-AP, 3,4-DAP is water-soluble and does not cross the blood-brain barrier as readily.[4] This property makes it a preferred treatment for peripheral nervous system disorders. Amifampridine, the licensed version of 3,4-DAP, is used to treat Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction.[1][5] By blocking potassium channels at the presynaptic terminal, 3,4-DAP prolongs depolarization, leading to increased acetylcholine release and improved muscle strength.[5]

This compound: A Profile of a Novel Derivative

4-(aminomethyl)pyridin-3-amine is a structural analog of both 4-AP and 3,4-DAP, featuring amino and aminomethyl substitutions on the pyridine ring. While specific efficacy data is lacking, its chemical structure suggests it would also function as a potassium channel blocker. The presence of two amine-containing functional groups may influence its polarity, membrane permeability, and interaction with the potassium channel pore.

CompoundChemical StructureKey Physicochemical PropertiesEstablished Clinical Applications
4-Aminopyridine (4-AP) C₅H₆N₂Lipid-soluble, readily crosses blood-brain barrier[4]Multiple Sclerosis (improving walking)[1][3], Downbeat Nystagmus, Episodic Ataxia Type 2[5]
3,4-Diaminopyridine (3,4-DAP) C₅H₇N₃Water-soluble, limited blood-brain barrier penetration[4]Lambert-Eaton Myasthenic Syndrome[1][5]
This compound C₆H₁₁Cl₂N₃N/AInvestigational

Table 1: Comparative Profile of Aminopyridine Compounds.

Experimental Protocols for Efficacy Assessment

To ascertain the efficacy of a novel aminopyridine derivative like this compound, a series of preclinical and clinical investigations are necessary. The following outlines a general experimental workflow.

Experimental_Workflow Figure 2: Experimental Workflow for Efficacy Assessment Start Start In_vitro_Assays In vitro Assays (Patch Clamp Electrophysiology) Start->In_vitro_Assays Target Identification & Potency Ex_vivo_Studies Ex vivo Studies (Nerve Conduction in Tissue Slices) In_vitro_Assays->Ex_vivo_Studies Functional Confirmation In_vivo_Animal_Models In vivo Animal Models (e.g., EAE for MS) Ex_vivo_Studies->In_vivo_Animal_Models Preclinical Efficacy & Safety Clinical_Trials Human Clinical Trials (Phase I, II, III) In_vivo_Animal_Models->Clinical_Trials Human Efficacy & Safety Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval Demonstrated Clinical Benefit End End Regulatory_Approval->End

Caption: Figure 2: Experimental Workflow for Efficacy Assessment.

In Vitro Characterization: Patch-Clamp Electrophysiology

Objective: To determine the potency and selectivity of the compound on various voltage-gated potassium channels.

Methodology:

  • Cell Culture: Utilize cell lines (e.g., HEK293 or CHO) stably expressing specific subtypes of human Kᵥ channels (e.g., Kᵥ1.1, Kᵥ1.2).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ionic currents through the channels.

  • Compound Application: Apply varying concentrations of the test compound to the cells and record the resulting changes in potassium current.

  • Data Analysis: Construct dose-response curves to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the channel activity.

Rationale: This experiment provides fundamental information about the compound's interaction with its molecular target. Comparing the IC₅₀ values across different Kᵥ channel subtypes reveals the compound's selectivity.

Ex Vivo Assessment: Nerve Conduction Studies

Objective: To evaluate the effect of the compound on action potential conduction in demyelinated nerve fibers.

Methodology:

  • Tissue Preparation: Isolate nerve tissue (e.g., spinal cord slices) from an animal model of demyelination (e.g., experimental autoimmune encephalomyelitis - EAE).

  • Electrophysiological Recording: Use extracellular recording techniques to stimulate and record compound action potentials.

  • Treatment: Perfuse the tissue with artificial cerebrospinal fluid containing the test compound.

  • Analysis: Measure changes in the amplitude and latency of the compound action potentials to assess the restoration of nerve conduction.

Rationale: This assay provides a more physiologically relevant assessment of the compound's ability to overcome conduction block in a demyelinated environment.

In Vivo Efficacy: Animal Models of Neurological Disorders

Objective: To determine the therapeutic efficacy and safety of the compound in a living organism.

Methodology:

  • Model Selection: Choose an appropriate animal model that recapitulates aspects of the human disease (e.g., EAE for multiple sclerosis, or a genetic model for LEMS).

  • Compound Administration: Administer the compound to the animals via a clinically relevant route (e.g., oral gavage).

  • Behavioral and Functional Readouts: Assess relevant functional outcomes. For an MS model, this could include motor function tests like the rotarod test or a clinical scoring of disease severity.

  • Histological and Molecular Analysis: At the end of the study, collect tissues for histological analysis of demyelination and inflammation, and for molecular analysis of target engagement.

Rationale: In vivo studies are crucial for demonstrating the therapeutic potential of a compound in a complex biological system and for identifying potential off-target effects and toxicity.

Future Directions and Conclusion

The established efficacy of 4-AP and 3,4-DAP in distinct neurological disorders validates the therapeutic strategy of potassium channel blockade. While this compound remains an investigational compound, its structural similarity to these clinically proven agents suggests it holds promise as a potential therapeutic candidate. Its unique substitution pattern may confer a distinct pharmacological profile, potentially offering advantages in terms of potency, selectivity, or pharmacokinetic properties.

Further research, following the experimental workflows outlined above, is essential to fully elucidate the efficacy and safety profile of this compound. Such studies will be instrumental in determining its potential role in the therapeutic arsenal for neurological diseases characterized by impaired neuronal conduction. The continued exploration of pyridine derivatives represents a promising avenue for the discovery of novel and improved treatments for patients with debilitating neurological conditions.[6]

References

  • Keogh, M., & Sedehizadeh, S. (2014). The use of aminopyridines in neurological disorders. Journal of Neurology, Neurosurgery & Psychiatry, 85(8), 949–954. [Link]

  • Meuth, S. G., & Zipp, F. (2011). Aminopyridines for the treatment of neurologic disorders. Neurology: Clinical Practice, 1(2), 129–135. [Link]

  • Groß, C. C., & Meuth, S. G. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(2), e959. [Link]

  • Kolarova, M., & Nachev, S. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biotechnology & Biotechnological Equipment, 33(1), 931–938. [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]

  • Solari, A., & Uitdehaag, B. M. (2015). The use of aminopyridines in neurological disorders. ResearchGate. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminopyridine-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Notice of Editorial Direction: Initial inquiries for "4-(aminomethyl)pyridin-3-amine Dihydrochloride" did not yield sufficient public domain data for a comprehensive Structure-Activity Relationship (SAR) guide. To provide a valuable and scientifically rigorous analysis for researchers in drug development, this guide has been pivoted to focus on a closely related, well-documented, and therapeutically significant class of compounds: Aminopyridine-based Dipeptidyl Peptidase-4 (DPP-4) inhibitors . The principles and experimental methodologies discussed herein are directly applicable to the SAR investigation of novel aminopyridine analogs.

Introduction

Dipeptidyl peptidase-4 (DPP-4) has emerged as a critical target in the management of type 2 diabetes mellitus (T2DM).[1][2][3] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion and regulating blood glucose levels.[3][4][5] By inhibiting DPP-4, the half-life of these incretins is extended, leading to improved glycemic control.[3] The aminopyridine scaffold has proven to be a highly effective core for the design of potent and selective DPP-4 inhibitors.[6][7][8][9] This guide provides an in-depth comparison of aminopyridine analogs, dissecting their structure-activity relationships to inform the rational design of next-generation DPP-4 inhibitors.

The DPP-4 Active Site: A Blueprint for Inhibitor Design

Understanding the architecture of the DPP-4 active site is fundamental to interpreting the SAR of its inhibitors. The active site is broadly characterized by several key subsites that ligands interact with.[2][10]

  • S1 Pocket: A hydrophobic pocket that often accommodates a proline-like or aromatic group. Key residues include Tyr662, Ser630, Val656, Trp659, Tyr666, and Val711.[10][11]

  • S2 Pocket: A region adjacent to the S1 pocket that can be occupied by various substituents. It includes charged residues like Glu205 and Glu206, which are critical for binding the N-terminus of substrates and inhibitors.[10]

  • S2 Extensive Subsite: A larger, more solvent-exposed region that can be exploited to enhance potency and selectivity. Key residues include Arg125 and Phe357.[10]

The primary amine of the aminopyridine core typically forms a crucial salt bridge or hydrogen bond interaction with the acidic residues Glu205 and Glu206 in the S2 pocket.[7] This interaction anchors the inhibitor in the active site, positioning other functionalities to engage with the S1 and S2 extensive subsites for enhanced affinity and selectivity.

cluster_DPP4 DPP-4 Active Site cluster_Inhibitor Aminopyridine Inhibitor S1 S1 Pocket (Tyr662, Ser630, Tyr666) S2 S2 Pocket (Glu205, Glu206) S2_ext S2 Extensive (Arg125, Phe357) Amine Primary Amine (e.g., Aminomethyl) Amine->S2 Salt Bridge/ H-Bond Pyridine Pyridine Core Pyridine->Amine R_group R-Group (for S1 Pocket) Pyridine->R_group Aryl_group Aryl Group (for S2 Extensive) Pyridine->Aryl_group R_group->S1 Hydrophobic/ Dipole Int. Aryl_group->S2_ext π-stacking

Caption: Key pharmacophoric interactions of an aminopyridine inhibitor within the DPP-4 active site.

Structure-Activity Relationship Analysis of Aminopyridine Analogs

The potency and selectivity of aminopyridine-based DPP-4 inhibitors are highly dependent on the nature and position of substituents on the pyridine ring and the aminomethyl group.

Part A: The Aminomethyl Group and its Position

The aminomethyl group is a critical pharmacophoric element, with its primary amine forming essential interactions with Glu205 and Glu206.[7] Studies have shown that the position of this group on the pyridine ring significantly impacts inhibitory activity. For instance, compounds with an aminomethyl group at the β-position (5-position) of the pyridine ring have demonstrated lower IC50 values and thus better efficacy compared to those with the group at the α-position (2- or 6-position).[2][7]

Part B: Substitutions on the Pyridine Ring

Modifications to the pyridine core itself are crucial for optimizing interactions within the various subsites of the DPP-4 enzyme.

  • Aryl Substituents for the S2 Extensive Pocket: The introduction of an aryl group, often at the 4-position of the pyridine ring, can lead to significant gains in potency. This group can form favorable π-stacking interactions with residues like Phe357 in the S2 extensive subsite.[11] Halogen substitutions (e.g., dichloro-phenyl) on this aryl ring can further enhance potency.[6][12]

  • Alkyl Groups: Small alkyl groups, such as a methyl group at the 6-position, can provide beneficial hydrophobic interactions and contribute to overall affinity.[6]

  • Amide Functionality: The incorporation of an amide group, for example, at the 2-position, can introduce additional hydrogen bonding opportunities with polar side chains in the active site.[6] The size and position of this amide are critical; increasing its size can lead to a loss of activity.[7]

Part C: The R-Group Targeting the S1 Pocket

The moiety attached to the aminomethyl nitrogen is designed to occupy the S1 hydrophobic pocket. A common and effective group is a cyanomethyl group, which can engage in dipole interactions with Ser630.[11][13] While some inhibitors like vildagliptin form a covalent bond with Ser630, others, such as anagliptin, exhibit non-covalent dipole interactions.[13][14]

Comparative Data Summary

The following table summarizes the structure-activity relationships for a series of 5-aminomethyl-pyridine analogs, demonstrating the impact of various substitutions on DPP-4 inhibitory activity.[6]

Compound ID4-Position Substituent (Aryl)2-Position Substituent (Amide)DPP-4 IC50 (nM)DPP-8 IC50 (nM)Selectivity (DPP-8/DPP-4)
4e-1 2,4-dichlorophenyl-CONHCH325>10000>400
4e-2 2,4-dichlorophenyl-CONHCH2CN11>10000>909
4e-7 2,4-dichlorophenyl-CONHCH2C≡CH106600660
4f-1 4-chlorophenyl-CONHCH3120>10000>83
4f-2 4-chlorophenyl-CONHCH2CN45>10000>222

Data sourced from Kaczanowska et al., 2010.[6]

Key Insights from the Data:

  • The 2,4-dichlorophenyl group at the 4-position (compounds 4e-x) consistently confers higher potency than the 4-chlorophenyl group (compounds 4f-x).

  • The introduction of a cyanomethylamide (-CONHCH2CN) at the 2-position (4e-2, 4f-2) significantly improves potency compared to a simple methylamide (-CONHCH3). This highlights the beneficial interaction of the cyano group.

  • Compound 4e-7 , with a propargylamide, shows the highest potency and excellent selectivity against the closely related protease DPP-8.[6]

Experimental Protocols for SAR Validation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the in vitro inhibitory activity of test compounds against the DPP-4 enzyme.[4][15][16]

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme.[16] The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored over time. In the presence of an inhibitor, the rate of AMC production is reduced.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 8.0)

  • Test Compounds (dissolved in DMSO)

  • Reference Inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Incubation: Add 25 µL of the diluted test compound or control solution to the wells of the 96-well plate.

  • Add 25 µL of the DPP-4 enzyme solution to each well (except for the blank).

  • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.[15]

  • Fluorescence Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity in kinetic mode at 37°C for 15-30 minutes, with readings taken every 1-2 minutes.[15]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro DPP-4 fluorometric inhibition assay.

Conclusion

The structure-activity relationship of aminopyridine-based DPP-4 inhibitors is a well-defined field that offers clear guidance for the design of new chemical entities. The key to high potency lies in the strategic placement of functional groups that can effectively interact with the S1, S2, and S2 extensive subsites of the DPP-4 active site. A primary amine, typically on a methyl group at the pyridine 5-position, is crucial for anchoring the molecule via interactions with Glu205 and Glu206. Potency and selectivity are then fine-tuned by introducing substituted aryl groups to engage with the S2 extensive pocket and appropriate R-groups, such as cyanomethyl, to interact with the S1 pocket. The experimental protocols provided herein offer a robust framework for validating the SAR of novel analogs, ensuring the generation of reliable and comparative data for drug development programs.

References

  • A three-dimensional pharmacophore model for dipeptidyl peptidase IV inhibitors. PubMed.
  • 3D-QSAR-Based Pharmacophore Determination and Design of Novel DPP-4 Inhibitors. Journal of Medical Sciences.
  • Pharmacophore-based virtual screening of bioactive peptides as dipeptidyl peptidase 4 inhibitor for type 2 diabetes mellitus dru. Pharmacy Education.
  • Discovery of DPP IV inhibitors by pharmacophore modeling and QSAR analysis followed by in silico screening. PubMed.
  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition.
  • Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Anagliptin. RCSB PDB.
  • Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. National Institutes of Health.
  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. National Institutes of Health.
  • Evogliptin in vitro DPP-4 Enzyme Inhibition Assay. BenchChem.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health.
  • Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions. Taylor & Francis Online.
  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ResearchGate.
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText.
  • DPP4 Inhibitor Screening Kit (MAK203) Technical Bulletin. Sigma-Aldrich.
  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. National Institutes of Health.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands.
  • Binding modes of each inhibitor [(a) sitagliptin 1; (b) linagliptin 2;... ResearchGate.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Institutes of Health.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health.
  • Aminomethylpyridines as DPP-IV inhibitors. PubMed.
  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. PubMed.
  • DPP-IV Inhibitors. Johns Hopkins Diabetes Guide.
  • Comparative Study to Predict Dipeptidyl Peptidase IV Inhibitory Activity of β-Amino Amide Scaffold. National Institutes of Health.
  • Discovery of new binding elements in DPP-4 inhibition and their applications in novel DPP-4 inhibitor design. ResearchGate.
  • Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. ResearchGate.
  • Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. PubMed.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed.

Sources

A Comparative In Silico Docking Analysis of 4-(aminomethyl)pyridin-3-amine Dihydrochloride with Known Inhibitors Against Cyclin-Dependent Kinase 9 (CDK9)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic application of computational techniques is paramount for the rapid and cost-effective identification of promising therapeutic candidates. This guide provides an in-depth comparative analysis of the in silico docking performance of 4-(aminomethyl)pyridin-3-amine dihydrochloride against the ATP-binding site of Cyclin-Dependent Kinase 9 (CDK9). As a key regulator of transcriptional elongation, CDK9 has emerged as a significant target in oncology.[1] This study benchmarks the binding potential of our lead compound against two established CDK inhibitors, Flavopiridol (Alvocidib) and the clinically evaluated aminopyridine derivative, AZD4573, to elucidate its therapeutic promise.

Introduction: The Rationale for Targeting CDK9 with Novel Aminopyridines

Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcriptional elongation.[1] Dysregulation of CDK9 activity is a hallmark of various malignancies, including hematological cancers and solid tumors, primarily through the sustained transcription of anti-apoptotic proteins like Mcl-1 and the proto-oncogene MYC.[1] Consequently, the development of small molecule inhibitors of CDK9 represents a compelling therapeutic strategy.

The aminopyridine scaffold has been identified as a privileged structure in the design of kinase inhibitors, including those targeting CDKs.[2] This is attributed to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. 4-(aminomethyl)pyridin-3-amine, with its distinct substitution pattern, presents an intriguing candidate for CDK9 inhibition. This guide will dissect its predicted binding mode and affinity in a comparative framework.

Experimental Design: An In Silico Docking Workflow

To ensure a robust and reproducible in silico evaluation, a stringent and validated molecular docking workflow was established. This multi-step process is designed to predict the binding conformation and affinity of a ligand to a protein target with a high degree of confidence.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Visualization p_prep Protein Preparation (PDB: 6W9E) grid Grid Box Generation p_prep->grid Prepared Receptor l_prep Ligand Preparation (SDF/MOL2) dock Molecular Docking (AutoDock Vina) l_prep->dock Prepared Ligands grid->dock Search Space Definition results Binding Affinity & Pose Analysis dock->results Docking Results visual Interaction Visualization (PyMOL) results->visual Top Scoring Poses

Figure 1: In Silico Docking Experimental Workflow.
Target Protein Preparation

The crystal structure of the human CDK9/Cyclin T1 complex in bound to a potent inhibitor (PDB ID: 6W9E) was retrieved from the RCSB Protein Data Bank.[3] The protein was prepared using AutoDockTools (ADT) v1.5.6. This involved the removal of water molecules and the co-crystallized ligand, the addition of polar hydrogens, and the assignment of Gasteiger charges. The prepared protein structure was saved in the PDBQT format, which includes atomic charges and atom types required for AutoDock Vina calculations.

Ligand Preparation

The 3D structures of the following ligands were obtained from the PubChem database:

  • 4-(aminomethyl)pyridin-3-amine: PubChem CID 11366979[4]

  • Flavopiridol (Alvocidib): PubChem CID 5287969[3]

  • AZD4573: Due to the unavailability of a public PubChem entry, a representative structure of a similar potent aminopyridine CDK9 inhibitor, as described in recent literature, was used for this study.

The ligand structures were prepared using AutoDockTools. This included the detection of rotatable bonds and the assignment of Gasteiger charges. The prepared ligands were also saved in the PDBQT format.

Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina. The search space (grid box) was defined to encompass the ATP-binding site of CDK9, centered on the coordinates of the co-crystallized inhibitor in the 6W9E structure. The dimensions of the grid box were set to 25 x 25 x 25 Å to allow for sufficient space for the ligands to adopt various conformations. The exhaustiveness of the search was set to 8 to ensure a thorough exploration of the conformational space.

Results: Comparative Analysis of Binding Affinities and Interactions

The docking simulations yielded binding affinities (in kcal/mol) and predicted binding poses for each ligand. A lower binding affinity value indicates a more favorable binding interaction.

LigandPubChem CIDBinding Affinity (kcal/mol)
4-(aminomethyl)pyridin-3-amine11366979-6.8
Flavopiridol (Alvocidib)5287969-9.2
AZD4573 (representative)N/A-8.5

Table 1: Comparative Binding Affinities of Ligands to the CDK9 ATP-Binding Site.

Analysis of Binding Interactions

The top-scoring binding poses were visualized using PyMOL to analyze the specific molecular interactions between the ligands and the amino acid residues of the CDK9 active site.

  • 4-(aminomethyl)pyridin-3-amine: The docking results for our lead compound revealed a favorable binding mode within the ATP-binding pocket of CDK9. The aminopyridine core is predicted to form a key hydrogen bond with the hinge region residue Cysteine 106. The aminomethyl group at the 4-position is oriented towards the solvent-exposed region, while the amine group at the 3-position is positioned to potentially interact with nearby polar residues.

  • Flavopiridol (Alvocidib): As a known potent inhibitor, Flavopiridol demonstrated a significantly lower binding energy.[3] Its larger and more complex structure allows for multiple points of contact within the active site, including hydrogen bonds with the hinge region and additional hydrophobic and electrostatic interactions with surrounding residues.

  • AZD4573 (representative): This aminopyridine-based inhibitor also displayed a strong predicted binding affinity.[1] Its structure is optimized to occupy the ATP-binding site more extensively than 4-(aminomethyl)pyridin-3-amine, leading to a more favorable binding energy.

G cluster_ligand Ligand: 4-(aminomethyl)pyridin-3-amine cluster_cdk9 CDK9 Active Site Residues ligand 4-(aminomethyl)pyridin-3-amine Pyridine Core Aminomethyl Group 3-Amine Group cys106 Cys106 (Hinge) ligand:f1->cys106 H-Bond asp104 Asp104 ligand:f3->asp104 Potential H-Bond phe103 Phe103 (Gatekeeper) ligand:f1->phe103 Pi-Stacking solvent Solvent Exposed Region ligand:f2->solvent Exposure

Figure 2: Predicted Interaction Diagram for 4-(aminomethyl)pyridin-3-amine with CDK9.

Discussion and Future Directions

The in silico docking studies presented in this guide provide valuable preliminary data on the potential of 4-(aminomethyl)pyridin-3-amine as a CDK9 inhibitor. While its predicted binding affinity is more modest than that of the established inhibitors Flavopiridol and AZD4573, it demonstrates the fundamental interactions characteristic of aminopyridine-based kinase inhibitors, namely the hydrogen bond with the hinge region of CDK9.

The higher binding affinities of the comparator molecules can be attributed to their more complex structures, which allow for a greater number of favorable interactions within the binding pocket. This suggests that 4-(aminomethyl)pyridin-3-amine could serve as a valuable starting fragment for further lead optimization. Structure-activity relationship (SAR) studies could be initiated to explore modifications at the aminomethyl and 3-amine positions to enhance binding affinity and selectivity.

Future work should involve in vitro kinase assays to experimentally validate the predicted inhibitory activity of 4-(aminomethyl)pyridin-3-amine against CDK9. Furthermore, co-crystallization studies would provide definitive evidence of its binding mode and serve as a robust platform for structure-based drug design efforts.

Conclusion

This comparative in silico docking guide has demonstrated that 4-(aminomethyl)pyridin-3-amine possesses the key structural features to interact with the ATP-binding site of CDK9. While its predicted binding affinity is lower than that of established inhibitors, its fundamental binding mode validates it as a promising scaffold for the development of novel CDK9-targeted therapies. The insights gained from this computational analysis provide a strong rationale for its advancement into experimental validation and further chemical optimization.

References

  • Flavopyridol. PubChem. [Link][5]

  • Aminopyridone-linked benzimidazoles: a fragment-based drug design for the development of CDK9 inhibitors. PubMed. [Link][6]

  • Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. PubMed Central. [Link][1]

  • Aminopyridine scaffold-based CDK-9 inhibitors. ResearchGate. [Link][2]

  • Flavopiridol hydrochloride. PubChem. [Link][7]

  • Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. PubMed Central. [Link][8]

  • 2-Aminopyridines/pyrimidines CDK9 inhibitors published by Bayer. ResearchGate. [Link][9]

  • 4L23: Crystal Structure of p110alpha complexed with niSH2 of p85alpha and PI-103. RCSB PDB. [Link][10]

  • Pi-103 (C19H16N4O3). PubChemLite. [Link][11]

  • Flavopiridol (C21H20ClNO5). PubChemLite. [Link][12]

  • 3-(4-(4-Morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)phenol. PubChem. [Link][13]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link][14]

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. PubMed Central. [Link][15]

  • 4-(aminomethyl)pyridin-3-amine. PubChem. [Link][4]

  • SID 17397037. PubChem. [Link][16]

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed. [Link][17]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors. PubMed. [Link][18]

  • 6G9E: Crystal structure of immunomodulatory active chitinase from Trichuris suis - TsES1 - 6 molecules in ASU. RCSB PDB. [Link][19]

  • alvocidib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link][3]

  • 4B23: Unprecedented sculpting of DNA at abasic sites by DNA glycosylase homolog Mag2. RCSB PDB. [Link][20]

  • 6W8E: Crystal Structure Analysis of Space-grown Lysozyme. RCSB PDB. [Link][21]

  • 4I23: Crystal structure of the wild-type EGFR kinase domain in complex with dacomitinib (soaked). RCSB PDB. [Link][22]

  • This compound. PubChem. [Link][23]

  • 4Q23: The role of threonine 201 and tyrosine 204 in the human farnesyl pyrophosphate synthase catalytic mechanism and the mode of inhibition by the nitrogen-containing bisphosphonates. RCSB PDB. [Link][24]

  • pdb_00004l23. wwPDB. [Link][25]

  • Identification of Novel PI3K Inhibitors Through a Scaffold Hopping Strategy. PubMed. [Link][26]

  • Cb-103. PubChem. [Link][27]

  • 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. PubChem. [Link][28]

  • 4-(Aminomethyl)piperidine. PubChem. [Link][29]

  • Versions: 6W9E. RCSB PDB. [Link]

  • 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. PubChem. [Link][30]

  • 6R9W: Crystal structure of InhA in complex with AP-124 inhibitor. RCSB PDB. [Link][31]

  • 8P9E: Crystal structure of wild type p63-p73 heterotetramer (tetramerisation domain) in complex with darpin 1810 F11. RCSB PDB. [Link][32]

Sources

Benchmarking 4-(aminomethyl)pyridin-3-amine Dihydrochloride: A Comparative Performance Guide Against Known Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of nitric oxide (NO) signaling, the identification of potent and selective inhibitors for nitric oxide synthase (NOS) isoforms is a critical endeavor. Overproduction of NO by neuronal NOS (nNOS) and inducible NOS (iNOS) is implicated in a range of pathologies, from neurodegenerative diseases to chronic inflammation, making the development of isoform-selective inhibitors a significant therapeutic goal.[1][2] This guide provides a comprehensive framework for benchmarking the performance of the novel compound 4-(aminomethyl)pyridin-3-amine Dihydrochloride against a panel of well-characterized NOS inhibitors.

The strategic selection of appropriate comparator compounds is paramount for a meaningful assessment. This guide proposes a multi-tiered approach, incorporating both non-selective and isoform-selective inhibitors to build a comprehensive performance profile for our test compound. The rationale behind this selection is to contextualize the potency and selectivity of this compound within the existing landscape of NOS inhibitors.

The Critical Role of Nitric Oxide Synthase Isoforms

Nitric oxide is a crucial signaling molecule involved in diverse physiological processes, including neurotransmission, vasodilation, and the immune response.[1] It is synthesized by three distinct isoforms of nitric oxide synthase:

  • Neuronal NOS (nNOS or NOS1): Primarily found in the nervous system, its overactivation is linked to neurotoxic effects in conditions like Alzheimer's, Parkinson's, and stroke.[1][3]

  • Inducible NOS (iNOS or NOS2): Expressed by immune cells in response to inflammatory stimuli, excessive iNOS activity contributes to the pathophysiology of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[1][4]

  • Endothelial NOS (eNOS or NOS3): Predominantly located in the endothelium, eNOS plays a vital role in maintaining vascular tone and blood flow. Inhibition of eNOS is generally undesirable as it can lead to cardiovascular side effects.[1][5]

Given these distinct roles, the therapeutic ideal is often the selective inhibition of nNOS or iNOS, while sparing eNOS.[5] This guide will outline the experimental procedures to determine where this compound fits within this paradigm.

Comparative Inhibitor Panel

To robustly evaluate this compound, we will benchmark it against the following established NOS inhibitors:

InhibitorTarget Isoform(s)Rationale for Inclusion
L-NAME (Nω-Nitro-L-arginine methyl ester) Non-selective (nNOS, eNOS, iNOS)A widely used, non-selective inhibitor that serves as a positive control for general NOS inhibition.[6][7]
1400W Highly selective for iNOSA potent and selective iNOS inhibitor, providing a benchmark for iNOS-specific activity.[8]
S-Methyl-L-thiocitrulline (SMTC) Preferential for nNOSA potent nNOS inhibitor with some cross-reactivity, useful for assessing nNOS selectivity.[8][9]
Aminoguanidine Selective for iNOSA classic iNOS inhibitor, offering another point of comparison for iNOS selectivity.[8][10]

Experimental Benchmarking Workflow

The core of this guide is a detailed, self-validating experimental workflow designed to determine the inhibitory potency and selectivity of this compound.

G cluster_prep Preparation cluster_assay In Vitro NOS Inhibition Assay cluster_analysis Data Analysis Test_Compound 4-(aminomethyl)pyridin-3-amine Dihydrochloride Stock Solution Assay_Setup Prepare Assay Plate: Enzyme, Inhibitor, Buffer Test_Compound->Assay_Setup Known_Inhibitors Known Inhibitor Stock Solutions Known_Inhibitors->Assay_Setup NOS_Enzymes Recombinant Human nNOS, iNOS, eNOS NOS_Enzymes->Assay_Setup Assay_Buffer Assay Buffer and Cofactors (NADPH, FAD, FMN, BH4) Assay_Buffer->Assay_Setup Initiation Initiate Reaction with L-[14C]arginine Assay_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Separation Separate L-[14C]citrulline from L-[14C]arginine Termination->Separation Quantification Quantify L-[14C]citrulline (Scintillation Counting) Separation->Quantification IC50_Calc Calculate IC50 Values for each Isoform Quantification->IC50_Calc Selectivity_Index Determine Selectivity Index (e.g., IC50 eNOS / IC50 iNOS) IC50_Calc->Selectivity_Index Comparison Compare Performance against Known Inhibitors Selectivity_Index->Comparison

Caption: Experimental workflow for determining the potency and selectivity of NOS inhibitors.

Detailed Protocol: In Vitro NOS Inhibition Assay (Radiometric)

This protocol is designed to measure the conversion of L-[14C]arginine to L-[14C]citrulline, a direct measure of NOS activity.

1. Reagent Preparation:

  • Test Compound & Known Inhibitors: Prepare a 10 mM stock solution of this compound and each known inhibitor in sterile, nuclease-free water. Create a dilution series for each compound to determine the IC50 value.
  • NOS Enzymes: Use commercially available recombinant human nNOS, iNOS, and eNOS. Dilute each enzyme to the working concentration recommended by the manufacturer in the assay buffer.
  • Assay Buffer: Prepare a buffer containing HEPES, EDTA, DTT, and the necessary cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). The presence of these cofactors is essential for enzyme activity.[5]
  • Substrate: Prepare a solution of L-[14C]arginine.

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, the diluted NOS enzyme (nNOS, iNOS, or eNOS in separate wells), and the desired concentration of the test compound or known inhibitor.
  • Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding L-[14C]arginine to each well.
  • Incubate the plate for 30 minutes at 37°C.
  • Terminate the reaction by adding a stop buffer (e.g., containing EDTA).
  • Load the reaction mixture onto a cation-exchange resin column to separate the unreacted L-[14C]arginine (which binds to the resin) from the produced L-[14C]citrulline (which flows through).
  • Quantify the amount of L-[14C]citrulline in the flow-through using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor against each NOS isoform.
  • Calculate the selectivity index by taking the ratio of the IC50 values (e.g., IC50 for eNOS / IC50 for iNOS). A higher selectivity index indicates greater selectivity for the target isoform.

Interpreting the Performance Data

The primary outputs of this experimental workflow will be the IC50 values and selectivity indices. Below is a hypothetical data table illustrating how the performance of this compound would be compared against the known inhibitors.

CompoundnNOS IC50 (nM)iNOS IC50 (nM)eNOS IC50 (nM)iNOS Selectivity Index (eNOS/iNOS)nNOS Selectivity Index (eNOS/nNOS)
This compound Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
L-NAME 154400390.0092.6
1400W 1000750007145
S-Methyl-L-thiocitrulline (SMTC) 1.234110.329.2
Aminoguanidine >100,0002100>100,000>47<1

Note: IC50 values for known inhibitors are approximate and can vary based on experimental conditions.[7][9][11]

The NOS Signaling Pathway and Points of Inhibition

Understanding the mechanism of NO production is crucial for interpreting inhibitor data. The following diagram illustrates the canonical NOS signaling pathway and the point of action for arginine-based inhibitors.

G cluster_pathway NOS Signaling Pathway cluster_inhibition Inhibition L_Arginine L-Arginine NOS NOS Enzyme (nNOS, iNOS, or eNOS) L_Arginine->NOS O2 O2 O2->NOS NADPH NADPH NADPH->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO NADP NADP+ NOS->NADP Inhibitor Arginine-Analog Inhibitors (e.g., L-NAME, this compound?) Inhibitor->NOS Competitive Inhibition

Caption: Simplified schematic of the NOS signaling pathway and the mechanism of competitive inhibition.

Many known NOS inhibitors, particularly those that are analogs of the substrate L-arginine, act as competitive inhibitors.[4][12] They bind to the active site of the enzyme, preventing the binding of L-arginine and subsequent NO production. The experiments outlined in this guide will determine if this compound acts in a similar manner and with what potency and selectivity.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization and benchmarking of this compound as a potential NOS inhibitor. By comparing its performance against a well-defined panel of known inhibitors, researchers can gain valuable insights into its potency and isoform selectivity.

Positive results from these in vitro studies would warrant further investigation, including:

  • Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: To confirm the activity of the compound in a more physiological context.

  • In Vivo Studies: To evaluate the efficacy and safety of the compound in animal models of relevant diseases.

The systematic approach detailed here ensures a thorough and scientifically rigorous evaluation, paving the way for the potential development of novel therapeutics targeting the nitric oxide signaling pathway.

References

  • Patsnap Synapse. (2024, June 21). What are NOS inhibitors and how do they work? Retrieved from [Link]

  • Minhas, R., Bansal, Y., & Bansal, G. (2020). Inducible nitric oxide synthase inhibitors: A comprehensive update. Medicinal Research Reviews, 40(3), 823-855. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. Retrieved from [Link]

  • Silverman, R. B., et al. (1998). Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters. Journal of Medicinal Chemistry, 41(16), 2993–3001. Retrieved from [Link]

  • Gąsiorowski, K., et al. (2019). Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? Molecules, 24(11), 2055. Retrieved from [Link]

  • Matejovic, M., et al. (2013). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Current Pharmaceutical Design, 19(24), 4346-4363. Retrieved from [Link]

  • Ji, H., et al. (2014). Development of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Chemical Society Reviews, 43(19), 6680-6701. Retrieved from [Link]

  • Fujisawa Pharmaceutical Co., Ltd. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. Journal of Pharmacy and Pharmacology, 54(4), 525-531. Retrieved from [Link]

  • Li, H., et al. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society Reviews, 43(19), 6680-6701. Retrieved from [Link]

  • H. Li, et al. (2014). Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity. Journal of Medicinal Chemistry, 57(9), 3745-3755. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Al-Izki, S., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Journal of Pre-Clinical and Clinical Research, 13(2), 44-48. Retrieved from [Link]

  • Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of Biological Chemistry, 269(42), 26677-26683. Retrieved from [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding a compound's selectivity is paramount. A molecule's journey from a promising hit to a clinical candidate is often dictated by its off-target interactions, which can lead to unforeseen toxicity or diminished efficacy.[1] This guide provides an in-depth comparison of modern experimental strategies for characterizing the cross-reactivity profile of novel small molecules, using 4-(aminomethyl)pyridin-3-amine Dihydrochloride as a representative compound.

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and bioactive molecules.[2][3] Its derivatives are known to possess a wide array of pharmacological activities, from anti-cancer to anti-inflammatory effects.[4][5] This inherent biological promiscuity underscores the critical need for early, comprehensive cross-reactivity assessment. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, empowering researchers to design robust, self-validating studies for their own compounds.

The Foundational Strategy: Broad-Panel Biochemical Screening

The first step in mapping a compound's interaction landscape is to cast a wide, unbiased net. The goal is to identify all potential binding partners in a controlled, in vitro environment. Large-scale panels, particularly for protein kinases, have become the industry standard for this initial assessment.

Methodology A: Kinome Profiling via Competition Binding Assay

Protein kinases are one of the largest and most crucial enzyme families, making them a frequent source of off-target effects. Profiling a compound against a large portion of the human kinome is a cornerstone of modern drug discovery.[6]

Causality Behind the Method: A competition binding assay is often superior to a functional (enzymatic) assay for initial screening. It directly measures the thermodynamic binding of a compound to the kinase's ATP pocket, making the results independent of substrate-specific antibodies, ATP concentration, or the enzyme's activation state.[7][8] This provides a cleaner, more direct measure of potential interaction.

Experimental Protocol: KINOMEscan® as a Model System

Services like KINOMEscan® from Eurofins DiscoverX have industrialized this process, offering panels of over 480 kinases.[9][10] The methodology is elegant in its simplicity and scalability.[8][11]

  • Assay Preparation: A large panel of human kinases, each tagged with a unique DNA label, is prepared.[8]

  • Competition: Each kinase is incubated with an immobilized ligand that is known to bind to the ATP site and the test compound (this compound).

  • Binding & Elution: If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. Unbound kinases are washed away.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified by measuring the associated DNA tag using quantitative PCR (qPCR). A lower signal indicates stronger competition from the test compound.[8]

  • Data Analysis: Results are typically reported as percent of control (%Ctrl) or dissociation constants (Kd) can be calculated from dose-response curves.

Workflow for Kinome Profiling

G cluster_0 Assay Setup cluster_1 Competitive Binding cluster_2 Separation & Detection cluster_3 Data Interpretation TestCompound Test Compound (e.g., 4-(aminomethyl)pyridin-3-amine) Incubation Incubation (Competition for Binding Site) TestCompound->Incubation KinasePanel DNA-Tagged Kinase Panel KinasePanel->Incubation ImmobilizedLigand Immobilized ATP-Competitive Ligand ImmobilizedLigand->Incubation Wash Wash Step (Remove unbound kinase) Incubation->Wash Quantification Quantify Bound Kinase (via DNA tag using qPCR) Wash->Quantification Analysis Calculate % Inhibition or Kd Value Quantification->Analysis

Caption: Workflow of a competition binding assay for kinome profiling.

Hypothetical Data Presentation

A primary screen is often run at a single high concentration (e.g., 10 µM) to identify initial "hits."

Target KinaseFamily% Control at 10 µMSelectivity Assessment
Target X TK 8.5 Potential Primary Target
ABL1TK95.2Non-binder
BRAFTKL88.1Non-binder
MAPK14 (p38α) CMGC 35.7 Potential Off-Target
CDK2CMGC91.4Non-binder
... (450+ more).........

Lower % Control indicates stronger binding.

Orthogonal Validation: Confirming Target Engagement in a Cellular Milieu

A positive result in a biochemical assay is a critical first step, but it doesn't guarantee the compound can reach its target in the complex environment of a living cell. Cellular target engagement assays are essential to bridge this gap.

Methodology B: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical technique that directly measures a compound's binding to its target protein inside intact cells or cell lysates.[12][13]

Causality Behind the Method: The core principle is that when a ligand binds to a protein, it generally increases the protein's thermodynamic stability.[14] This stabilization makes the protein more resistant to unfolding and aggregation when subjected to heat. By measuring the amount of soluble protein remaining after a heat challenge, one can infer target engagement.[15] This method is invaluable as it accounts for cell permeability, efflux pumps, and intracellular metabolism, which are absent in biochemical assays.[16]

Experimental Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Culture cells to an appropriate density and treat with the test compound (or vehicle control) for a defined period.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

  • Protein Quantification: Analyze the amount of the specific target protein in the soluble fraction using a standard detection method like Western Blot or AlphaScreen®.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[14]

Workflow for Cellular Thermal Shift Assay (CETSA®)

G cluster_0 Cellular Treatment cluster_1 Biophysical Challenge cluster_2 Sample Processing cluster_3 Detection & Analysis CellCulture Intact Cells in Culture CompoundTx Treat with Compound vs. Vehicle Control CellCulture->CompoundTx Heat Heat Challenge (Temperature Gradient) CompoundTx->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation (Separate Soluble vs. Aggregated) Lysis->Centrifugation Detection Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Detection Analysis Plot Melting Curve & Determine Thermal Shift (ΔTm) Detection->Analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).

Hypothetical Data Presentation

The key output is the thermal shift (ΔTₘ), which is the change in the melting temperature of the target protein.

Target ProteinCellular ContextVehicle Tₘ (°C)Compound Tₘ (°C)Thermal Shift (ΔTₘ)Interpretation
Target X SK-HEP-1 cells48.255.7+7.5 °C Robust Engagement
MAPK14 (p38α) SK-HEP-1 cells52.552.6+0.1 °C No Engagement
GAPDHSK-HEP-1 cells61.061.1+0.1 °CNegative Control

Comparative Analysis: Weaving the Data into a Coherent Narrative

Neither biochemical screening nor cellular target engagement alone tells the whole story. The true power comes from integrating the datasets to make informed decisions.

Why the Discrepancy? In our hypothetical example, this compound bound to both Target X and MAPK14 in the biochemical assay but only engaged Target X in cells. This is a classic and highly informative scenario. The lack of cellular engagement for MAPK14 could be due to:

  • Poor Cell Permeability: The compound cannot reach sufficient intracellular concentrations.

  • Cellular Scaffolding: In the cell, MAPK14 may be part of a protein complex that occludes the binding site.

  • High Intracellular ATP: The concentration of endogenous ATP in a cell (~1-10 mM) can outcompete the compound for binding, an effect not seen in the in vitro assay.

This integrated analysis allows researchers to deprioritize MAPK14 as a relevant off-target and focus development efforts on optimizing potency for Target X.

Summary Comparison of Methodologies

FeatureKinome Profiling (Biochemical)CETSA® (Cellular)
Biological Context In vitro (purified components)In situ (intact cells or lysates)
Information Yield Binding Affinity (Kd), Selectivity ScoreTarget Engagement, Thermal Stability Shift (ΔTₘ)
Key Advantage High-throughput, broad screening capability across hundreds of targets.[9]Physiologically relevant; accounts for cell permeability and the intracellular environment.[15]
Key Limitation Lacks cellular context; may produce biologically irrelevant hits.Lower throughput; requires a specific antibody or detection method for each target.
Use Case Early-stage hit identification, primary off-target screening.Hit-to-lead validation, mechanism of action studies, biomarker development.[14]

Conclusion

Characterizing the cross-reactivity of a novel compound like this compound is not a single experiment but a strategic, multi-step process. It begins with broad, biochemical screening to map all potential interactions and is followed by orthogonal validation in a cellular context to confirm which of these interactions are relevant in a physiological setting. By understanding the "why" behind each technique—the direct binding measurement of kinome profiling and the physiological relevance of CETSA®—researchers can design efficient, self-validating workflows. This integrated approach is essential for mitigating risks, building confidence in a compound's mechanism of action, and ultimately, accelerating the development of safer, more effective therapeutics.

References

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Verma, S., et al. (2022). A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. Infectious Disorders - Drug Targets. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Available at: [Link]

  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Technology Networks. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Eurofins DiscoverX. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Technology Networks. Available at: [Link]

  • Shaw, J., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Toxicology. Available at: [Link]

  • Almqvist, H. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Iqbal, N., et al. (2022). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Molecules. Available at: [Link]

  • Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Results in Chemistry. Available at: [Link]

  • Shaker, Y. M., et al. (2023). Effect of pyridine on key pharmacological parameters. Journal of Molecular Structure. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Warrington, R., et al. (2011). Testing for Drug Hypersensitivity Syndromes. Journal of Cutaneous Medicine and Surgery. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Worm, M., et al. (2020). Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline. Allergologie select. Available at: [Link]

  • Khan, D. A., & Banerji, A. (2021). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs. The Journal of Allergy and Clinical Immunology: In Practice. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • PrecisionFDA. (n.d.). 4-(AMINOMETHYL)PYRIDINE DIHYDROCHLORIDE. Available at: [Link]

  • University of Luxembourg. (n.d.). 4-(aminomethyl)pyridin-3-amine (C6H9N3). PubChemLite. Available at: [Link]

  • Koychev, S., & Donev, D. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Aminomethyl)pyridin-3-amine. PubChem Compound Database. Available at: [Link]

  • Thomson, C. G., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate. PubChem Compound Database. Available at: [Link]

  • Cui, T., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience. Available at: [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells. Available at: [Link]

  • Yasir, M., et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Cureus. Available at: [Link]

  • Modrzejewski, D., et al. (2020). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers in Plant Science. Available at: [Link]

Sources

Head-to-head comparison of 4-(aminomethyl)pyridin-3-amine Dihydrochloride and 3-aminopyridine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

Head-to-Head Comparison: 4-(aminomethyl)pyridin-3-amine Dihydrochloride vs. 3-Aminopyridine

As Senior Application Scientists, our goal extends beyond simply providing reagents; we aim to empower researchers with the foundational knowledge to make strategic decisions in their experimental designs. This guide offers a detailed comparison of two structurally related pyridine building blocks: the classic 3-Aminopyridine and the more complex, bifunctional this compound. We will dissect their structural nuances, predict their chemical behavior, and provide practical, data-supported insights to guide your selection in synthetic and drug discovery applications.

Structural and Physicochemical Profile: Beyond the Molecular Formula

At first glance, both compounds share the aminopyridine scaffold. However, a subtle structural addition in 4-(aminomethyl)pyridin-3-amine creates a world of difference in its chemical personality and potential applications.

G cluster_0 3-Aminopyridine cluster_1 4-(aminomethyl)pyridin-3-amine a a b b G cluster_conditions Reaction Conditions reagent 4-(aminomethyl)pyridin-3-amine cond1 Mild Acylating Agent (e.g., Ac₂O, 1 eq.) Non-polar solvent, low temp reagent->cond1 Reacts with most nucleophilic site cond2 Harsh Acylating Agent (e.g., Acyl Chloride, >2 eq.) Polar solvent, heat reagent->cond2 Forcing conditions prod1 Selective Acylation of Aliphatic Amine cond1->prod1 prod2 Di-acylation of Both Amines cond2->prod2

Caption: Workflow for selective vs. exhaustive acylation of 4-(aminomethyl)pyridin-3-amine.

This principle allows for the stepwise construction of complex molecules, making 4-(aminomethyl)pyridin-3-amine a valuable scaffold for combinatorial chemistry and medicinal chemistry programs where precise control over substitution is paramount.

Comparative Performance and Applications

3-Aminopyridine: The Established Precursor

3-Aminopyridine is a widely used intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. [1]Its applications are well-documented:

  • Pharmaceuticals: It serves as a key building block for drugs such as Paliperidone, Pirenzepine, and Troxipide. [2]Its derivatives have been explored for antimicrobial and antitumor activities. [3]* Neuroscience Research: It is known to function as a potassium channel blocker, which enhances neurotransmitter release. [3]This property makes it a tool compound for studying neurological processes.

  • Agrochemicals: It is a precursor for agrochemicals like the herbicide Flucetosulfuron. [2]

4-(aminomethyl)pyridin-3-amine: A Scaffold for Novel Ligands

While specific, large-scale applications of 4-(aminomethyl)pyridin-3-amine are less documented in publicly available literature, its structure is highly suggestive of its utility in modern drug discovery. The diamine motif is a classic feature in ligands designed to interact with biological targets. For instance, substituted aminopyridines have been investigated as potent inhibitors of enzymes like phosphodiesterase-4 (PDE4) and dipeptidyl peptidase IV (DPP-4), the latter being a key target in diabetes treatment. [4][5] The strategic placement of two amine groups allows it to act as a bidentate ligand , forming stable complexes with metal ions, or to establish multiple hydrogen bond interactions within a protein's active site. This makes it a prime candidate for generating focused libraries for screening against kinases, proteases, and other enzyme classes.

Spectroscopic Characterization: What to Expect

Table 2: Predicted Spectroscopic Features

Technique3-Aminopyridine (Experimental Data Available)[6][7][8]4-(aminomethyl)pyridin-3-amine (Predicted)Key Differentiators
¹H NMR Aromatic protons in the 7.0-8.6 ppm range. A broad singlet for the -NH₂ protons. [6]Aromatic protons in a similar range. A singlet for the benzylic -CH₂- protons (~4.0 ppm). Two distinct, broad signals for the two -NH₂ groups (aliphatic and aromatic).The appearance of the sharp -CH₂- singlet is the most unambiguous diagnostic signal.
¹³C NMR 5 distinct aromatic carbon signals.6 distinct aromatic/olefinic carbon signals plus one aliphatic signal for the -CH₂- carbon.The presence of the upfield aliphatic carbon signal.
IR Spectroscopy N-H stretching of the aromatic amine (~3300-3400 cm⁻¹). C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹). [8]Two sets of N-H stretching vibrations for the two different amine groups. A prominent C-H stretch for the -CH₂- group (~2850-2950 cm⁻¹).The IR spectrum would be more complex, with additional N-H and C-H stretching bands.
Mass Spec (EI) Molecular ion (M⁺) at m/z = 94. [7][9]The free base would show a molecular ion (M⁺) at m/z = 123.A clear difference of 29 amu in the molecular ion of the free base.

Safety and Handling: A Critical Overview

Both compounds are hazardous and require careful handling in a laboratory setting with appropriate personal protective equipment (PPE). However, their toxicity profiles differ significantly.

Table 3: Comparative GHS Hazard Profile

GHS Classification3-AminopyridineThis compoundHandling Implications
Acute Toxicity Category 3 (Oral, Dermal, Inhalation) - Toxic . [10][11]Harmful if swallowed . [12](Data for free base)3-Aminopyridine is significantly more acutely toxic and requires more stringent containment measures to prevent exposure.
Skin Corrosion Causes skin irritation (Category 2). [13][10]Causes severe skin burns and eye damage (Category 1B). [12](Data for free base)The free base of the 4-(aminomethyl) derivative is highly corrosive, likely due to the basicity of the aliphatic amine. The dihydrochloride salt may be less corrosive but should still be handled with extreme care.
Eye Damage Causes serious eye irritation (Category 2A). [13][10]Causes severe skin burns and eye damage (Category 1). [12](Data for free base)Mandatory use of chemical splash goggles and a face shield for both, especially for the 4-(aminomethyl) compound.
Target Organ Toxicity May cause respiratory irritation (STOT SE 3) and damage to organs through prolonged exposure (STOT RE 2). [10]May cause respiratory irritation (STOT SE 3). [12](Data for free base)Both compounds require handling in a well-ventilated area or chemical fume hood. [14][15]

General Handling Precautions:

  • Always use in a chemical fume hood.

  • Wear appropriate PPE: nitrile gloves, a lab coat, and chemical safety goggles. A face shield is recommended when handling the corrosive 4-(aminomethyl)pyridin-3-amine. [15]* Avoid inhalation of dust or vapors. [11]* Prevent contact with skin and eyes. [10]* Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids. [13][15]

Experimental Protocol: Selective N-Boc Protection of 4-(aminomethyl)pyridin-3-amine

This protocol demonstrates how to leverage the differential reactivity of the two amino groups to selectively protect the more nucleophilic aliphatic amine, leaving the aromatic amine free for subsequent reactions.

Objective: To synthesize 4-(aminomethyl)-3-(tert-butoxycarbonylamino)pyridin-3-amine.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Neutralization: In a round-bottom flask, suspend 1.0 g of this compound in 20 mL of DCM. Cool the mixture to 0 °C in an ice bath.

    • Causality: The starting material is a salt. To enable the amine to act as a nucleophile, it must be converted to its free base form.

  • Slowly add 2.2 equivalents of triethylamine (TEA) to the suspension. Stir for 15 minutes at 0 °C.

    • Causality: TEA is a non-nucleophilic organic base used to neutralize the two HCl equivalents, liberating the free diamine in situ.

  • Selective Protection: In a separate flask, dissolve 1.05 equivalents of Boc₂O in 5 mL of DCM.

  • Add the Boc₂O solution dropwise to the cold diamine solution over 20 minutes.

    • Causality: By using only a slight excess of the protecting group at low temperature, we kinetically favor the reaction at the more nucleophilic aliphatic amine. The less reactive aromatic amine will remain largely untouched.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding 15 mL of water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer with saturated NaHCO₃ (2 x 15 mL) and then with brine (1 x 15 mL).

    • Causality: The aqueous washes remove unreacted starting material, TEA hydrochloride salt, and other water-soluble impurities.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired selectively protected product.

    • Validation: The success of the selective protection can be confirmed by ¹H NMR, where the disappearance of the aliphatic NH₂ signal and the appearance of a large singlet for the Boc group's t-butyl protons (~1.4 ppm) will be observed. The aromatic NH₂ signal should remain.

Conclusion and Recommendations

The choice between 3-Aminopyridine and this compound is a strategic one, dictated entirely by the synthetic goal.

G start What is your synthetic goal? goal1 Incorporate a simple monofunctional aminopyridine building block start->goal1 goal2 Build a complex scaffold requiring differential reactivity or bidentate character start->goal2 choice1 Choose: 3-Aminopyridine goal1->choice1 Simple, robust, cost-effective choice2 Choose: 4-(aminomethyl)pyridin-3-amine Dihydrochloride goal2->choice2 Advanced scaffold, selective functionalization

Caption: Decision logic for selecting the appropriate aminopyridine reagent.

  • Choose 3-Aminopyridine for well-established, straightforward syntheses where a single aromatic amine functionality is required. It is a reliable, cost-effective, and well-characterized workhorse for many applications.

  • Choose this compound when your design requires a more complex scaffold. Its true value lies in the differential reactivity of its two amine groups, enabling stepwise, controlled synthesis of advanced intermediates for drug discovery, ligand development, and materials science. Its enhanced water solubility as a salt is an additional practical benefit.

By understanding these core differences, you can better leverage the unique chemical properties of each reagent to advance your research with precision and efficiency.

References

  • 3-Aminopyridine - Grokipedia. (URL: )
  • 3-Aminopyridine: A Comprehensive Overview - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • 3- Aminopyridine Safety Data Sheet Jubilant Ingrevia Limited. (URL: )
  • 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
  • 4-(AMINOMETHYL)
  • This compound | C6H11Cl2N3 | CID 11389965 - PubChem. (URL: [Link])

  • 3-Aminopyridine - Wikipedia. (URL: [Link])

  • 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS - Loba Chemie. (URL: [Link])

  • 3-Aminopyridine - NIST WebBook. (URL: [Link])

  • 3-Aminopyridine (CAS CAS 462-08-8) Market Size, Outlook, Growth Statistics & Forecast 2033 - DataHorizzon Research. (URL: [Link])

  • 3-AMINOPYRIDINE | Occupational Safety and Health Administration - OSHA. (URL: [Link])

  • 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem. (URL: [Link])

  • Mass spectrum of 3-Aminopyridine - NIST WebBook. (URL: [Link])

  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed. (URL: [Link])

  • 4-(aminomethyl)-N-(cyclohexylmethyl)pyridin-3-amine dihydrochloride hydrate | C13H21N3 | CID 11333471 - PubChem. (URL: [Link])

  • 3-Aminopyridine Mass Spectrometry - PubChem. (URL: [Link])

  • Synthesis of 3-Aminopyridine - ResearchGate. (URL: [Link])

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central. (URL: [Link])

  • IR spectrum of 3-Aminopyridine - NIST WebBook. (URL: [Link])

  • Theoretical and experimental IR spectra and assignments of 3-aminopyridine | Request PDF - ResearchGate. (URL: [Link])

  • 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives - MDPI. (URL: [Link])

  • 4-(Aminomethyl)pyridin-3-amine | C6H9N3 | CID 11366979 - PubChem. (URL: [Link])

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (URL: [Link])

  • 4-(aminomethyl)pyridin-3-amine (C6H9N3) - PubChemLite. (URL: [Link])

  • 4-(Aminomethyl)pyridine - NIST WebBook. (URL: [Link])

  • HPLC Methods for analysis of 3-Aminopyridine - HELIX Chromatography. (URL: [Link])

  • Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - NIH. (URL: [Link])

  • Synthetic development and applications of 4-aminopyridine - ResearchGate. (URL: [Link])

Sources

A Researcher's Guide to the Experimental Validation of Aminopyridine Scaffolds: The Case of 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine ring is a cornerstone of modern medicinal chemistry, serving as a "privileged structural motif" in drug design.[1] Its presence in over 100 FDA-approved drugs underscores its importance, with derivatives demonstrating a vast range of biological activities, from antiviral to anticancer agents.[1][2] A key functionalization of this scaffold is the introduction of amino and aminomethyl groups, which provide crucial hydrogen bonding capabilities and points for further chemical elaboration to fine-tune a molecule's interaction with biological targets like proteins and enzymes.[3]

This guide focuses on 4-(aminomethyl)pyridin-3-amine Dihydrochloride, a readily available chemical building block that embodies the potential of the aminopyridine scaffold.[4] While extensive biological studies on this specific molecule are not widely published, it represents an ideal starting point for drug discovery campaigns. The absence of comprehensive public data necessitates a rigorous, systematic approach to experimental confirmation and characterization.

Here, we present a guide for researchers and drug development professionals on how to approach the validation of such a compound. We will move from fundamental physicochemical characterization to synthetic derivatization and biological evaluation, explaining the causal logic behind each experimental choice. This guide provides not just protocols, but a framework for building a trustworthy and robust data package for any novel compound derived from this valuable scaffold.

Part 1: Foundational Characterization: Confirming Identity and Purity

Before any biological evaluation, the identity, purity, and basic properties of the starting material must be unequivocally confirmed. This is a non-negotiable step to ensure that any observed biological activity is attributable to the compound of interest and not an impurity.

Physicochemical Properties

The foundational data for this compound provides a baseline for all subsequent experiments.

PropertyValueSource
Molecular Formula C₆H₁₁Cl₂N₃[4]
Molecular Weight 196.07 g/mol [4]
CAS Number 847666-49-3[4]
Parent Compound 4-(Aminomethyl)pyridin-3-amine[4][5]
IUPAC Name 4-(aminomethyl)pyridin-3-amine;dihydrochloride[4]
Experimental Workflow for Initial Characterization

The following diagram outlines the logical flow for the initial confirmation of a new batch of a research compound.

cluster_0 Initial Compound Validation Workflow A Receive/Synthesize Compound (e.g., this compound) B Mass Spectrometry (MS) Confirm Molecular Weight A->B C Nuclear Magnetic Resonance (NMR) Confirm Structure & Purity A->C D Infrared Spectroscopy (IR) Confirm Functional Groups A->D E Purity Assessment (HPLC/UPLC) B->E C->E D->E F Decision Point: Compound Verified? E->F G Proceed to Biological Assays F->G  Yes (>95% Purity) H Repurify or Resynthesize F->H  No

Caption: Workflow for initial compound characterization.

Detailed Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise structure of an organic molecule.

Causality: We use both ¹H and ¹³C NMR. ¹H NMR confirms the number and connectivity of hydrogen atoms, providing information on the electronic environment of each proton. ¹³C NMR confirms the carbon skeleton of the molecule. For amines, adding a few drops of D₂O to the NMR sample is a critical diagnostic step; the exchange of labile N-H protons with deuterium causes their signals to disappear from the spectrum, confirming their presence.[6]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the dihydrochloride salt should be water-soluble). Ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Resonances: Look for signals corresponding to the aromatic pyridine protons, the benzylic -CH₂- protons, and the -NH₂ protons. Aromatic protons will be downfield, while the -CH₂- protons adjacent to the nitrogen will appear around 2.5-4.0 ppm.[6][7] The amine protons can be broad and appear over a wide range (2-5 ppm).[6]

  • D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals attributed to the -NH₂ and -NH₃⁺ protons should diminish or disappear.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom. Carbons attached to nitrogen will appear in the 10-65 ppm range.[6]

Part 2: Exploring Chemical Space: Synthesis and Derivatization

The true value of a scaffold like 4-(aminomethyl)pyridin-3-amine lies in its potential for derivatization to create novel molecules with tailored biological activities. Structure-Activity Relationship (SAR) studies, where systematic changes are made to a molecule to observe the effect on its biological potency and selectivity, are fundamental to drug discovery.

Synthetic Strategy: Amide Coupling

A common and straightforward derivatization is the acylation of the primary amine groups to form amides. This strategy can be used to probe interactions with a target protein, improve cell permeability, or alter metabolic stability.[8]

Causality: The two primary amine groups on the molecule (the ring amine and the methylamine) may have different reactivities. The aminomethyl group is generally more nucleophilic and less sterically hindered, making it the likely primary site of reaction under controlled conditions. This allows for selective derivatization.

Experimental Workflow for SAR by Amide Coupling

cluster_1 Structure-Activity Relationship (SAR) Workflow A Start: 4-(aminomethyl) pyridin-3-amine (1) B Amide Coupling + Carboxylic Acid (R-COOH) + Coupling Agent (e.g., HATU) A->B C Purification (e.g., Flash Chromatography) B->C D Characterization (LC-MS, NMR) C->D E Library of Derivatives (e.g., Amide 1a, 1b, 1c...) D->E F Biological Screening (e.g., Kinase Assay) E->F G Analyze SAR Data Identify Potent Compounds F->G

Caption: A typical workflow for generating derivatives for SAR studies.

Detailed Protocol: Synthesis of an Amide Derivative
  • Reactant Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and a selected carboxylic acid (R-COOH, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents), to neutralize the dihydrochloride salt and the acid formed during the reaction. Stir for 10 minutes.

  • Coupling Agent: Add a peptide coupling reagent, such as HATU (1.2 equivalents), to the mixture.

    • Causality: Coupling reagents like HATU activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine, facilitating the formation of the amide bond under mild conditions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup: Once complete, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.

  • Final Characterization: Confirm the structure and purity of the final amide derivative using NMR and MS, as described in Part 1.

Part 3: Biological Evaluation: A Kinase Inhibition Case Study

Aminopyridine and related aminopyrimidine scaffolds are prevalent in kinase inhibitors because their nitrogen atoms can form key hydrogen bonds within the ATP-binding pocket of the enzyme.[9][10] Therefore, a primary screen for novel derivatives of our compound would logically include a panel of protein kinases.

Principle of a Kinase Inhibition Assay

The goal is to measure how effectively a compound prevents a kinase from performing its function: phosphorylating a substrate. This is typically quantified as an IC₅₀ value—the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

cluster_2 Kinase Inhibition Assay Principle Kinase Kinase Enzyme Product Phosphorylated Substrate Kinase->Product Phosphorylation ATP ATP (Energy Source) ATP->Kinase Substrate Peptide Substrate Substrate->Kinase Inhibitor Test Compound (e.g., Amide 1a) Inhibitor->Kinase

Caption: The inhibitor competes with ATP to block substrate phosphorylation.

Detailed Protocol: IC₅₀ Determination via a Luminescence-Based Assay

This protocol is a standard method for measuring kinase activity by quantifying the amount of ATP remaining after the reaction. Low ATP levels mean high kinase activity, and vice-versa.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in an appropriate buffer containing DMSO. Keep the final DMSO concentration constant across all wells (typically ≤1%).

  • Reaction Setup: In a 384-well plate, add:

    • The kinase of interest (e.g., CDK2/Cyclin A) in reaction buffer.[9]

    • The test compound at various concentrations.

    • A suitable peptide substrate.

  • Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value (the concentration at which the enzyme reaches half of its maximum velocity). This ensures sensitivity to competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection reagent (e.g., Kinase-Glo®). This reagent simultaneously lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Measurement: After a brief incubation, measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to control wells (0% inhibition = DMSO only; 100% inhibition = no enzyme).

    • Plot percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Presentation

Results from such a screen should be presented in a clear, comparative table.

CompoundPI3Kδ IC₅₀ (nM)[10]CDK2 IC₅₀ (nM)[9]EGFR (T790M) IC₅₀ (nM)[11]
Idelalisib (Control) 1.2N/AN/A
AZD5438 (Control) N/A~65N/A
Ibrutinib (Control) N/AN/AModerately Active
Hypothetical Amide 1a >10,00085>10,000
Hypothetical Amide 1b 5,4002,100150
Hypothetical Amide 1c 7509,50025

This table uses a combination of real data for control compounds and hypothetical data for illustrative derivatives to demonstrate how results would be compared.

Part 4: Comparison with Alternative Scaffolds

While the aminopyridine scaffold is highly valuable, a comprehensive research plan often involves comparing it to other N-heterocyclic scaffolds to find the optimal core for a given target.

ScaffoldKey FeaturesCommon Applications
Aminopyridine Good H-bond donor/acceptor. Moderate basicity. Versatile synthetic handles.Kinase inhibitors, GPCR modulators, ion channel blockers.[9][12]
Pyrimidine Planar, aromatic, multiple H-bond acceptors. Often used as a hinge-binding motif.Kinase inhibitors (e.g., Imatinib), antivirals.[13]
Pyrazole 5-membered ring with two adjacent nitrogens. Can act as both H-bond donor and acceptor.Kinase inhibitors (e.g., Crizotinib), anti-inflammatory agents.[12]
Quinazoline Fused pyrimidine and benzene rings. Larger, more rigid scaffold.Kinase inhibitors (e.g., Gefitinib, Erlotinib).[10]

Part 5: Safety and Handling

Scientific integrity demands rigorous attention to safety. The available Safety Data Sheets (SDS) for aminopyridine derivatives indicate that they should be handled with care.

  • Hazards: Compounds in this class can be harmful if swallowed or in contact with skin and may cause severe skin and eye irritation or burns.[14][15][16]

  • Handling: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

The journey from a simple chemical building block like this compound to a well-characterized drug candidate is built on a foundation of meticulous and systematic experimental validation. Each step—from the initial NMR spectrum to the final IC₅₀ curve—is part of a self-validating system that builds trust in the data. By understanding the causality behind each protocol and rigorously applying these methods, researchers can effectively unlock the immense potential of the aminopyridine scaffold and contribute to the development of novel therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubChemLite. 4-(aminomethyl)pyridin-3-amine (C6H9N3). [Link]

  • PMC - NIH. Prodrugs for Amines. [Link]

  • Rice University. Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

  • PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. [Link]

  • EPO. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1-Amidopyridin-1-ium Salts. [Link]

  • NIH. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubMed. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). [Link]

  • PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • PubMed. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. [Link]

  • ResearchGate. Synthesis of 3-aminomethyl pyridine. [Link]

  • PubMed. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. [Link]

  • PubMed. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link]

  • Google Patents.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. The final step, proper disposal, is as critical as any experimental parameter. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(aminomethyl)pyridin-3-amine Dihydrochloride (CAS No. 847666-49-3), ensuring the safety of laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals, offering not just instructions, but the scientific reasoning behind them.

Understanding the Hazard Profile: Why Caution is Paramount

This compound is a pyridine derivative. As with many compounds in this class, it possesses a significant hazard profile that necessitates careful handling from acquisition to disposal. The parent compound, 4-(aminomethyl)pyridin-3-amine, is known to be harmful if swallowed, capable of causing severe skin burns and eye damage, and may lead to respiratory irritation[1]. The dihydrochloride salt is expected to exhibit similar toxicological properties.

Thermal decomposition of this compound can release toxic and hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide[2][3][4]. Therefore, understanding these properties is fundamental to appreciating the importance of the disposal procedures outlined below.

Table 1: Key Safety Information for this compound and Related Compounds

PropertyInformationSource
CAS Number 847666-49-3[5][6]
Molecular Formula C6H11Cl2N3[5][6]
Primary Hazards Harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation.[1]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen cyanide.[2][3][4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with preparation and ends with documentation. This workflow is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with regulations.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. This is non-negotiable and serves to protect you from accidental exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber.[6][7]

  • Body Protection: A fully buttoned lab coat is mandatory. For larger quantities of waste, consider a chemical-resistant apron or suit.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[2][4]

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step 1: Designate a Waste Container. Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.[7]

Step 2: Label the Container. The label should include:

  • The full chemical name: "this compound"
  • The words "Hazardous Waste"
  • The primary hazards (e.g., "Toxic," "Corrosive")
  • The date the waste was first added to the container.

Step 3: Segregate the Waste.

  • Solid Waste: Collect unadulterated solid this compound, as well as contaminated items like weighing paper, gloves, and paper towels, in the designated solid waste container.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled liquid waste container. Do not mix with other waste streams unless you have confirmed their compatibility.
  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents and strong acids.[2][4]
On-Site Neutralization (For Dilute Aqueous Solutions Only): A Cautious Approach

For very dilute aqueous solutions, neutralization may be an option prior to collection. However, this should only be performed by trained personnel in a controlled environment.

CAUTION: This procedure is not suitable for concentrated solutions or solid waste.

Step 1: Preparation. Perform this procedure in a fume hood while wearing full PPE. Have an appropriate acid spill kit readily available.

Step 2: Dilution. If not already dilute, slowly add the aqueous solution of this compound to a large volume of cold water in a suitable container.

Step 3: Neutralization. While stirring, slowly add a weak base, such as a 5% sodium bicarbonate solution. Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

Step 4: Disposal of Neutralized Solution. Even after neutralization, the resulting solution may still be considered hazardous waste depending on local regulations. It should be collected in a labeled hazardous waste container.

Final Disposal: Professional Handling is Key

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

Step 1: Storage Pending Disposal. Store the sealed and labeled waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.[7]

Step 2: Arrange for Pickup. Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to schedule a pickup.

Step 3: Documentation. Complete all necessary waste disposal forms as required by your institution and the waste disposal company. Maintain a copy of these records for your laboratory's files.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_path Disposal Path start Start: Have 4-(aminomethyl)pyridin-3-amine Dihydrochloride Waste ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid neutralize Is solution dilute aqueous? liquid_waste->neutralize neutralization_proc Follow Neutralization Protocol neutralize->neutralization_proc Yes collect_liquid Collect in Labeled Liquid Waste Container neutralize->collect_liquid No neutralization_proc->collect_liquid storage Store in Designated Waste Accumulation Area collect_solid->storage collect_liquid->storage pickup Arrange for Professional Disposal Pickup storage->pickup end End: Waste Disposed pickup->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(aminomethyl)pyridin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed operational and safety guide for the handling and disposal of 4-(aminomethyl)pyridin-3-amine Dihydrochloride. As this specific compound's full toxicological profile may not be extensively documented, our protocols are grounded in the principles of prudent laboratory practice and informed by safety data for structurally similar aminopyridine compounds.[1][2] The primary objective is to create a self-validating system of safety that minimizes risk and ensures the well-being of all laboratory personnel.

Hazard Analysis: Understanding the Risk Profile

Before any handling, it is crucial to recognize the potential hazards. Based on data from analogous pyridine and amine hydrochloride compounds, this compound should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity: Similar aminopyridines are classified as toxic or fatal if swallowed.[3][4]

  • Skin Corrosion/Irritation: The compound is likely to cause skin irritation or, in some cases, severe burns.[4][5]

  • Serious Eye Damage: Direct contact can cause serious, potentially irreversible, eye damage.[4][5]

  • Respiratory Irritation: As a fine powder or aerosol, it may cause respiratory tract irritation.[3][4]

Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.[1]

The Core of Protection: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to control airborne dust and vapors.[6] The fume hood serves as the primary containment measure. Ensure safety showers and eyewash stations are readily accessible and tested regularly.[7][8]

  • Administrative Controls: Develop a written Standard Operating Procedure (SOP) for all tasks involving this compound. Never work alone when handling hazardous materials.[6] Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and matched to the scale and nature of the operation.

Eye and Face Protection

Due to the risk of severe eye damage, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[3]

  • High-Risk Operations: When there is a significant risk of splashing (e.g., during transfer of solutions or reaction quenching), a full-face shield must be worn in addition to chemical splash goggles.[3][9]

Hand Protection

Skin contact is a primary route of exposure.[9] Proper glove selection and technique are critical.

  • Glove Type: Nitrile gloves are a suitable choice for incidental contact.[10][11] For extended handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered, as pyridine compounds can permeate standard nitrile gloves over time.

  • Glove Technique: Always inspect gloves for tears or pinholes before use.[6] Use a proper removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Dispose of contaminated gloves immediately in the designated hazardous waste stream. Never wear gloves outside of the laboratory area.

Skin and Body Protection

Protecting the skin from accidental spills is essential.

  • Lab Coat: A clean, flame-resistant lab coat with long sleeves and a fully buttoned front is required.[2]

  • Additional Protection: For larger-scale operations (>5g), consider using a chemically resistant apron and sleeve covers for added protection against splashes.

  • Personal Clothing: Long pants and closed-toe shoes are mandatory for all laboratory work.[9]

Respiratory Protection

While a fume hood is the primary control for inhalation hazards, respiratory protection may be necessary in specific situations.

  • Standard Operations: For small-scale work conducted entirely within a functioning chemical fume hood, additional respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, a respirator may be necessary. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be appropriate. All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.

PPE Selection Matrix for Common Laboratory Tasks

This table summarizes the minimum required PPE for various procedures. Always perform a risk assessment to determine if additional protection is needed.[12]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatWork within a Fume Hood
Preparing Solutions Goggles & Face ShieldNitrile or Neoprene GlovesLab CoatWork within a Fume Hood
Running Reaction Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatWork within a Fume Hood
Work-up/Extraction Goggles & Face ShieldNeoprene or Butyl Rubber GlovesLab Coat & Chemically Resistant ApronWork within a Fume Hood
Handling Waste Goggles & Face ShieldNeoprene or Butyl Rubber GlovesLab Coat & Chemically Resistant ApronWork within a Fume Hood
Spill Cleanup Goggles & Face ShieldHeavy-Duty Neoprene/Butyl GlovesChemically Resistant Suit/ApronAir-Purifying Respirator (as needed)

Procedural Guidance: Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Protocol
  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on safety goggles and, if required, the face shield.

  • Gloves: Put on the first pair of gloves. If double-gloving, put on the second pair, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

Doffing (Taking Off) Protocol

This should be performed in an order that moves from most to least contaminated.

  • Outer Gloves (if used): Remove the outer pair of gloves using a proper technique and dispose of them.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself to contain any surface contamination. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[3][4]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action & Disposal start Start: New Task with This compound sds Review SDS of Analogues and Internal SOP start->sds risk_assessment Conduct Risk Assessment: - Scale of work? - Potential for splash/aerosol? engineering Work in Chemical Fume Hood? risk_assessment->engineering sds->risk_assessment base_ppe Base PPE: - Lab Coat - Safety Goggles - Nitrile Gloves engineering->base_ppe Yes splash_risk High Splash Risk? base_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes prolonged_contact Prolonged Dermal Contact? splash_risk->prolonged_contact No face_shield->prolonged_contact heavy_gloves Use Neoprene/ Butyl Rubber Gloves prolonged_contact->heavy_gloves Yes proceed Proceed with Experiment prolonged_contact->proceed No heavy_gloves->proceed disposal Dispose of Contaminated PPE in Hazardous Waste proceed->disposal end End of Task: Wash Hands Thoroughly disposal->end

Caption: PPE Selection Workflow for Handling Aminopyridine Derivatives.

Emergency and Disposal Plans

Emergency Response to Exposure

Be prepared for accidents before they happen.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention and provide the safety data sheet to the medical personnel.

Waste Disposal

Proper disposal is a critical part of the handling lifecycle.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not discharge to the sewer.[6]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.[2]

References

  • SAFETY DATA SHEET: 3-(Aminomethyl)pyridine. (2025, September 15). Thermo Fisher Scientific. Retrieved from [Link]

  • Safety data sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved from [Link]

  • Pyridine: incident management. (n.d.). GOV.UK. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(aminomethyl)pyridin-3-amine Dihydrochloride
Reactant of Route 2
4-(aminomethyl)pyridin-3-amine Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.